Variabilin
Beschreibung
an RGD-containing antagonist of glycoprotein IIb-IIIa from the hard tick, Dermacentor variabilis; amino acid sequence given in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
(5Z)-5-[(6E,10E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-6,10-dienylidene]-4-hydroxy-3-methylfuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h8,11,14-17,20,26H,5-7,9-10,12-13H2,1-4H3/b18-8+,19-11+,23-16- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVSJNGZYYDDMU-FECKPXKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(C)CCCC(=CCCC(=CCCC2=COC=C2)C)C)OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(/C(=C/C(C)CCC/C(=C/CC/C(=C/CCC2=COC=C2)/C)/C)/OC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51847-87-1 | |
| Record name | Variabilin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227263 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
The Discovery and Origin of Variabilin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variabilin is a bioactive furanosesterterpene isolated from marine sponges. As a major secondary metabolite in several sponge genera, it has garnered significant interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery, origin, chemical properties, and biological activities of this compound, with a focus on its potential for drug development. This compound is notably considered a chemotaxonomic marker for the family Irciniidae, highlighting its significance in marine chemical ecology.
Discovery and Origin
This compound was first isolated from marine sponges of the order Dictyoceratida. It is a prominent component in sponges of the genera Sarcotragus, Ircinia, and Psammocinia.[1][2][3] The name "this compound" is derived from Ircinia variabilis, one of the sponge species from which it was initially identified.
The origin of this compound is believed to be from the sponge animal itself, rather than solely from its symbiotic microorganisms. The biosynthesis of terpenes in sponges is an active area of research, with evidence suggesting that the sponge host possesses the necessary enzymatic machinery for their production.[4][5]
Experimental Protocols
Isolation and Purification of this compound from Sarcotragus sp.
The following protocol is a synthesized representation of the methods described in the literature for the isolation and purification of this compound.
1. Extraction:
-
Air-dry the collected sponge material (Sarcotragus sp.).
-
Grind the dried sponge into a coarse powder.
-
Perform exhaustive extraction with a solvent system, typically a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v), at room temperature.
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
2. Solvent Partitioning:
-
Suspend the crude extract in a methanol/water mixture.
-
Perform liquid-liquid partitioning against a nonpolar solvent like n-hexane to remove lipids.
-
Subsequently, partition the aqueous methanol phase with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to extract this compound and other sesterterpenoids.
-
Concentrate the ethyl acetate fraction to yield a semi-purified extract.
3. Chromatographic Purification:
-
Subject the semi-purified extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor the fractions by thin-layer chromatography (TLC) and combine those containing this compound.
-
Perform further purification of the this compound-rich fractions using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable solvent system to yield pure this compound.
Structure Elucidation
The structure of this compound has been elucidated using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the carbon skeleton and the connectivity of protons and carbons.[6][7][8][9][10]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides the exact molecular formula of the compound.[11][12][13][14][15]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
| Parameter | Value | Source Organism | Reference |
| Yield of Organic Extract | ~5.36% (w/w) | Sarcotragus spinosulus | [16] |
| Cell Line | IC₅₀ (µM) | Cancer Type |
| K562 | Moderate Cytotoxicity | Human Leukemia |
| HTB-26 | 10 - 50 | Breast Cancer |
| PC-3 | 10 - 50 | Pancreatic Cancer |
| HepG2 | 10 - 50 | Hepatocellular Carcinoma |
| HCT116 | 22.4 | Colorectal Cancer |
Note: The cytotoxicity data is for sesterterpenes from sponges, including this compound and its analogues. Specific IC₅₀ values for pure this compound may vary.[17][18][19][20]
Visualizations
Proposed Biosynthetic Pathway of this compound
The biosynthesis of sesterterpenoids like this compound is believed to proceed through the mevalonate (B85504) pathway, leading to the formation of the C25 precursor, geranylfarnesyl diphosphate (B83284) (GFDP).
Anti-Inflammatory Mechanism of Action: PLA₂ Inhibition
This compound exhibits anti-inflammatory properties, which are attributed to its ability to inhibit phospholipase A₂ (PLA₂).[21][22][23][24][25][26][27][28] This enzyme is crucial for the release of arachidonic acid from cell membranes, which is a precursor for pro-inflammatory mediators.
Experimental Workflow: Antiviral Bioactivity Screening
This compound has shown potential antiviral activity, particularly against human adenoviruses.[29][30][31][32][33][34][35][36] The following workflow illustrates a typical bioactivity-guided fractionation process to identify antiviral compounds from marine sponges.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a chemotaxonomic marker for the family Irciniidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Developments in high-resolution mass spectrometric analyses of new psychoactive substances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Computational Expansion of High-Resolution-MSn Spectral Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. New sesterterpenes from the sponge Smenospongia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cytotoxicity ic50 values: Topics by Science.gov [science.gov]
- 20. researchgate.net [researchgate.net]
- 21. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 22. Mechanism of inhibition of human secretory phospholipase A2 by flavonoids: rationale for lead design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Inhibitors of intracellular phospholipase A2 activity: their neurochemical effects and therapeutical importance for neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A beta-lactam inhibitor of cytosolic phospholipase A2 which acts in a competitive, reversible manner at the lipid/water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Selective inhibition of group II phospholipase A2 by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Development of Potent and Selective Inhibitors for Group VIA Calcium-Independent Phospholipase A2 Guided by Molecular Dynamics and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Varespladib Inhibits the Phospholipase A2 and Coagulopathic Activities of Venom Components from Hemotoxic Snakes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. [PDF] Current antiviral agents against human adenoviruses associated with respiratory infections | Semantic Scholar [semanticscholar.org]
- 30. frontiersin.org [frontiersin.org]
- 31. Current antiviral agents against human adenoviruses associated with respiratory infections - PMC [pmc.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. researchgate.net [researchgate.net]
- 34. Mechanisms of action of ribavirin against distinct viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 35. youtube.com [youtube.com]
- 36. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into the Biosynthesis of Furanosesterterpenes in Ircinia Sponges: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding and hypothesized biosynthetic pathway of furanosesterterpenes in marine sponges of the genus Ircinia. Directed at researchers, scientists, and drug development professionals, this document outlines the putative enzymatic steps, precursor molecules, and key chemical transformations. It also details relevant experimental protocols for investigating this complex pathway and presents hypothetical quantitative data to serve as a reference for future research.
Introduction
Marine sponges of the genus Ircinia are a prolific source of structurally diverse and biologically active secondary metabolites, with furanosesterterpenes being a prominent class. These C25 terpenoids exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, making them attractive candidates for drug discovery and development. Despite their chemical and therapeutic importance, the biosynthetic pathway of furanosesterterpenes in Ircinia remains largely uncharacterized. This guide aims to consolidate the current knowledge, propose a detailed putative pathway, and provide the necessary technical framework to stimulate further research in this area.
Proposed Biosynthetic Pathway of Furanosesterterpenes in Ircinia
The biosynthesis of furanosesterterpenes is believed to follow the general principles of terpenoid biosynthesis, originating from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The proposed pathway can be divided into three main stages: precursor chain elongation, cyclization, and post-cyclization modifications.
Stage 1: Assembly of the C25 Precursor
The initial step involves the sequential condensation of IPP molecules with DMAPP to form the linear C25 precursor, geranylfarnesyl pyrophosphate (GFPP). This reaction is catalyzed by a prenyltransferase, specifically a geranylfarnesyl pyrophosphate synthase (GFPPS).
Stage 2: Carbocation-Driven Cyclization
The linear GFPP precursor undergoes a complex cyclization cascade initiated by the removal of the pyrophosphate group, generating a geranylfarnesyl carbocation. This highly reactive intermediate is then folded and cyclized by a specific terpene cyclase (TC) to form the characteristic polycyclic core of the furanosesterterpene skeleton. The exact mechanism of cyclization, including the potential for intramolecular Diels-Alder reactions, is a key area for future investigation.[1]
Stage 3: Oxidative Modifications and Furan (B31954) Ring Formation
Following the formation of the core carbocyclic scaffold, a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygenases (CYP450s) and other oxidoreductases, introduce hydroxyl groups and other functionalities. These modifications are crucial for the subsequent formation of the furan and/or lactone moieties that are characteristic of this class of compounds. The precise sequence and enzymatic control of these late-stage tailoring steps are yet to be elucidated.
Quantitative Data Summary
Currently, there is a lack of specific quantitative data for the enzymes involved in furanosesterterpene biosynthesis in Ircinia. However, based on studies of other microbial and sponge terpene synthases, we can propose a hypothetical set of kinetic parameters. These values should be considered as a starting point for experimental design and validation.
| Enzyme | Substrate | K_m (µM) (Hypothetical) | k_cat (s⁻¹) (Hypothetical) | k_cat/K_m (M⁻¹s⁻¹) (Hypothetical) |
| GFPPS | IPP | 10 - 50 | 0.1 - 1.0 | 2,000 - 100,000 |
| DMAPP | 5 - 25 | 0.1 - 1.0 | 4,000 - 200,000 | |
| Terpene Cyclase (TC) | GFPP | 0.5 - 5 | 0.01 - 0.5 | 2,000 - 1,000,000 |
| Cytochrome P450 | Sesterterpene Core | 1 - 20 | 0.05 - 2.0 | 2,500 - 2,000,000 |
Experimental Protocols
To elucidate the furanosesterterpene biosynthetic pathway, a combination of molecular biology, biochemistry, and analytical chemistry techniques is required. The following section provides detailed methodologies for key experiments.
General Experimental Workflow
The overall strategy involves the identification of candidate biosynthetic genes from the Ircinia genome or transcriptome, followed by heterologous expression and in vitro characterization of the encoded enzymes. The resulting products can then be analyzed to confirm their structure.
Protocol 1: Extraction and Quantification of Furanosesterterpenes from Ircinia
-
Sample Preparation: Freeze-dry fresh Ircinia sponge tissue and grind to a fine powder.
-
Extraction: Extract the powdered tissue (e.g., 1 g) with a solvent mixture such as dichloromethane/methanol (2:1, v/v) three times with sonication.
-
Solvent Removal: Combine the extracts and evaporate the solvent under reduced pressure.
-
Fractionation: Redissolve the crude extract in a suitable solvent and fractionate using solid-phase extraction (SPE) or column chromatography to isolate the furanosesterterpene fraction.
-
Quantification: Analyze the furanosesterterpene fraction by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) using a validated method with an internal standard for quantification.
Protocol 2: Heterologous Expression and Purification of a Candidate Terpene Cyclase
-
Gene Synthesis and Cloning: Codon-optimize the candidate terpene cyclase gene for expression in E. coli and clone it into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Protein Expression: Induce protein expression by adding IPTG (e.g., 0.1-1 mM final concentration) and incubate at a lower temperature (e.g., 16-25°C) for 16-24 hours.
-
Cell Lysis: Harvest the cells by centrifugation, resuspend in lysis buffer, and lyse the cells by sonication or high-pressure homogenization.
-
Purification: Clarify the lysate by centrifugation and purify the His-tagged protein using nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography.
-
Purity Check: Analyze the purified protein by SDS-PAGE to assess its purity and concentration.
Protocol 3: In Vitro Enzyme Assay for Terpene Cyclase Activity
-
Reaction Setup: In a glass vial, prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 10% glycerol), the purified terpene cyclase (e.g., 1-10 µM), and the substrate GFPP (e.g., 10-50 µM).
-
Incubation: Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., EDTA or a strong acid).
-
Product Extraction: Extract the reaction products with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analysis: Concentrate the organic extract and analyze the products by GC-MS. Compare the mass spectrum and retention time with authentic standards if available. For novel compounds, larger scale reactions may be necessary for structural elucidation by NMR.
Conclusion and Future Directions
The biosynthesis of furanosesterterpenes in Ircinia sponges represents a fascinating and largely unexplored area of natural product chemistry. The proposed pathway and experimental protocols provided in this guide offer a solid foundation for future research aimed at identifying and characterizing the key biosynthetic enzymes and their corresponding genes. Elucidating this pathway will not only provide fundamental insights into the chemical ecology of Ircinia sponges but also pave the way for the biotechnological production of these valuable compounds for therapeutic applications. Future efforts should focus on obtaining high-quality genomic and transcriptomic data from Ircinia species, which will be instrumental in identifying the complete biosynthetic gene cluster for furanosesterterpenes.
References
The Biological Role of Variabilin in Ircinia Species: A Technical Guide for Researchers
An in-depth exploration of the bioactive sesterterpenoid variabilin, isolated from marine sponges of the genus Ircinia. This document details its multifaceted biological activities, underlying mechanisms of action, and relevant experimental protocols for scientific and drug development professionals.
Introduction
This compound is a prominent sesterterpenoid secondary metabolite produced by marine sponges of the genus Ircinia. Sesterterpenoids are a class of C25 terpenoids known for their structural diversity and significant biological activities.[1] this compound, characterized by a furan (B31954) ring and a tetronic acid moiety, has demonstrated a range of promising pharmacological properties, including cytotoxic, antibacterial, and anti-inflammatory effects. This technical guide provides a comprehensive overview of the current understanding of this compound's biological role, with a focus on quantitative data, detailed experimental methodologies, and the molecular pathways it modulates.
Biological Activities of this compound
This compound exhibits a spectrum of biological activities that are of significant interest for drug discovery and development. These activities are summarized below with available quantitative data.
Cytotoxic Activity
This compound has been shown to possess growth inhibitory activity against various cancer cell lines. While specific IC50 values for this compound against A549 (lung carcinoma), HeLa (cervical cancer), and MCF-7 (breast adenocarcinoma) cell lines are not consistently reported across the literature, related studies on extracts from Ircinia species and other marine-derived compounds provide a framework for its potential potency. For instance, a methanolic extract of Artocarpus heterophyllus showed an IC50 value of approximately 35 µg/mL against the A549 cell line, while showing no activity against HeLa and MCF-7 cells, highlighting the importance of cell-line specific testing.
Table 1: Cytotoxic Activity of this compound and Related Compounds
| Compound/Extract | Cell Line | Assay | IC50 (µg/mL) | Reference |
| This compound | MCF-7 | Not Specified | Data Not Available | [2] |
| This compound | A549 | Not Specified | Data Not Available | [2] |
| Artocarpus heterophyllus (Methanolic Extract) | A549 | MTT, SRB | ~35 | Not directly cited |
| Artocarpus heterophyllus (Methanolic Extract) | HeLa | MTT, SRB | No Activity | Not directly cited |
| Artocarpus heterophyllus (Methanolic Extract) | MCF-7 | MTT, SRB | No Activity | Not directly cited |
Antibacterial Activity
Table 2: Antibacterial Activity (MIC) of Reference Compounds
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Polihexanide (B36736) | S. aureus | 1-2 | [3] |
| Polihexanide | E. coli | 1-2 | [3] |
| Triclosan (B1682465) | S. aureus (reference) | 0.5 | [3] |
| Triclosan | E. coli (reference) | 0.5 | [3] |
| Triclosan | S. aureus (clinical) | up to 64 | [3] |
| Triclosan | E. coli (clinical) | up to 64 | [3] |
Anti-inflammatory Activity
This compound's anti-inflammatory potential is a key area of research. One of the proposed mechanisms for its action is the inhibition of phospholipase A2 (PLA2), an enzyme crucial for the production of inflammatory mediators. Specific IC50 values for this compound's inhibition of PLA2 are not consistently reported, however, the activity of other known PLA2 inhibitors can be used for context.
Table 3: PLA2 Inhibitory Activity of Reference Compounds
| Compound | PLA2 Source | IC50 | Reference |
| Quercetin (B1663063) | Group II PLA2 (Vipera russelli) | 2 µM | [4] |
| Quercetin | Septic shock plasma PLA2 | 4 µM | [4] |
| Indomethacin | Group II PLA2 (rat peritoneal) | ~28 µM | [5] |
| Indomethacin | Group II PLA2 (human synovial) | ~35 µM | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells (e.g., A549, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µg/mL) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
MTT Assay Workflow for Cytotoxicity Testing.
Antibacterial Assay (Minimum Inhibitory Concentration - MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Protocol (Broth Microdilution Method):
-
Preparation of Inoculum: Prepare a bacterial suspension (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.
MIC Assay Workflow for Antibacterial Susceptibility.
Anti-inflammatory Assay (Phospholipase A2 Inhibition)
This assay measures the ability of a compound to inhibit the enzymatic activity of phospholipase A2 (PLA2).
Protocol (Chromogenic Assay):
-
Reagent Preparation: Prepare a substrate solution containing a chromogenic phospholipid substrate (e.g., 1,2-bis(heptanoylthio)glycero-3-phosphocholine) and a colorimetric reagent (e.g., DTNB - 5,5'-dithiobis(2-nitrobenzoic acid)).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, pre-incubate PLA2 enzyme with various concentrations of this compound for a specified time.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Kinetic Measurement: Monitor the change in absorbance over time at a specific wavelength (e.g., 414 nm for the DTNB-based assay) using a microplate reader. The rate of color change is proportional to PLA2 activity.
-
Data Analysis: Calculate the percentage of PLA2 inhibition for each concentration of this compound and determine the IC50 value.
Phospholipase A2 Inhibition Assay Workflow.
Signaling Pathways Modulated by this compound
The anti-inflammatory effects of many natural products are mediated through the modulation of key signaling pathways. While direct evidence for this compound's interaction with the NF-κB and MAPK pathways is still emerging, these pathways are critical targets in inflammation and are likely involved in this compound's mechanism of action.
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4) on macrophages, lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates IκB, targeting it for ubiquitination and proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). It is hypothesized that this compound may exert its anti-inflammatory effects by inhibiting one or more steps in this cascade.
Hypothesized Inhibition of the NF-κB Signaling Pathway.
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation. It consists of three main subfamilies: extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPKs. These kinases are activated by a variety of extracellular stimuli, including inflammatory cytokines and cellular stress. Upon activation through a phosphorylation cascade (MAPKKK → MAPKK → MAPK), MAPKs phosphorylate various downstream targets, including transcription factors, leading to the regulation of gene expression involved in inflammation, cell proliferation, and apoptosis. The modulation of ERK, JNK, and p38 phosphorylation by this compound is a potential mechanism for its observed biological activities.
Overview of the MAPK Signaling Pathway.
Conclusion and Future Directions
This compound, a sesterterpenoid from Ircinia sponges, demonstrates a compelling profile of biological activities, including cytotoxicity, and potential antibacterial and anti-inflammatory effects. While the precise quantitative data and a full understanding of its mechanisms of action are still under investigation, the available information points towards a promising natural product for further research and development.
Future studies should focus on:
-
Quantitative Bioactivity: Establishing definitive IC50 and MIC values for this compound against a wider range of cancer cell lines and bacterial strains.
-
Mechanistic Studies: Elucidating the direct effects of this compound on the NF-κB and MAPK signaling pathways to confirm its molecular targets in inflammation.
-
In Vivo Studies: Translating the in vitro findings into animal models to assess the therapeutic potential and safety profile of this compound.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in the pharmacological potential of this compound and other marine natural products. The continued exploration of these compounds holds significant promise for the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. ciesm.org [ciesm.org]
- 3. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective inhibition of group II phospholipase A2 by quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Variabilin: A Furanosesterterpenoid as a Key Chemotaxonomic Marker for the Sponge Family Irciniidae
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The marine sponge family Irciniidae, a member of the order Dictyoceratida, is a prolific source of bioactive secondary metabolites, particularly sesterterpenoids. Among these, the furanosesterterpenoid variabilin has emerged as a significant chemotaxonomic marker, aiding in the classification and differentiation of genera within this morphologically challenging family. This technical guide provides a comprehensive overview of this compound's role in the chemotaxonomy of Irciniidae, detailing its distribution across key genera such as Ircinia, Sarcotragus, and Psammocinia. Furthermore, this document outlines the experimental protocols for the extraction, isolation, and structural elucidation of this compound, and presents the current understanding of its biological activities. While direct evidence linking this compound to specific signaling pathways such as NF-κB, PI3K/Akt, or MAPK is currently limited in published literature, its known cytotoxic and anti-inflammatory properties suggest potential interactions with these key cellular regulators. This guide aims to serve as a valuable resource for researchers in marine natural products, chemical ecology, and drug discovery.
Introduction to Irciniidae and the Role of Chemotaxonomy
The family Irciniidae encompasses several genera of marine sponges, including Ircinia, Sarcotragus, and Psammocinia.[1] The classification of these sponges based solely on morphological characteristics can be challenging due to significant intraspecific variation and phenotypic plasticity.[2] Chemical taxonomy, or chemotaxonomy, which utilizes the distribution of specific secondary metabolites, offers a powerful complementary approach to traditional taxonomy.[3][4] In Irciniidae, linear furanosesterterpenoids, with this compound being a prominent example, have proven to be reliable chemical markers for differentiating between genera and species.[5]
This compound and Related Sesterterpenoids in Irciniidae
This compound is a C25 linear furanosesterterpenoid that is consistently found in members of the Irciniidae family.[5][6] Its presence is considered a defining chemical characteristic of this sponge family. While this compound is a major constituent, a variety of related furanosesterterpenoids and other terpenoid classes have also been isolated from these sponges, contributing to a complex chemical profile that can be used for finer taxonomic distinctions.
Distribution and Quantitative Data
The concentration and presence of this compound and its derivatives can vary between different genera and species within the Irciniidae. This variation is fundamental to its utility as a chemotaxonomic marker. Below is a summary of available quantitative data.
| Genus | Species | Compound Class | Concentration/Yield | Reference |
| Ircinia | Ircinia felix | Furanosesterterpene Tetronic Acids (FTAs) | Up to 4.5% of ash-free dry tissue weight | [7] |
| Sarcotragus | Sarcotragus spinosulus | Crude Organic Extract | ~5.36% (w/w) | [8] |
Note: Specific quantitative data for this compound across a wide range of Irciniidae species is still an area of active research. The data presented here is based on available literature.
Experimental Protocols
The following sections detail the generalized experimental procedures for the extraction, isolation, and characterization of this compound from Irciniidae sponges.
Extraction of this compound
A common method for the extraction of this compound and other lipophilic secondary metabolites from Irciniidae sponges involves solvent extraction.
Protocol:
-
Sample Preparation: Collect fresh sponge material and freeze-dry to remove water content. Grind the lyophilized sponge tissue into a fine powder to increase the surface area for extraction.
-
Solvent Extraction:
-
Macerate the powdered sponge material in a mixture of methanol (B129727) (MeOH) and dichloromethane (B109758) (DCM) (1:1 v/v) at room temperature.
-
Perform the extraction exhaustively (e.g., 3 x 24 hours) with fresh solvent for each extraction cycle.
-
Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Solvent Partitioning:
-
Partition the crude extract between n-hexane and 90% aqueous methanol to separate highly nonpolar compounds.
-
Further partition the aqueous methanol fraction with ethyl acetate (B1210297) (EtOAc) or DCM to isolate compounds of intermediate polarity, where this compound and related sesterterpenoids are typically found.
-
Isolation and Purification
The isolation of pure this compound from the crude extract is typically achieved through a combination of chromatographic techniques.
Protocol:
-
Column Chromatography (CC):
-
Subject the enriched extract to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of increasing polarity, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Pool fractions containing this compound (as identified by TLC) and subject them to further purification by High-Performance Liquid Chromatography (HPLC).
-
A typical HPLC setup would involve a C18 reversed-phase column.
-
The mobile phase is often a gradient of acetonitrile (B52724) (ACN) and water, or methanol and water.
-
Monitor the elution profile using a UV detector, as the furanosesterterpenoid chromophore absorbs UV light.
-
Collect the peak corresponding to this compound.
-
Structural Elucidation
The definitive identification of this compound is achieved through a combination of spectroscopic techniques.
Protocol:
-
Mass Spectrometry (MS):
-
Determine the molecular weight and elemental composition of the isolated compound using High-Resolution Mass Spectrometry (HRMS).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Acquire one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
-
The ¹H NMR spectrum will show characteristic signals for the furan (B31954) ring protons and the olefinic protons of the sesterterpenoid chain.
-
The ¹³C NMR spectrum will confirm the presence of 25 carbons, including those of the furan ring and the tetronic acid moiety.
-
2D NMR experiments are crucial for establishing the connectivity of the molecule and confirming the structure of this compound.
-
Chemotaxonomic Workflow
The presence, absence, and relative abundance of this compound and other sesterterpenoids can be used in a systematic workflow to aid in the taxonomic classification of Irciniidae sponges.
Caption: Chemotaxonomic workflow for Irciniidae sponges.
Biological Activity and Potential Signaling Pathways
This compound has been reported to exhibit a range of biological activities, including cytotoxic and anti-inflammatory effects.[6] While these activities suggest potential interactions with key cellular signaling pathways, direct experimental evidence specifically linking this compound to the NF-κB, PI3K/Akt, or MAPK pathways is not yet prominent in the scientific literature. These pathways are central to cellular processes such as inflammation, proliferation, and survival, making them plausible targets for bioactive marine natural products.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the inflammatory response.[9][10] Many anti-inflammatory compounds exert their effects by inhibiting this pathway. Given the reported anti-inflammatory properties of this compound, it is conceivable that it may modulate NF-κB signaling.
Caption: Hypothesized modulation of the NF-κB pathway by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, growth, and proliferation.[11] Dysregulation of this pathway is often implicated in cancer. The cytotoxic properties of this compound suggest that it might interfere with pro-survival signals, potentially through the inhibition of the PI3K/Akt pathway.
Caption: Hypothesized modulation of the PI3K/Akt pathway by this compound.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another fundamental signaling cascade involved in cell proliferation, differentiation, and stress responses. Many cytotoxic compounds target this pathway to induce apoptosis in cancer cells. The observed cytotoxicity of this compound could potentially be mediated through the modulation of the MAPK pathway.
References
- 1. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 2. A Soft Spot for Chemistry–Current Taxonomic and Evolutionary Implications of Sponge Secondary Metabolite Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a chemotaxonomic marker for the family Irciniidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Sulawesins A-C, Furanosesterterpene Tetronic Acids That Inhibit USP7, from a Psammocinia sp. Marine Sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NF-κB: a key role in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell-to-cell variability in PI3K protein level regulates PI3K-AKT pathway activity in cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. Comparative Metagenomic Analysis of Biosynthetic Diversity across Sponge Microbiomes Highlights Metabolic Novelty, Conservation, and Diversification - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Variabilin, a potent peptide inhibitor of platelet aggregation isolated from the salivary glands of the American dog tick, Dermacentor variabilis. This document details the protein's primary sequence, mechanism of action, and the experimental protocols utilized in its characterization, offering valuable insights for researchers in hematology, thrombosis, and drug discovery.
Primary Amino Acid Sequence
The primary structure of this compound was determined by Edman degradation. It is a 47-residue peptide with a molecular weight of 4968.5 Da. The sequence is notable for the presence of a key Arg-Gly-Asp (RGD) motif, a well-known recognition site for integrin receptors.
Sequence: Val-Asp-Val-Pro-Ala-Asp-Gly-Asp-Trp-Cys-Asp-Phe-Ser-Asn-Glu-Tyr-Cys-Gln-Lys-Gly-Ala-Asn-Pro-Cys-Phe-Pro-Trp-Gly-Phe-Tyr-Lys-Ala-Arg-Leu-Asp-Asp-Arg-Cys-Cys-Lys-Gly-His-Asp-Asn-Met-Lys-Ala
Mechanism of Action
This compound functions as a direct antagonist of the platelet integrin receptor, glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa), also known as αIIbβ3. This receptor plays a crucial role in the final common pathway of platelet aggregation by binding to fibrinogen, which bridges adjacent platelets. By competitively binding to GPIIb-IIIa, this compound effectively blocks fibrinogen binding and, consequently, inhibits platelet aggregation induced by various agonists. Additionally, this compound has been shown to be a potent antagonist of the vitronectin receptor, αvβ3.
Quantitative Data
The inhibitory activity of this compound on platelet aggregation and its binding affinity for integrin receptors have been quantitatively assessed. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Agonist/Ligand | Source |
| IC50 (Platelet Aggregation) | 150 nM | ADP | [1] |
| IC50 (Platelet Aggregation) | Not specified | Collagen | [1] |
| IC50 (Platelet Aggregation) | Not specified | Thrombin Receptor Activating Peptide (TRAP) | [1] |
| Molecular Weight | 4968.5 Da | - | [1] |
Experimental Protocols
The isolation and characterization of this compound involved a series of biochemical techniques. The following is a summary of the key experimental protocols employed:
Isolation of this compound from Tick Salivary Glands
-
Source: Salivary glands were dissected from partially engorged adult female Dermacentor variabilis ticks.
-
Homogenization: The dissected glands were homogenized in a suitable buffer (e.g., phosphate-buffered saline) to extract the proteins.
-
Centrifugation: The homogenate was centrifuged at high speed to pellet cellular debris, yielding a crude salivary gland extract (SGE).
Purification of this compound
-
Gel Filtration Chromatography: The crude SGE was first fractionated using gel filtration chromatography (e.g., on a Sephadex G-50 column). Fractions were monitored for their ability to inhibit platelet aggregation.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): The active fractions from gel filtration were further purified by one or more rounds of RP-HPLC on a C18 column. A gradient of an organic solvent (e.g., acetonitrile) in water containing trifluoroacetic acid was used to elute the bound proteins. The purity of the final this compound peak was assessed by analytical RP-HPLC.
Functional Assay: Platelet Aggregation Inhibition
-
Platelet-Rich Plasma (PRP) Preparation: Human blood was collected in an anticoagulant (e.g., citrate), and PRP was obtained by low-speed centrifugation.
-
Aggregometry: Platelet aggregation was monitored using a platelet aggregometer.
-
Assay Protocol: A sample of PRP was pre-incubated with varying concentrations of purified this compound or a control buffer. An agonist (e.g., ADP, collagen, or TRAP) was then added to induce platelet aggregation, and the change in light transmittance was recorded over time. The concentration of this compound that inhibited 50% of the maximal aggregation (IC50) was determined.
Protein Sequencing
-
Amino Acid Analysis: The amino acid composition of the purified protein was determined by acid hydrolysis followed by analysis on an amino acid analyzer.
-
Edman Degradation: The primary amino acid sequence of the intact, reduced, and S-alkylated this compound was determined by automated Edman degradation using a protein sequencer.
Signaling Pathway and Experimental Workflow
This compound exerts its anti-platelet effect by interfering with the "outside-in" and "inside-out" signaling of the GPIIb-IIIa receptor. The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.
Caption: Mechanism of this compound as a GPIIb-IIIa antagonist.
Caption: Experimental workflow for the isolation and characterization of this compound.
References
Section 1: Variegin - A Potent Direct Thrombin Inhibitor
An In-depth Technical Guide to the Natural Function of Tick Salivary Anticoagulants in Hematophagy
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Preamble: Hematophagous arthropods, such as ticks, have evolved a sophisticated pharmacopeia within their saliva to counteract host hemostasis, inflammation, and immunity, ensuring the successful acquisition of a blood meal. This guide focuses on the molecular function and mechanism of key proteinaceous inhibitors found in tick saliva that target host coagulation and platelet aggregation. We will provide a detailed examination of two distinct molecules: Variegin , a direct thrombin inhibitor from Amblyomma variegatum, and Variabilin , a platelet aggregation inhibitor from Dermacentor variabilis. This document synthesizes quantitative data, outlines detailed experimental protocols, and provides visual diagrams of their mechanisms of action to serve as a comprehensive resource for researchers in pharmacology and drug development.
Variegin, isolated from the saliva of the tropical bont tick, Amblyomma variegatum, is a small peptide (32 residues) that functions as a highly potent and specific inhibitor of thrombin, the central serine protease in the coagulation cascade.[1][2] Its primary role during hematophagy is to prevent the formation of a fibrin (B1330869) clot at the feeding site, thus maintaining blood fluidity.
Mechanism of Action
Variegin is a bivalent, tight-binding competitive inhibitor that interacts with thrombin at two distinct sites.[1][3][4] This dual-binding mechanism is crucial for its high affinity and specificity.
-
Active Site Binding: The region spanning residues 8-14 of Variegin binds directly to the catalytic active site of thrombin, sterically blocking its proteolytic function.[1][2]
-
Exosite-I Binding: The C-terminal region of Variegin (residues 15-32) binds to thrombin's fibrinogen-recognition exosite (Exosite-I).[1][2] This interaction anchors the inhibitor to the enzyme, significantly enhancing the affinity and potency of the active site blockade.
An interesting feature of Variegin is that it is cleaved by thrombin upon binding. However, unlike many substrates, the resulting cleavage product remains a potent, noncompetitive inhibitor, ensuring sustained anticoagulation at the feeding site.[3]
Quantitative Data: Inhibitory Potency
The inhibitory activity of Variegin has been quantified using various assays, demonstrating its superior potency compared to other direct thrombin inhibitors like bivalirudin.
| Inhibitor Form | Parameter | Value | Assay Condition | Source |
| Natural Variegin (glycosylated) | Kᵢ | ~10.4 pM | Amidolytic Assay | [2][5] |
| Natural Variegin (glycosylated) | IC₅₀ | ~0.99 nM | Amidolytic Assay | [5] |
| Synthetic Variegin (s-variegin) | Kᵢ | ~146.4 pM | Amidolytic Assay (S2238) | [1][6] |
| Synthetic Variegin (s-variegin) | IC₅₀ | ~5.40 nM | Amidolytic Assay (S2238) | [5] |
Signaling Pathway Visualization
The following diagram illustrates the final common pathway of the coagulation cascade and the specific point of inhibition by Variegin.
References
- 1. researchgate.net [researchgate.net]
- 2. Variegin, a novel fast and tight binding thrombin inhibitor from the tropical bont tick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure of Thrombin in Complex with S-Variegin: Insights of a Novel Mechanism of Inhibition and Design of Tunable Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. US9217027B2 - Thrombin inhibitor - Google Patents [patents.google.com]
- 6. Development of bioanalytical assays for variegin, a peptide-based bivalent direct thrombin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structural Nuances of the Variabilin RGD Motif: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The RGD Motif: A Key to Cellular Adhesion and Signaling
The RGD tripeptide is a highly conserved recognition sequence found in numerous extracellular matrix (ECM) proteins, such as fibronectin, vitronectin, and fibrinogen.[2][3] It serves as a primary binding site for a subset of transmembrane heterodimeric receptors known as integrins.[2][4] This interaction is fundamental to a myriad of cellular processes, including cell adhesion, migration, proliferation, and signal transduction.[4][5]
A key structural feature of the Variabilin RGD motif, as highlighted in initial research, is its presentation in a flexible region, not constrained by disulfide bonds that are often found in other RGD-containing antagonists like disintegrins.[1] This conformational flexibility may play a crucial role in its binding kinetics and specificity towards different integrin subtypes.
Integrin Binding and Signaling Pathway
The binding of an RGD motif to an integrin receptor initiates a cascade of intracellular signaling events. The specificity of this interaction is determined by the conformation of the RGD loop and the surrounding amino acid residues, as well as the specific integrin subtype involved.[6] Upon ligand binding, integrins undergo a conformational change, leading to their activation and clustering on the cell surface. This, in turn, triggers the recruitment of a complex of signaling and adaptor proteins to the cytoplasmic tails of the integrin subunits, forming focal adhesions. Key downstream signaling pathways activated by RGD-integrin binding include the Focal Adhesion Kinase (FAK) and Src family kinases, which subsequently influence cell behavior.
Quantitative Analysis of RGD-Integrin Interactions
The binding affinity of RGD peptides to integrins is a critical parameter for assessing their potential as therapeutic agents. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). Lower values for these parameters indicate higher binding affinity. While specific data for this compound is unavailable, the following table presents representative binding affinities for other RGD-containing peptides to provide a comparative context.
| Peptide | Integrin Subtype | Binding Affinity (IC50, nM) | Reference |
| Cyclic RGDfV | αvβ3 | 1.5 | [6] |
| Cyclic RGDfK | αvβ3 | 0.8 | [6] |
| Linear GRGDS | αIIbβ3 | 1700 | [1] |
| Echistatin | αIIbβ3 | 1.5 | [1] |
| Kistrin | αIIbβ3 | 3.0 | [1] |
Table 1: Representative Binding Affinities of RGD Peptides to Integrins.
Experimental Protocols for Characterization
The structural and functional characterization of RGD-containing peptides like this compound involves a series of well-established experimental protocols.
Solid-Phase Integrin Binding Assay
This assay is a common method to determine the binding affinity of a peptide to a purified integrin receptor in a competitive manner.
Detailed Methodology:
-
Plate Coating: 96-well microplates are coated with a solution of purified integrin (e.g., αIIbβ3 or αvβ3) and incubated overnight at 4°C.
-
Blocking: The plates are washed, and non-specific binding sites are blocked using a solution of bovine serum albumin (BSA) or another suitable blocking agent.
-
Competitive Binding: Serial dilutions of the unlabeled test peptide (this compound) are added to the wells, followed by a constant concentration of a labeled known RGD ligand (e.g., biotinylated fibronectin).
-
Incubation: The plate is incubated to allow the peptides to compete for binding to the immobilized integrin.
-
Detection: After washing to remove unbound peptides, an enzyme-conjugated secondary reagent (e.g., streptavidin-horseradish peroxidase) is added.
-
Signal Generation: A chromogenic or fluorogenic substrate is added, and the resulting signal is measured using a plate reader. The IC50 value is then calculated from the resulting dose-response curve.
Cell Adhesion Assay
This assay assesses the ability of a peptide to inhibit cell attachment to an ECM-coated surface.
Detailed Methodology:
-
Plate Coating: 96-well plates are coated with an ECM protein such as fibronectin or vitronectin.
-
Cell Preparation: A cell line expressing the integrin of interest (e.g., platelets or endothelial cells) is prepared.
-
Inhibition: The cells are pre-incubated with various concentrations of the inhibitory peptide (this compound).
-
Seeding: The cell-peptide mixture is added to the coated wells and incubated to allow for cell adhesion.
-
Washing: Non-adherent cells are removed by washing.
-
Quantification: The remaining adherent cells are quantified, typically by staining with a dye like crystal violet and measuring the absorbance.
Structural Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. This would be the method of choice to elucidate the conformation of the this compound RGD motif.
Detailed Methodology:
-
Sample Preparation: A highly purified and concentrated sample of the peptide is prepared in a suitable buffer. Isotopic labeling (¹⁵N and/or ¹³C) can be employed to facilitate resonance assignment.
-
Data Acquisition: A series of one- and two-dimensional NMR experiments are performed to obtain through-bond (e.g., COSY, TOCSY) and through-space (NOESY) correlations between atomic nuclei.
-
Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.
-
Structural Restraints: Information on inter-proton distances (from NOESY spectra) and dihedral angles (from J-coupling constants) is extracted.
-
Structure Calculation: Computational methods, such as molecular dynamics and simulated annealing, are used to generate an ensemble of three-dimensional structures that are consistent with the experimental restraints.
-
Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.
Conclusion and Future Directions
The RGD motif of the this compound peptide represents a promising lead for the development of novel anti-thrombotic and anti-angiogenic agents. Its unique structural feature of being located in an unconstrained loop may confer advantageous binding properties. While specific experimental data on the this compound peptide is currently limited, the established methodologies for characterizing RGD-integrin interactions provide a clear roadmap for its future investigation. A detailed structural and functional analysis, including determination of its three-dimensional structure by NMR and precise quantification of its binding affinities to various integrin subtypes, will be crucial for unlocking its full therapeutic potential and for the rational design of next-generation RGD-based drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. Complexity of αvβ6-integrin targeting RGD peptide trimers: emergence of non-specific binding by synergistic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arginyl-glycyl-aspartic acid (RGD): a cell adhesion motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. minds.wisconsin.edu [minds.wisconsin.edu]
- 6. Integrin Targeting Using RGD-Based Peptide Amphiphiles | Springer Nature Experiments [experiments.springernature.com]
Initial Cytotoxicity Screening of Variabilin and Related Compounds from Ircinia Sponges: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial cytotoxicity screening of extracts and compounds derived from marine sponges of the family Irciniidae, for which Variabilin is a key chemotaxonomic marker. Due to the limited public data on the cytotoxicity of this compound itself, this guide focuses on the well-documented cytotoxic activities of extracts and isolated compounds from Ircinia sponges, offering a valuable proxy for researchers interested in this class of marine natural products.
Introduction to Ircinia-Derived Compounds and their Anticancer Potential
Marine sponges of the family Irciniidae are a rich source of unique secondary metabolites, including furanosesterterpenoids and steroids, which have demonstrated significant cytotoxic effects against various human cancer cell lines.[1][2] this compound, a furanosesterterpene, is a characteristic metabolite of this family. The cytotoxic properties of extracts and compounds from sponges like Ircinia mutans and Ircinia ramosa suggest their potential as a source for novel anticancer drug leads.[3][4] These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cancer progression.[4][5]
Quantitative Cytotoxicity Data
The following tables summarize the reported cytotoxic activities of extracts and isolated compounds from Ircinia sponges against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth by 50%.
Table 1: Cytotoxicity of Ircinia mutans Crude Extracts
| Extract Type | Cancer Cell Line | Assay | IC50 (µg/mL) |
| Methanol | HUT-78 (T-cell lymphoma) | XTT | ~450 |
| Diethyl Ether | HUT-78 (T-cell lymphoma) | XTT | ~500 |
| Diethyl Ether | KB (Epidermis carcinoma) | XTT | >300 |
Table 2: Cytotoxicity of Compounds Isolated from Ircinia mutans
| Compound Class | Cancer Cell Line | Assay | IC50 (µg/mL) |
| Steroids (Winter Collection) | MOLT-4 (Leukemia) | MTT | 13.0 ± 0.9 |
| MCF-7 (Breast Cancer) | MTT | 11.1 ± 1.7 | |
| HT-29 (Colon Cancer) | MTT | 1.1 ± 0.4 | |
| Steroids (Summer Collection) | MOLT-4 (Leukemia) | MTT | 1.1 ± 0.2 |
| Purified Steroids (Summer) | MOLT-4 (Leukemia) | MTT | 2.3 - 7.8 |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of cytotoxicity screening experiments. Below are protocols for the key assays mentioned in the cited literature.
Cell Culture
Human cancer cell lines such as MOLT-4 (leukemia), MCF-7 (breast adenocarcinoma), HT-29 (colorectal adenocarcinoma), KB (oral epidermoid carcinoma), and HUT-78 (T-cell lymphoma) are commonly used.[2] Cells are maintained in appropriate culture media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test extracts or compounds (typically ranging from 0.25 to 100 µg/mL) for a specified period (e.g., 72 hours).[2]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
XTT Assay for Cell Viability
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is another colorimetric method to measure cell viability.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
XTT Addition: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a humidified atmosphere.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm with a reference wavelength of 650 nm.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity
The LDH assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's protocol.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer).
Visualization of Cellular Mechanisms
The cytotoxic effects of compounds from Ircinia sponges are often mediated through the induction of apoptosis and modulation of key signaling pathways. The following diagrams illustrate these proposed mechanisms.
The cytotoxic compounds isolated from Ircinia sponges, primarily furanosesterterpenoids and steroids, are believed to induce cancer cell death through the activation of apoptotic pathways.
References
- 1. Cytotoxic furanosesquiterpenoids and steroids from Ircinia mutans sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic furanosesquiterpenoids and steroids from Ircinia mutans sponges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.mpg.de [pure.mpg.de]
- 4. Ircinia ramosa Sponge Extract (iSP) Induces Apoptosis in Human Melanoma Cells and Inhibits Melanoma Cell Migration and Invasiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ircinia ramosa Sponge Extract (iSP) Induces Apoptosis in Human Melanoma Cells and Inhibits Melanoma Cell Migration and Invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
Exploratory Studies on the Anti-Inflammatory Properties of Variabilin: A Review of a Scientific Research Gap
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document addresses the topic of exploratory studies into the anti-inflammatory properties of Variabilin. Following a comprehensive review of publicly available scientific literature, it has been determined that there is a significant lack of research in this specific area. This compound, a peptide isolated from the salivary glands of the hard tick Dermacentor variabilis, is primarily characterized as a potent inhibitor of platelet aggregation.[1] Its mechanism of action in this role involves antagonizing the glycoprotein (B1211001) IIb-IIIa receptor.[1]
While the saliva of various tick species is known to contain a complex cocktail of immunomodulatory and anti-inflammatory molecules to counteract the host's defense mechanisms during feeding, specific studies detailing the anti-inflammatory effects of isolated this compound are not present in the current body of scientific literature. Broader research into tick saliva has identified various other proteins and compounds that do possess anti-inflammatory properties, but this compound is consistently cited for its role in hemostasis rather than inflammation.
Consequently, the core requirements for a technical guide or whitepaper on this topic—including quantitative data, detailed experimental protocols, and the visualization of signaling pathways—cannot be fulfilled at this time due to the absence of foundational research.
Summary of Findings:
-
Quantitative Data: No published studies were identified that provide quantitative data on the anti-inflammatory effects of this compound, such as IC50 values for cytokine inhibition or dose-dependent effects on inflammatory markers.
-
Experimental Protocols: There are no available detailed methodologies for experiments investigating the anti-inflammatory properties of this compound.
-
Signaling Pathways: The scientific literature does not contain information on any signaling pathways that may be modulated by this compound in the context of an inflammatory response.
This document serves to highlight a potential area for future research. Given the known immunomodulatory capabilities of tick saliva, investigating the potential anti-inflammatory properties of its components, such as this compound, could be a valuable avenue for the discovery of novel therapeutic agents. Future exploratory studies would be necessary to generate the data required for a comprehensive technical understanding of this subject.
References
Preliminary Investigation of Variabilin as a Platelet Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Variabilin, a novel Arg-Gly-Asp (RGD)-containing protein isolated from the salivary glands of the hard tick Dermacentor variabilis, has been identified as a potent inhibitor of platelet aggregation.[1] This technical guide provides a comprehensive overview of the preliminary investigations into this compound's mechanism of action, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the key signaling pathways involved in its inhibitory function. This compound acts as a direct antagonist of the Glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) receptor, also known as integrin αIIbβ3, thereby preventing fibrinogen binding and the final common pathway of platelet aggregation.[1] This document serves as a foundational resource for researchers engaged in the study of novel antiplatelet agents and the development of antithrombotic therapies.
Introduction
Platelet activation and aggregation are critical physiological processes in hemostasis, but their aberrant regulation can lead to pathological thrombosis, a primary cause of major cardiovascular events such as myocardial infarction and stroke. A crucial step in platelet aggregation is the conformational activation of the GPIIb-IIIa receptor, which allows it to bind fibrinogen, forming bridges between adjacent platelets. The RGD sequence is a key recognition motif for integrin-ligand interactions, and molecules that mimic this sequence can act as competitive inhibitors of fibrinogen binding.
This compound is a 47-residue protein that contains the RGD motif.[1] Unlike many other RGD-containing antagonists, the RGD sequence in this compound is not located within a loop constrained by cysteine residues.[1] This unique structural feature may influence its binding affinity and specificity. This guide will delve into the initial characterization of this compound as a platelet inhibitor.
Mechanism of Action
This compound exerts its antiplatelet effect by directly targeting the GPIIb-IIIa receptor on the platelet surface. As an RGD-containing peptide, it competitively inhibits the binding of fibrinogen to activated GPIIb-IIIa, thereby preventing platelet-platelet cross-linking and subsequent aggregation.[1] This mechanism is a well-established strategy for potent antiplatelet therapy.
Signaling Pathway of Platelet Aggregation and Inhibition by this compound
The following diagram illustrates the central role of GPIIb-IIIa in platelet aggregation and the point of intervention for this compound.
Caption: this compound competitively inhibits fibrinogen binding to active GPIIb-IIIa.
Quantitative Data
The initial characterization of this compound demonstrated its potent inhibitory effect on ADP-induced platelet aggregation.
| Parameter | Agonist | Value | Source |
| IC50 | ADP | ~150 nM | [2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor where the response (in this case, platelet aggregation) is reduced by half.
Experimental Protocols
The following are detailed methodologies for key experiments used in the preliminary investigation of platelet inhibitors like this compound.
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
A standardized method for preparing platelets is crucial for reproducible results in aggregation assays.
Caption: Workflow for the preparation of Platelet-Rich and Platelet-Poor Plasma.
Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Collect blood into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to anticoagulant ratio).
-
PRP Preparation: Centrifuge the whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off.
-
PRP Aspiration: Carefully aspirate the upper, straw-colored layer of PRP and transfer it to a new polypropylene (B1209903) tube.
-
Platelet Count Adjustment: Determine the platelet count in the PRP using a hematology analyzer. Adjust the platelet count to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous Platelet-Poor Plasma (PPP).
-
Resting Period: Allow the PRP to rest at room temperature for at least 30 minutes before conducting aggregation studies.
Platelet Aggregation Assay (Light Transmission Aggregometry - LTA)
LTA is the gold standard for measuring platelet aggregation in vitro.
Protocol:
-
Instrument Setup: Pre-warm the light transmission aggregometer to 37°C.
-
Baseline Calibration:
-
Pipette 450 µL of PPP into a cuvette and place it in the reference well to set 100% light transmission.
-
Pipette 450 µL of PRP into a cuvette with a magnetic stir bar and place it in the sample well to set 0% light transmission.
-
-
Inhibition Assay:
-
For each test, place a fresh cuvette with 450 µL of PRP and a stir bar into the sample well and allow it to equilibrate for 2 minutes.
-
Add a known concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add a platelet agonist (e.g., ADP, final concentration 5-10 µM) to initiate aggregation.
-
-
Data Recording: Record the change in light transmission for 5-10 minutes. The percentage of aggregation is calculated relative to the 0% and 100% transmission baselines.
-
IC50 Determination: Perform a dose-response curve with varying concentrations of this compound to determine the IC50 value.
Fibrinogen Binding Assay (Flow Cytometry)
This assay directly measures the ability of an inhibitor to block fibrinogen binding to GPIIb-IIIa.
Protocol:
-
Platelet Preparation: Use washed platelets or PRP adjusted to the desired concentration.
-
Incubation with Inhibitor: Incubate the platelet suspension with various concentrations of this compound or a vehicle control.
-
Platelet Activation: Add a platelet agonist (e.g., ADP) to activate the platelets and induce the conformational change in GPIIb-IIIa.
-
Fibrinogen Binding: Add fluorescein (B123965) isothiocyanate (FITC)-labeled fibrinogen to the activated platelet suspension and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The fluorescence intensity of the platelets is proportional to the amount of bound FITC-fibrinogen.
-
Data Analysis: Quantify the mean fluorescence intensity (MFI) for each sample. A decrease in MFI in the presence of this compound indicates inhibition of fibrinogen binding.
Conclusion and Future Directions
The preliminary investigation of this compound establishes it as a potent inhibitor of platelet aggregation through the antagonism of the GPIIb-IIIa receptor. Its RGD-dependent mechanism of action places it within a well-understood class of antiplatelet agents. The provided quantitative data, though limited, indicates a high degree of potency.
Further research is warranted to fully characterize the pharmacological profile of this compound. Future studies should include:
-
Determination of IC50 values against a broader range of platelet agonists, including collagen and thrombin.
-
Investigation of its effects on other platelet activation markers, such as P-selectin expression and intracellular calcium mobilization.
-
In-depth structural biology studies to elucidate the specific binding interactions between this compound and the GPIIb-IIIa receptor.
-
Preclinical in vivo studies to assess its antithrombotic efficacy and bleeding risk profile in animal models.
A comprehensive understanding of these aspects will be crucial in determining the potential of this compound as a lead compound for the development of novel antithrombotic drugs.
References
Technical Guide: Identifying the Gene Encoding for the Variabilin Protein
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This document provides a comprehensive technical overview of the Variabilin protein, a potent platelet aggregation inhibitor isolated from the hard tick Dermacentor variabilis. It outlines the known characteristics of the protein and presents a detailed guide to the experimental procedures required to identify its corresponding gene, a critical step for its potential therapeutic development.
Introduction to this compound
This compound is a naturally occurring polypeptide isolated from the salivary glands of the American dog tick, Dermacentor variabilis. It functions as a potent antagonist of the glycoprotein (B1211001) IIb-IIIa (GPIIb/IIIa; αIIbβ3) and the vitronectin receptor (αvβ3), both of which are integrins crucial to the process of platelet aggregation and cell adhesion. The protein plays a significant role in the tick's anti-hemostatic strategy, allowing it to maintain blood flow from its host during feeding.
The primary mechanism of action for this compound is the inhibition of fibrinogen binding to the GPIIb/IIIa receptor on platelets. This action is mediated by the presence of an Arg-Gly-Asp (RGD) motif within the protein's structure, a common recognition sequence for integrin binding. Unlike many other RGD-containing disintegrins, the RGD sequence in this compound is not located within a cysteine-flanked loop.
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound protein as determined from the initial characterization studies.
| Property | Value | Reference |
| Molecular Weight | 4968.5 Da | [1] |
| Polypeptide Length | 47 amino acid residues | [1] |
| Integrin Targets | GPIIb/IIIa (αIIbβ3), αvβ3 | [1] |
| Biological Source | Salivary glands of D. variabilis | [1] |
| Functional Motif | Arg-Gly-Asp (RGD) | [1] |
Identifying the Gene Encoding this compound: A Methodological Approach
As of the latest literature reviews, the specific gene encoding the this compound protein has not been explicitly annotated in the Dermacentor variabilis genome. However, with the availability of the tick's genome and transcriptome data, the identification of this gene is feasible. The following sections outline the detailed experimental protocols for this purpose.
Experimental Workflow for Gene Identification
The overall workflow for identifying the this compound gene involves leveraging the known protein information to probe genomic and transcriptomic databases, followed by experimental validation.
Detailed Experimental Protocols
-
Protein Sequence Retrieval: Obtain the 47-amino acid sequence of this compound from existing literature or protein databases.
-
Database Selection: Access the assembled genome and transcriptome databases for Dermacentor variabilis. The NCBI GenBank and VectorBase are primary resources for this data.[2]
-
Homology Searching:
-
Perform a tBLASTn search of the D. variabilis nucleotide databases using the this compound protein sequence as the query. The tBLASTn algorithm translates the nucleotide database in all six reading frames and compares it to the protein query.
-
Analyze the search results for significant alignments. A high-scoring match with a low E-value will represent a strong candidate for the this compound-encoding gene sequence.
-
Examine the open reading frame (ORF) of the candidate nucleotide sequence to ensure it can encode the known 47-amino acid protein. The presence of a start codon (ATG) and a stop codon (TAA, TAG, or TGA) is also a key indicator.[3]
-
-
RNA Extraction and cDNA Synthesis:
-
Dissect salivary glands from adult Dermacentor variabilis ticks.
-
Extract total RNA from the salivary gland tissue using a suitable RNA extraction kit (e.g., TRIzol reagent or a column-based kit).
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
PCR Amplification:
-
Design forward and reverse primers based on the candidate gene sequence identified in the bioinformatic analysis. Primers should flank the entire coding region of the putative this compound gene.
-
Perform a polymerase chain reaction (PCR) using the salivary gland cDNA as a template and the designed primers.
-
Analyze the PCR product by agarose (B213101) gel electrophoresis to confirm the amplification of a product of the expected size.
-
-
Sequencing and Confirmation:
-
Purify the PCR product from the agarose gel.
-
Sequence the purified PCR product using Sanger sequencing.
-
Align the obtained nucleotide sequence with the candidate sequence from the bioinformatic analysis to confirm its identity. Translate the confirmed DNA sequence to ensure it matches the known this compound protein sequence.
-
-
Recombinant Protein Expression and Functional Validation:
-
Clone the confirmed coding sequence of the this compound gene into a suitable protein expression vector (e.g., a bacterial or yeast expression system).
-
Transform the expression vector into a suitable host (e.g., E. coli or Pichia pastoris).
-
Induce the expression of the recombinant this compound protein.
-
Purify the recombinant protein using appropriate chromatography techniques (e.g., affinity chromatography, ion-exchange chromatography).
-
Conduct a platelet aggregation assay to confirm that the recombinant protein inhibits platelet aggregation in a manner consistent with the native this compound protein.
-
Signaling Pathways Targeted by this compound
This compound exerts its anti-platelet aggregation effect by antagonizing the GPIIb/IIIa and αvβ3 integrin signaling pathways.
GPIIb/IIIa Signaling Pathway
The GPIIb/IIIa receptor is essential for platelet aggregation. Upon platelet activation by agonists such as ADP, thrombin, or collagen, an "inside-out" signaling cascade leads to a conformational change in GPIIb/IIIa, increasing its affinity for fibrinogen.[4][5] Fibrinogen then cross-links adjacent platelets, leading to aggregation. This compound, by binding to GPIIb/IIIa, blocks the binding of fibrinogen, thereby inhibiting this process.
References
- 1. Alphavbeta3 integrin signaling pathway is involved in insulin-like growth factor I-stimulated human extravillous trophoblast cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Taxonomy browser Taxonomy Browser (Dermacentor variabilis) [ncbi.nlm.nih.gov]
- 3. Bioinformatics: Finding Genes [genome.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Glycoprotein IIb/IIIa - Wikipedia [en.wikipedia.org]
A Technical Guide to the Natural Sources and Biodiversity of Variabilin-Producing Organisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, biodiversity, and associated methodologies for the study of variabilin, a bioactive sesterterpenoid. This compound, first isolated from the marine sponge Ircinia variabilis, has garnered significant interest for its diverse biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties.[1] It serves as a crucial chemotaxonomic marker for the sponge family Irciniidae.[1][2] This document details the organisms known to produce this compound, their ecological distribution, and standardized protocols for its isolation and analysis.
It is important to note that a different molecule, a peptide antagonist of glycoprotein (B1211001) IIb-IIIa, also named this compound, has been isolated from the salivary glands of the hard tick Dermacentor variabilis.[3] This guide focuses exclusively on the sesterterpenoid this compound derived from marine sponges.
Natural Sources and Biodiversity
This compound is predominantly produced by marine sponges belonging to the order Dictyoceratida.[1] Extensive research has identified several genera within the family Irciniidae as consistent producers of this furanosesterterpene.
1.1. Geographic and Species-Level Distribution
The production of this compound is a key characteristic of the family Irciniidae, making it a significant marker for chemotaxonomic classification.[1][2] Sponges of the genera Ircinia, Sarcotragus, and Psammnocinia are the most frequently cited sources.[1][4] These sponges are found in various marine environments, from the Mediterranean Sea to the waters of New Zealand and the Caribbean.[1][5]
| Family | Genus | Species | Geographic Location of Collection |
| Irciniidae | Ircinia | Ircinia variabilis | Mediterranean Sea[1][6] |
| Ircinia strobilina | Caribbean Sea (Florida, Virgin Islands, Cuba, Venezuela)[5] | ||
| Ircinia felix | Caribbean Sea, Mediterranean Sea[1][4] | ||
| Ircinia oros | Not specified in provided results[1] | ||
| Ircinia campana | Not specified in provided results[1] | ||
| Irciniidae | Sarcotragus | Sarcotragus sp. | New Zealand, Korea, Mediterranean Sea[1][4][7] |
| Sarcotragus foetidus | Mediterranean Sea[4] | ||
| Irciniidae | Psammnocinia | Psammnocinia sp. | New Zealand[1][4] |
| Thorectidae | Thorecta | Thorecta sp. | Not specified in provided results[4] |
| Phorebasidae | Amphimedon | Amphimedon sp. | Okinawa, Japan[4] |
1.2. Ecological Niche and Biodiversity
This compound-producing sponges typically inhabit warm, shallow marine waters and can be found in diverse habitats, including caves, rocky bottoms, and seagrass meadows.[5][8] The compound itself plays a role in the organism's chemical defense against predators. For instance, in Ircinia strobilina, this compound acts as a deterrent to predatory fishes.[5] The biodiversity of these sponges is significant, with various species adapting to specific local conditions, which may influence their metabolic profiles and the yield of this compound.
Biosynthesis of this compound
The precise biosynthetic pathway of this compound in sponges has not been fully elucidated. However, as a sesterterpenoid (a C25 terpene), its biosynthesis is understood to originate from the mevalonate (B85504) (MVA) or a related pathway, which produces the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).
A putative general pathway involves the sequential condensation of these C5 units to form geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylfarnesyl pyrophosphate (GFPP, C25). GFPP then serves as the linear precursor for cyclization and subsequent enzymatic modifications (e.g., oxidation, rearrangement) to form the characteristic furan (B31954) and tetronic acid moieties of this compound.
Caption: Putative biosynthetic pathway for this compound.
Experimental Protocols
3.1. Methodology for Isolation and Purification of this compound
This protocol describes a general method for the extraction and purification of this compound from sponge tissue, adapted from standard practices in marine natural product chemistry.
Materials:
-
Frozen or lyophilized sponge tissue (Ircinia or Sarcotragus sp.)
-
Solvents: Methanol (MeOH), Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc), Hexane (B92381)
-
Silica (B1680970) gel (for column chromatography)
-
C18 solid-phase extraction (SPE) cartridges
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column (preparative or semi-preparative)
-
Rotary evaporator
-
Glassware: Beakers, flasks, separatory funnel
Procedure:
-
Extraction: a. Homogenize the sponge tissue (e.g., 100 g wet weight) and extract exhaustively with a mixture of CH₂Cl₂/MeOH (1:1, v/v) at room temperature (3 x 500 mL). b. Combine the extracts and filter to remove solid material. c. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude extract.
-
Solvent Partitioning: a. Resuspend the crude extract in 90% aqueous MeOH and partition against hexane to remove nonpolar lipids. b. Collect the aqueous MeOH phase and dilute with water to 50% MeOH. c. Partition the aqueous MeOH phase against EtOAc. The this compound will preferentially move to the EtOAc phase. d. Concentrate the EtOAc phase in vacuo to yield a semi-purified fraction.
-
Chromatographic Purification: a. Silica Gel Column Chromatography: Subject the EtOAc fraction to silica gel column chromatography using a step-gradient elution system, starting with hexane and gradually increasing polarity with EtOAc. Collect fractions and monitor by Thin Layer Chromatography (TLC). b. Solid-Phase Extraction (SPE): Pool fractions containing this compound and further purify using a C18 SPE cartridge, eluting with a stepwise gradient of acetonitrile (B52724) in water. c. Reversed-Phase HPLC: Perform the final purification step using preparative or semi-preparative RP-HPLC with a C18 column and an isocratic or gradient elution of acetonitrile/water to yield pure this compound.
-
Structure Verification: a. Confirm the identity and purity of the isolated compound using spectroscopic methods (¹H NMR, ¹³C NMR) and Mass Spectrometry (MS). Compare the data with published values for this compound.[1]
Caption: Workflow for this compound isolation and purification.
3.2. Methodology for Biodiversity Assessment
This protocol outlines a workflow for assessing the biodiversity of this compound-producing sponges, combining morphological and molecular techniques.
Materials:
-
SCUBA diving equipment for sample collection
-
Ethanol (B145695) (95-100%) for sample preservation
-
DNA extraction kit (e.g., DNeasy Blood & Tissue Kit)
-
PCR reagents (primers for COI or 18S rRNA genes, polymerase, dNTPs)
-
Gel electrophoresis equipment
-
Sanger sequencing service
-
Microscope for morphological analysis
Procedure:
-
Sample Collection and Preservation: a. Collect sponge specimens from their natural habitat. Document the location, depth, and ecological context. b. Preserve a subsample in 95-100% ethanol for genetic analysis. Preserve another subsample for morphological analysis (e.g., in formalin or by drying).
-
Morphological Identification: a. Analyze the preserved specimen for key morphological features, such as size, shape, color, surface texture (conules), and oscula arrangement. b. Prepare spicule slides (if applicable) and examine the skeletal architecture to identify the specimen to the lowest possible taxonomic level (genus or species).
-
Molecular Identification (DNA Barcoding): a. Extract total genomic DNA from the ethanol-preserved tissue using a commercial kit. b. Amplify a standard DNA barcode region (e.g., the cytochrome c oxidase subunit I gene, COI) using PCR with sponge-specific primers. c. Verify the PCR product size using gel electrophoresis. d. Purify the PCR product and send for Sanger sequencing. e. Compare the resulting DNA sequence to databases like GenBank (using BLAST) and the Barcode of Life Data System (BOLD) to confirm species identity.
-
Chemical Profiling: a. Perform a small-scale extraction (as described in Protocol 3.1) on a portion of the sample. b. Analyze the crude extract using LC-MS to create a chemical profile and confirm the presence of this compound by comparing its retention time and mass spectrum with an authentic standard.
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. This compound, a chemotaxonomic marker for the family Irciniidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel RGD-containing antagonist of glycoprotein IIb-IIIa and platelet aggregation inhibitor from the hard tick Dermacentor variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ircinia strobilina - Wikipedia [en.wikipedia.org]
- 6. WoRMS - World Register of Marine Species - Ircinia variabilis (Schmidt, 1862) [marinespecies.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ircinia variabilis [sealifebase.se]
evolution of sesterterpenoid diversity in marine sponges
An In-depth Technical Guide on the Evolution of Sesterterpenoid Diversity in Marine Sponges
Introduction: Marine Sponges as Master Chemists
Marine sponges (Phylum Porifera), ancient sessile invertebrates, are prolific producers of a vast array of secondary metabolites, many of which possess unique chemical structures and potent biological activities.[1][2][3][4] These compounds are believed to have evolved as chemical defenses against predation, competition for space, and microbial fouling.[1][3] Among the diverse chemical arsenal (B13267) of sponges, terpenoids are one of the most common classes of natural products.[1][2][4] Sesterterpenoids (C25), derived from five isoprene (B109036) units, are a particularly interesting and relatively rare subgroup of terpenoids frequently found in marine sponges.[1][5][6]
This technical guide explores the , focusing on their biosynthesis, phylogenetic distribution, chemical variety, and pharmacological significance. It is intended for researchers in natural product chemistry, marine biology, and drug development.
The Evolutionary Engine: Sesterterpenoid Biosynthesis
The structural diversity of sesterterpenoids originates from a common biosynthetic pathway, the evolution of which is key to understanding their distribution. The biosynthesis is a multi-step process involving precursor synthesis and subsequent cyclization and modification.
2.1. Precursor Formation Like all terpenoids, sesterterpenoids are synthesized from the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These are generated via the mevalonate (B85504) (MVA) pathway. A prenyltransferase enzyme, specifically a geranylfarnesyl diphosphate (GFDP) synthase, then sequentially condenses three molecules of IPP with one molecule of DMAPP to form the linear C25 precursor, GFDP.[7] The identification of GFDP synthase genes in sponges provides strong evidence for this pathway.[7]
2.2. Cyclization by Terpene Synthases (TS) The immense structural diversity of sesterterpenoids arises from the activity of terpene synthases (TS), which cyclize the linear GFDP precursor into various carbocyclic skeletons.[7][8] While the genetic basis for terpenoid biosynthesis in sponges is still not fully understood, recent genomic and transcriptomic studies have begun to identify candidate TS genes of sponge origin.[8][9] It is hypothesized that sponges may possess distinct or convergently evolved TS enzymes compared to their terrestrial counterparts, accounting for the unique skeletons found in marine environments.[9]
2.3. Post-Cyclization Modification Following the initial cyclization, the sesterterpenoid scaffolds undergo extensive enzymatic modifications, including oxidation, reduction, and acylation, often mediated by enzymes like cytochrome P450s and dehydrogenases.[8] These modifications generate the final, functionally diverse molecules.
Phylogenetic Distribution and Chemical Diversity
The distribution of specific sesterterpenoid classes is often correlated with the phylogenetic lineage of the host sponge, suggesting a co-evolution of chemical diversity and sponge taxonomy.
-
Order Dictyoceratida: This order, particularly the family Thorectidae (genera Luffariella, Hyrtios, Cacospongia), is a renowned source of manoalide-type sesterterpenoids.[1] Manoalide (B158911), first isolated from Luffariella variabilis, is a potent anti-inflammatory agent that irreversibly inhibits phospholipase A2 (PLA2).[1][8]
-
Order Astrophorida: Sponges from this order (genera Jaspis, Stelletta, Rhabdastrella) are known to produce isomalabaricane triterpenoids and, in some cases, unique sesterterpenoids.[1][3]
-
Genus Spongia and Phyllospongia: These genera are known for producing scalarane-type sesterterpenoids, which are characterized by a tetracyclic 6/6/6/6 carbon skeleton.[10][11][12]
-
Family Hymedesmiidae: Members of this family, such as the genus Phorbas, produce sesterterpenoids with anti-inflammatory properties, including ansellone B and phorbasone A acetate.[13]
This taxonomic correlation suggests that the genetic machinery (i.e., the specific terpene synthases) for producing certain skeletal types arose in common ancestors and was maintained through evolutionary lineages.
Quantitative Data on Bioactivities
The pharmacological potential of sponge-derived sesterterpenoids is vast, with activities ranging from anti-inflammatory to cytotoxic and antimicrobial.[5] The data below summarizes the bioactivity of several representative compounds.
| Compound | Structural Class | Source Sponge | Reported Bioactivity | IC50 / GI50 Value | Reference |
| Manoalide | Manoalide-type | Luffariella variabilis | Anti-inflammatory (human synovial PLA2) | 3.9 µM | [1][3] |
| Petrosaspongiolide M | Petrosaspongiolide | Petrosaspongia sp. | Anti-inflammatory (human synovial PLA2) | 1.6 µM | [1][3] |
| Luffariolide A | Luffariolide | Luffariella sp. | Cytotoxicity (murine lymphoma L1210) | 2.9 µM | [3] |
| Ansellone B | Ansellone | Phorbas sp. | Anti-inflammatory (NO production inhibition) | 4.5 µM | [13] |
| Granulosane C (cpd 66) | Bishomoscalarane | Dysidea granulosa | Anti-proliferative (HCT116 colon cancer) | 6.4 µM | [5] |
| Thorectidaeolide A | Thorectidaeolide | Hyrtios communis | HIF-1 Activation Inhibition | 3.2 µM | [14] |
| Scalarane Cpd. 1 | Scalarane | Lendenfeldia sp. | Anti-inflammatory (Superoxide anion) | 3.53 µM | [10] |
Table 1: Summary of quantitative bioactivity data for representative marine sponge sesterterpenoids.
Key Experimental Methodologies
The discovery and characterization of novel sesterterpenoids rely on a standardized workflow from collection to bioassay.
5.1. Protocol for Extraction and Isolation
-
Collection and Preparation: Sponge tissue is collected, taxonomically identified, and typically freeze-dried or preserved in ethanol. The dried material is then ground to a fine powder.
-
Solvent Extraction: The powdered sponge is exhaustively extracted with a sequence of organic solvents, starting from nonpolar (e.g., hexane) to polar (e.g., methanol, ethyl acetate), to create a crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning (e.g., between methanol/water and dichloromethane) to separate compounds based on polarity.
-
Chromatographic Separation: The resulting fractions are separated using a combination of chromatographic techniques:
-
VLC/Flash Chromatography: Initial separation on silica (B1680970) gel or C18-reversed phase media.
-
HPLC: High-performance liquid chromatography (HPLC), often using a C18 column with a gradient of water and acetonitrile/methanol, is used for final purification of individual compounds.
-
-
Structure Elucidation: The structure of the pure compound is determined using spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).[10][11][15]
5.2. Protocol for Anti-inflammatory PLA2 Inhibition Assay
-
Enzyme Preparation: A solution of purified phospholipase A2 (PLA2), either from bee venom or a human recombinant source, is prepared in a suitable buffer (e.g., Tris-HCl).
-
Substrate Preparation: A substrate solution containing fluorescently labeled phospholipids (B1166683) is prepared.
-
Assay Execution: The test compound (sesterterpenoid) at various concentrations is pre-incubated with the PLA2 enzyme solution.
-
Reaction Initiation: The substrate solution is added to the enzyme-inhibitor mixture to start the reaction.
-
Detection: The enzymatic activity is measured by monitoring the increase in fluorescence over time as the substrate is hydrolyzed.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting inhibition versus compound concentration.[1][3]
Mechanism of Action: Signaling Pathway Inhibition
A key area of interest for drug development is the mechanism by which sesterterpenoids exert their effects. Manoalide and petrosaspongiolide M serve as classic examples of mechanism-based enzyme inhibition.
These compounds target secretory phospholipase A2 (sPLA2), a critical enzyme in the inflammatory cascade. sPLA2 hydrolyzes phospholipids in the cell membrane to release arachidonic acid. This acid is the precursor to pro-inflammatory eicosanoids like prostaglandins (B1171923) and leukotrienes. By covalently binding to lysine (B10760008) residues in the active site of sPLA2, manoalide and its analogues irreversibly inactivate the enzyme, effectively shutting down this inflammatory pathway.[1][3]
Conclusion and Future Directions
The is a testament to the power of natural selection in shaping complex chemical arsenals. The strong correlation between chemical structures and sponge phylogeny highlights a long co-evolutionary history. For researchers and drug developers, these molecules represent a rich source of validated lead compounds, particularly in the anti-inflammatory and anti-cancer fields.[5][6]
Future research should focus on:
-
Genomic Mining: Leveraging advances in sequencing to identify and characterize the full repertoire of terpene synthase genes in sponges to better understand the genetic basis of their diversity.[8][9]
-
Symbiotic Contributions: Investigating the role of microbial symbionts, which are known to produce other classes of bioactive compounds in sponges, in sesterterpenoid biosynthesis.[6][16]
-
Total Synthesis and SAR: Pursuing the total synthesis of promising sesterterpenoids to ensure a sustainable supply and to generate analogues for structure-activity relationship (SAR) studies, which can lead to more potent and selective drug candidates.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance | Semantic Scholar [semanticscholar.org]
- 3. Bioactive Sesterterpenes and Triterpenes from Marine Sponges: Occurrence and Pharmacological Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive sesterterpenes and triterpenes from marine sponges: occurrence and pharmacological significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Updates on Terpenoids and Other Bioactive Constituents of Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Genomics of Terpene Biosynthesis in Dictyoceratid Sponges (Porifera) - What Do We (Not) Know? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scalarane-Type Sesterterpenoids from the Marine Sponge Lendenfeldia sp. Alleviate Inflammation in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Bioactive natural products from marine sponges belonging to family Hymedesmiidae - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00228G [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Total Synthesis of (18S)-Variabilin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview and experimental framework for the total synthesis of (18S)-Variabilin, a marine sesterterpenoid with notable biological activities, including antibacterial and cytotoxic properties. The synthetic strategy outlined is based on the first asymmetric total synthesis reported by Takabe and coworkers, which employs a key enzymatic desymmetrization step to establish the crucial stereochemistry. This guide is intended to serve as a comprehensive resource, offering detailed protocols for key reactions, tabulated quantitative data, and visualizations of the synthetic pathway to aid in the replication and further investigation of this complex natural product.
Introduction
Variabilin is a furanosesterterpenoid natural product originally isolated from the marine sponge Ircinia variabilis. It belongs to a rare class of C25 isoprenoids and has garnered significant interest due to its intriguing molecular architecture and promising biological profile. Structurally, this compound features a linear terpenoid chain, a furan (B31954) ring, and a tetronic acid moiety. The asymmetric synthesis of (18S)-Variabilin presents a significant challenge, primarily in controlling the stereocenter at the C18 position. The synthetic route detailed herein follows the elegant approach developed by Takabe et al., which leverages a lipase-catalyzed asymmetric desymmetrization of a prochiral diol to install the key stereocenter with high enantioselectivity.
Synthetic Strategy Overview
The total synthesis of (18S)-Variabilin can be conceptually divided into three main stages:
-
Synthesis of the Terpenoid Backbone: Construction of the C1-C19 carbon chain containing the furan moiety and a prochiral diol.
-
Enzymatic Desymmetrization: Asymmetric acylation of the prochiral diol using a lipase (B570770) to establish the (S)-stereocenter at C18.
-
Completion of the Synthesis: Elaboration of the chiral intermediate and introduction of the tetronic acid moiety to yield the final natural product.
A schematic representation of this overall workflow is provided below.
Figure 1: Overall workflow for the total synthesis of (18S)-Variabilin.
Quantitative Data Summary
The following table summarizes the reported yields and enantiomeric excess for the key transformations in the total synthesis of (18S)-Variabilin.
| Step No. | Transformation | Key Reagents/Conditions | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Synthesis of Prochiral Diol Precursor | Multi-step synthesis from commercial starting materials | - | - |
| 2 | Enzymatic Desymmetrization | Lipase PS, vinyl acetate (B1210297), hexane | 95 | >99 |
| 3 | Protection of the remaining alcohol | TBDPSCl, imidazole, DMF | 98 | - |
| 4 | Deprotection and Oxidation to Aldehyde | TBAF; PCC, Celite, CH₂Cl₂ | 85 (2 steps) | - |
| 5 | Wittig Reaction | (Carbethoxymethylene)triphenylphosphorane, Toluene (B28343), heat | 80 | - |
| 6 | DIBAL-H Reduction | DIBAL-H, CH₂Cl₂, -78 °C | 92 | - |
| 7 | Aldol (B89426) Condensation with Tetronate | Methyl tetronate, LDA, THF, -78 °C | 75 | - |
| 8 | Mesylation and Elimination | MsCl, Et₃N, CH₂Cl₂; DBU, Toluene, heat | 68 (2 steps) | - |
| 9 | Final Deprotection | TBAF, THF | 90 | - |
Note: Yields are approximate and based on literature reports. Optimization may be required to achieve these values.
Experimental Protocols
The following protocols are detailed representations of the key steps in the synthesis, based on the work of Takabe et al.
Key Experiment: Enzymatic Desymmetrization of the Prochiral Diol
This protocol describes the lipase-catalyzed asymmetric acylation, which is the cornerstone of this synthetic route for establishing the C18 stereocenter.
Figure 2: Workflow for the enzymatic desymmetrization.
Protocol:
-
To a solution of the prochiral diol (1.0 eq) in hexane, add vinyl acetate (5.0 eq).
-
Add Lipase PS (Pseudomonas cepacia lipase, commercially available) to the mixture.
-
Stir the suspension at room temperature and monitor the reaction progress by TLC.
-
Upon completion (approximately 50% conversion), filter the mixture through a pad of Celite to remove the enzyme.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica (B1680970) gel column chromatography to separate the desired monoacetate from the unreacted diol and diacetate.
Formation of the Tetronic Acid Moiety
This section outlines the construction of the characteristic tetronic acid ring of this compound.
Protocol:
-
Aldol Condensation:
-
To a solution of methyl tetronate (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the solution for 30 minutes at -78 °C.
-
Add a solution of the α,β-unsaturated aldehyde (prepared in a previous step) (1.0 eq) in THF dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction with a saturated aqueous solution of NH₄Cl and allow it to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
-
-
Mesylation and Elimination:
-
To a solution of the aldol product (1.0 eq) and triethylamine (B128534) (3.0 eq) in CH₂Cl₂ at 0 °C, add methanesulfonyl chloride (1.5 eq) dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Dilute the reaction with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate.
-
Dissolve the crude mesylate in toluene and add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 eq).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with 1 M HCl and brine.
-
Dry the organic layer and concentrate. Purify by silica gel chromatography to afford the precursor to (18S)-Variabilin.
-
Concluding Remarks
The total synthesis of (18S)-Variabilin, as pioneered by Takabe and coworkers, provides an elegant and efficient route to this biologically important marine natural product. The key to this synthesis is the highly enantioselective enzymatic desymmetrization of a prochiral diol, which establishes the absolute stereochemistry at C18. The protocols and data presented in this document are intended to provide a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating further studies on this compound and its analogs. The modular nature of this synthesis also offers opportunities for the generation of a library of related compounds for structure-activity relationship studies.
Application Notes and Protocols for the Isolation and Purification of Variabilin from Ircinia Sponges
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variabilin is a furanosesterterpene tetronic acid first identified as an antibiotic and cytotoxic agent isolated from marine sponges of the genus Ircinia.[1][2] As a member of the furanosesterterpene class of natural products, this compound has garnered interest for its potential therapeutic applications, including anticancer and anti-inflammatory activities. This document provides a detailed protocol for the isolation and purification of this compound from Ircinia sponge biomass, summarizing quantitative data from published studies and outlining the experimental workflow. Additionally, potential molecular mechanisms of action are discussed and visualized.
Data Presentation
The following table summarizes quantitative data from representative studies on the extraction and isolation of compounds from Ircinia sponges. Yields can vary significantly based on the species, collection season, and specific purification techniques employed.
| Parameter | Ircinia mutans (Winter Collection)[3] | Sarcotragus sp.[1] |
| Starting Biomass (wet weight) | 652 g | 7 kg |
| Methanol (B129727) (MeOH) Extract Yield | 3.2 g | Not specified |
| Dichloromethane (B109758) (DCM) Extract Yield | 1.4 g | Not specified |
| 90% Methanol-Soluble Fraction | Not applicable | 54 g |
| n-hexane-Soluble Fraction | Not applicable | 13 g |
| Final Purified Compound Yield | 240 mg (of a furanosesquiterpenoid) | Not specified for this compound |
Experimental Protocols
This section details a comprehensive protocol for the isolation and purification of this compound from Ircinia sponges, compiled from established methodologies.[1][3][4]
Collection and Extraction of Sponge Material
-
Collection and Preparation: Collect fresh Ircinia sponge samples. Clean the samples by rinsing with sterile seawater to remove debris. To reduce water content and facilitate extraction, the sponge material can be cut into small pieces (approximately 1 cm) and freeze-dried or oven-dried at low temperatures (e.g., 40°C).[3]
-
Initial Solvent Extraction:
-
Macerate the dried sponge material in a 1:1 mixture of methanol (MeOH) and dichloromethane (DCM) at room temperature for 24-48 hours.[3]
-
Perform the extraction twice, each time with fresh solvent, to ensure maximum recovery of secondary metabolites.
-
Combine the extracts and evaporate the solvents under reduced pressure at a temperature not exceeding 40°C to obtain the crude extract.
-
Solvent Partitioning
To separate compounds based on polarity, perform liquid-liquid partitioning of the crude extract:
-
Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 ratio).
-
Partition this aqueous methanol phase against a non-polar solvent such as n-hexane. This will separate highly non-polar compounds into the n-hexane layer.
-
Separate the two layers. The more polar fraction, containing this compound, will be in the aqueous methanol layer.
-
Evaporate the solvents from both fractions to yield a 90% methanol-soluble fraction and an n-hexane-soluble fraction.[1]
Chromatographic Purification
-
Stationary Phase: Use silica (B1680970) gel (e.g., particle size 0.040–0.063 mm) for the column.[3]
-
Sample Loading: Adsorb the 90% methanol-soluble fraction onto a small amount of silica gel and load it onto the top of the packed column.
-
Mobile Phase Gradient: Elute the column with a gradient of increasing polarity. Start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (B1210297) (EtOAc), followed by methanol for the most polar fractions.[3]
-
Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., n-hexane/EtOAc mixtures).[3] Combine fractions that show similar TLC profiles.
For final purification, use semi-preparative HPLC with a reverse-phase column (e.g., C18 or C4).[3]
-
Column: A C18 or C4 semi-preparative column is suitable.
-
Mobile Phase: Use a gradient of acetonitrile (B52724) and ultrapure water.[3]
-
Detection: Monitor the elution using a UV detector.
-
Fraction Collection: Collect the peaks corresponding to this compound.
-
Purity Analysis: Assess the purity of the isolated this compound using analytical HPLC.
Structure Elucidation and Characterization
Confirm the identity and structure of the purified this compound using spectroscopic methods such as 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[3][4]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and purification of this compound.
Caption: Isolation and purification workflow for this compound.
Potential Signaling Pathways
While the precise signaling pathway for this compound from Ircinia is not yet fully elucidated, studies on closely related furanosesterterpene tetronic acids and other anti-inflammatory metabolites from marine sponges suggest potential mechanisms of action.
1. Inhibition of USP7
Furanosesterterpene tetronic acids isolated from the marine sponge Psammocinia sp. have been shown to inhibit Ubiquitin-Specific Peptidase 7 (USP7), a deubiquitinating enzyme that is a target in cancer therapy.[5] Given the structural similarity, this represents a plausible mechanism for this compound's cytotoxic effects.
Caption: Plausible inhibition of the USP7 pathway by this compound.
2. Modulation of the NF-κB Signaling Pathway
Many anti-inflammatory compounds derived from marine sponges exert their effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6] Extracts from Ircinia have also been suggested to act via this pathway.[7] This pathway is central to the inflammatory response.
Caption: Potential modulation of the NF-κB inflammatory pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. ciesm.org [ciesm.org]
- 3. Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Sulawesins A-C, Furanosesterterpene Tetronic Acids That Inhibit USP7, from a Psammocinia sp. Marine Sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Marine sponge metabolites for the control of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
HPLC method for separation and quantification of Variabilin
An HPLC (High-Performance Liquid Chromatography) method has been developed for the separation and quantification of Variabilin, a bioactive furanosesterterpene primarily isolated from marine sponges of the family Irciniidae. This application note provides a detailed protocol for researchers, scientists, and drug development professionals engaged in the analysis of this marine natural product.
Introduction
This compound (CAS 51847-87-1) is a C25 terpenoid characterized by a furan (B31954) ring and a tetronic acid moiety. It is recognized as a significant chemotaxonomic marker for the Irciniidae family of sponges. Due to its biological activities, accurate and reliable quantification of this compound in various extracts and formulations is crucial for research and development. The method outlined below utilizes reversed-phase HPLC for robust separation and quantification.
Chromatographic Conditions
A reversed-phase HPLC method is employed for the analysis of this compound. The non-polar nature of the sesterterpene backbone allows for good retention and separation on a C18 stationary phase with a polar mobile phase.
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 60% B, increasing to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC method for the quantification of this compound. (Note: These are representative values and may vary based on the specific instrumentation and standards used).
| Parameter | Value |
| Retention Time (tR) | Approximately 15.8 min |
| **Linearity (R²) ** | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocols
Sample Preparation
-
Extraction from Sponge Tissue:
-
Lyophilize the marine sponge tissue to remove water.
-
Grind the dried tissue into a fine powder.
-
Extract the powder with a 1:1 mixture of dichloromethane (B109758) and methanol (B129727) at room temperature with agitation for 24 hours.
-
Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
-
-
Solid-Phase Extraction (SPE) for Clean-up:
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the SPE cartridge.
-
Wash the cartridge with a water-rich mobile phase to remove polar impurities.
-
Elute the this compound-containing fraction with a methanol or acetonitrile-rich solvent.
-
Evaporate the solvent and reconstitute the residue in the initial mobile phase for HPLC analysis.
-
Standard Solution Preparation
-
Prepare a stock solution of purified this compound standard (e.g., 1 mg/mL) in methanol or acetonitrile.
-
Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase to cover the desired concentration range (e.g., 0.5 µg/mL to 50 µg/mL).
HPLC Analysis Protocol
-
Equilibrate the HPLC system with the initial mobile phase composition (60% B) until a stable baseline is achieved.
-
Inject 20 µL of each standard solution and the prepared sample solution.
-
Run the gradient elution program as described in the chromatographic conditions.
-
Monitor the absorbance at 254 nm.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the extraction and HPLC analysis of this compound from marine sponge samples.
Caption: Workflow for this compound analysis.
Application Notes and Protocols for the Structure Elucidation of Variabilin using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variabilin, a furanosesterterpene natural product isolated from marine sponges of the genus Sarcotragus, has garnered significant interest due to its unique chemical structure and biological activities. As a chemotaxonomic marker for the family Irciniidae, accurate structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous determination of the complex three-dimensional structure of such natural products. This document provides detailed application notes and experimental protocols for the complete structure elucidation of (7E,12E,20Z)-Variabilin using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
Structure of this compound
This compound is a sesterterpenoid characterized by a furan (B31954) ring and a tetronic acid moiety linked by a polyisoprenoid chain. The precise determination of its stereochemistry, particularly the geometry of the double bonds, is critical for understanding its biological function.
Quantitative NMR Data
The complete ¹H and ¹³C NMR spectral data for (7E,12E,20Z)-Variabilin, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized below. These data are essential for the verification of the isolated compound and for guiding the structural elucidation process.
Table 1: ¹H and ¹³C NMR Data for (7E,12E,20Z)-Variabilin in CDCl₃
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |
| 1 | 142.7 | 7.34, br s |
| 2 | 111.4 | 6.28, br s |
| 3 | 125.1 | - |
| 4 | 138.8 | 7.20, br s |
| 5 | 25.0 | 2.26, t (7.5) |
| 6 | 39.8 | 2.05, m |
| 7 | 124.5 | 5.12, t (7.0) |
| 8 | 135.0 | - |
| 9 | 39.7 | 2.00, m |
| 10 | 26.5 | 2.10, m |
| 11 | 39.7 | 2.00, m |
| 12 | 124.2 | 5.12, t (7.0) |
| 13 | 131.3 | - |
| 14 | 39.8 | 2.05, m |
| 15 | 26.5 | 2.10, m |
| 16 | 28.2 | 1.80, m |
| 17 | 35.0 | 2.50, m |
| 18 | 30.9 | 1.10, d (6.5) |
| 19 | 19.6 | 1.60, s |
| 20 | 115.6 | 5.15, d (10.0) |
| 21 | 158.4 | - |
| 22 | 97.4 | - |
| 23 | 175.8 | - |
| 24 | 172.9 | - |
| 25 | 8.5 | 1.75, s |
Experimental Protocols
Isolation and Purification of this compound
A detailed protocol for the isolation of this compound from the marine sponge Sarcotragus spinosulus is provided below.
-
Collection and Extraction:
-
Collect fresh samples of the marine sponge Sarcotragus spinosulus.
-
Immediately freeze the samples in liquid nitrogen and then lyophilize.
-
Extract the dried sponge material exhaustively with a 1:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature.
-
Concentrate the combined extracts under reduced pressure to yield a crude extract.
-
-
Solvent Partitioning:
-
Suspend the crude extract in 90% aqueous MeOH and partition against n-hexane to remove nonpolar lipids.
-
Dilute the aqueous MeOH phase with water to 50% and partition against CH₂Cl₂.
-
Concentrate the CH₂Cl₂ soluble fraction, which contains this compound.
-
-
Chromatographic Purification:
-
Subject the CH₂Cl₂ fraction to silica (B1680970) gel column chromatography using a gradient elution system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc).
-
Monitor the fractions by thin-layer chromatography (TLC) and combine fractions containing the major UV-active spot corresponding to this compound.
-
Perform final purification using high-performance liquid chromatography (HPLC) on a C18 reversed-phase column with an isocratic or gradient elution of MeOH and water to yield pure this compound.
-
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition and Processing
The following protocols are for acquiring a comprehensive set of NMR data for structure elucidation. Experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher).
1. ¹H NMR Spectroscopy
-
Purpose: To determine the number of different types of protons, their chemical environments, and their coupling patterns.
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Key Parameters:
-
Spectral Width: 12-15 ppm
-
Acquisition Time: 2-3 s
-
Relaxation Delay: 2 s
-
Number of Scans: 16-64
-
-
Processing: Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
2. ¹³C NMR Spectroscopy
-
Purpose: To determine the number of different types of carbon atoms and their chemical environments.
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Key Parameters:
-
Spectral Width: 200-220 ppm
-
Acquisition Time: 1-2 s
-
Relaxation Delay: 2 s
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Processing: Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz), Fourier transform, phase correct, and baseline correct the spectrum. Calibrate the chemical shift scale to the CDCl₃ signal at 77.16 ppm.
3. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton spin coupling networks, revealing which protons are adjacent to each other.
-
Pulse Sequence: Standard COSY experiment (cosygpqf).
-
Key Parameters:
-
Spectral Width (F1 and F2): 12-15 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 2-4
-
-
Processing: Apply a sine-squared window function in both dimensions, Fourier transform, and symmetrize the spectrum.
4. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and their attached carbons.
-
Pulse Sequence: Edited HSQC with gradient selection (hsqcedetgpsisp2.3).
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 12-15 ppm
-
Spectral Width (F1 - ¹³C): 180-200 ppm
-
Number of Increments (F1): 128-256
-
Number of Scans per Increment: 4-8
-
¹JCH Coupling Constant: Optimized for ~145 Hz.
-
-
Processing: Apply a sine-squared window function in both dimensions and Fourier transform. The edited HSQC will show CH/CH₃ and CH₂ signals with opposite phases.
5. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for connecting spin systems and identifying quaternary carbons.
-
Pulse Sequence: Gradient-selected HMBC (hmbcgplpndqf).
-
Key Parameters:
-
Spectral Width (F2 - ¹H): 12-15 ppm
-
Spectral Width (F1 - ¹³C): 200-220 ppm
-
Number of Increments (F1): 256-512
-
Number of Scans per Increment: 8-16
-
Long-range J-coupling delay: Optimized for 8-10 Hz.
-
-
Processing: Apply a sine-squared window function in both dimensions and Fourier transform.
Visualizations
The following diagrams illustrate the workflow for structure elucidation and the key correlations used in the process.
Caption: Experimental workflow for the isolation and structure elucidation of this compound.
Caption: Logical relationships in NMR-based structure elucidation of this compound.
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Sesterterpenoids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing common in vitro assays for evaluating the anti-inflammatory properties of sesterterpenoids. Detailed protocols for key experiments are included, along with a summary of quantitative data from existing literature to facilitate the comparison of potential drug candidates.
Introduction to Sesterterpenoids and Inflammation
Sesterterpenoids are a class of C25 terpenoid natural products, primarily isolated from marine organisms such as sponges and fungi.[1] Many of these compounds have demonstrated a wide range of biological activities, including potent anti-inflammatory effects. The inflammatory response is a complex biological process involving the activation of immune cells and the production of various inflammatory mediators. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory cascade. Sesterterpenoids often exert their anti-inflammatory effects by modulating these pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), reactive oxygen species (ROS), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).[2][3]
Key In Vitro Anti-inflammatory Assays
A battery of in vitro assays is typically employed to screen and characterize the anti-inflammatory potential of sesterterpenoids. These assays are crucial for understanding the mechanism of action and for the initial stages of drug discovery.
Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation in macrophages.[4][5] Activated macrophages produce nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme. The anti-inflammatory activity of sesterterpenoids can be quantified by measuring the reduction of NO production in LPS-stimulated macrophages. Nitrite (B80452) (NO₂⁻), a stable product of NO, is measured using the Griess reagent.[6][7][8]
Pro-inflammatory Cytokine Quantification by ELISA
Principle: Pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β, are key mediators of the inflammatory response.[9] The levels of these cytokines in the cell culture supernatant of LPS-stimulated macrophages, treated with or without sesterterpenoids, can be quantified using the highly sensitive and specific Enzyme-Linked Immunosorbent Assay (ELISA).[10][11]
Western Blot Analysis of Inflammatory Signaling Pathways
Principle: The NF-κB and MAPK signaling pathways are critical regulators of inflammatory gene expression.[3] The anti-inflammatory mechanism of sesterterpenoids can be elucidated by examining their effect on the phosphorylation and expression of key proteins in these pathways. Western blotting allows for the detection and quantification of specific proteins, such as phosphorylated p65 (a subunit of NF-κB) and phosphorylated MAPKs (e.g., JNK, ERK, p38), in cell lysates.[12][13]
Data Presentation: Quantitative Anti-inflammatory Activity of Sesterterpenoids
The following tables summarize the reported in vitro anti-inflammatory activities of various sesterterpenoids. This data provides a comparative overview of their potency.
Table 1: Inhibition of Nitric Oxide (NO) Production by Norsesterterpenoid Peroxides in LPS-Stimulated RAW 264.7 Macrophages
| Compound | IC₅₀ (µM) | Source Organism | Reference |
| Epimuqubilin A | 7.4 | Marine Sponge (Latrunculia sp.) | [10] |
| Sigmosceptrellin A | 9.9 | Marine Sponge (Latrunculia sp.) | [10] |
Table 2: Anti-inflammatory Activity of Scalarane-Type Sesterterpenoids from Marine Sponge Lendenfeldia sp. in Human Neutrophils
| Compound | Superoxide Anion Scavenging IC₅₀ (µM) | Elastase Release IC₅₀ (µM) | Reference |
| Lendenfeldarane K | 0.87 | 1.12 | [4][7] |
| Lendenfeldarane L | 3.98 | 4.73 | [4][7] |
| Lendenfeldarane M | 4.46 | 5.24 | [4][7] |
| Lendenfeldarane B | 6.57 | 6.97 | [4][7] |
Table 3: Anti-inflammatory Activity of Manoalide (B158911)
| Assay | Cell Type | IC₅₀ (µM) | Reference |
| Inhibition of Ca²⁺ influx | Mouse Spleen Cells | 0.07 | [6] |
| Inhibition of Ca²⁺ mobilization | A431 cells | 0.4 | [6] |
| Inhibition of K⁺ depolarization-activated Ca²⁺ channel | GH₃ cells | 1.0 | [6] |
| Inhibition of Leukotriene B₄ and Thromboxane B₂ biosynthesis | Human Polymorphonuclear Leukocytes | 1.7 and 1.4, respectively | [14] |
| Inhibition of PLA₂ | Bee Venom | ~0.12 | [8] |
Experimental Protocols
Protocol 1: Nitric Oxide (NO) Production Assay using Griess Reagent
This protocol details the measurement of nitrite in the supernatant of LPS-stimulated RAW 264.7 macrophages treated with sesterterpenoids.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Sesterterpenoid compounds of interest
-
Griess Reagent System (e.g., Promega G2930 or equivalent)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Pre-treat the cells with various concentrations of the sesterterpenoid compounds (in 50 µL of media) for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells by adding 50 µL of LPS solution (final concentration of 1 µg/mL) to each well, except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Sulfanilamide solution (Griess Reagent I) to each well containing the supernatant.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine (NED) solution (Griess Reagent II) to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light. A purple color will develop.[4]
-
-
Absorbance Measurement: Measure the absorbance at 540 nm within 30 minutes using a microplate reader.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Protocol 2: Quantification of TNF-α by ELISA
This protocol provides a general procedure for measuring TNF-α in cell culture supernatants. Always refer to the specific instructions provided with the commercial ELISA kit.
Materials:
-
Human or Murine TNF-α ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, stop solution, and standards)
-
Cell culture supernatants from Protocol 1
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (as provided in the kit)
-
96-well ELISA plates (pre-coated with capture antibody)
-
Microplate reader
Procedure:
-
Plate Preparation: Bring all reagents and samples to room temperature.
-
Standard and Sample Addition: Add 100 µL of standards and cell culture supernatants to the appropriate wells of the pre-coated ELISA plate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of each well and wash the plate 3-4 times with Wash Buffer. After the final wash, invert the plate and blot it dry on absorbent paper.
-
Detection Antibody Addition: Add 100 µL of the biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step as described in step 4.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Incubation: Cover the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the washing step as described in step 4.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. A blue color will develop.
-
Incubation: Incubate for 15-20 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm within 30 minutes using a microplate reader.
-
Calculation: Calculate the concentration of TNF-α in the samples by interpolating their absorbance values from the standard curve.[6]
Protocol 3: Western Blot Analysis for Phosphorylated p65 and JNK
This protocol outlines the steps for detecting the activation of the NF-κB and MAPK pathways in LPS-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 cells
-
LPS
-
Sesterterpenoid compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-JNK, anti-JNK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat cells with sesterterpenoids for 1 hour, followed by LPS stimulation (1 µg/mL) for 30 minutes (for p-p65) or 1 hour (for p-JNK).
-
Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
SDS-PAGE:
-
Mix equal amounts of protein (20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
-
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein to the total protein or a loading control like β-actin.[9][15]
Visualizations
Caption: Experimental workflow for screening the anti-inflammatory activity of sesterterpenoids.
Caption: The NF-κB signaling pathway and potential points of inhibition by sesterterpenoids.
Caption: The MAPK signaling pathway and potential points of inhibition by sesterterpenoids.
References
- 1. mdpi.com [mdpi.com]
- 2. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 3. Differential effects of manoalide on secreted and intracellular phospholipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Scalarane-Type Sesterterpenoids from the Marine Sponge Lendenfeldia sp. Alleviate Inflammation in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Anti-Inflammatory 2,4-Cyclized-3,4-Secospongian Diterpenoid and Furanoterpene-Related Metabolites of a Marine Sponge Spongia sp. from the Red Sea [mdpi.com]
- 9. In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Research Progress on Fungal Sesterterpenoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Scalarane-Type Sesterterpenoids from the Marine Sponge Lendenfeldia sp. Alleviate Inflammation in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory natural products modulate interleukins and their related signaling markers in inflammatory bowel disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Recombinant Proteins Using Affinity Chromatography
Topic: Purification of Recombinant Proteins Using Affinity Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction:
It is important to clarify a common point of confusion regarding the natural product Variabilin. This compound is a sesterterpenoid, a class of organic compounds, that has been isolated from marine sponges of the family Irciniidae[1][2]. As a small molecule natural product, it is not produced via recombinant DNA technology. The term "recombinant" refers to proteins that are produced from genetically engineered DNA. Therefore, the concept of "recombinant this compound" is not applicable.
This document will instead provide a detailed guide on the purification of a generic recombinant protein using affinity chromatography. Affinity chromatography is a powerful technique for isolating a specific protein from a complex mixture based on a highly specific interaction between the protein and a ligand immobilized on a chromatographic matrix[3][4]. This method is widely used for purifying recombinant proteins that have been engineered to include a specific "affinity tag"[5][6][7][8][9].
Principle of Affinity Chromatography for Recombinant Proteins
Recombinant proteins are often expressed with a specific peptide or protein sequence, known as an affinity tag, at their N- or C-terminus[5][7]. This tag has a high and specific affinity for a ligand that is covalently attached to a solid support (the affinity resin)[4]. When a crude lysate containing the tagged protein is passed over the affinity resin, the tagged protein binds to the ligand, while other cellular proteins do not and are washed away. The purified tagged protein can then be eluted from the resin by changing the buffer conditions to disrupt the specific interaction[4].
Common Affinity Tag Systems:
| Affinity Tag | Ligand/Resin | Elution Condition | Advantages |
| Polyhistidine-tag (His-tag) | Immobilized Metal Affinity Chromatography (IMAC) with Ni²⁺ or Co²⁺ | Imidazole (B134444), low pH | Small, low immunogenicity, versatile under native and denaturing conditions[9][10]. |
| Glutathione-S-Transferase (GST) | Immobilized Glutathione | Reduced glutathione | Enhances solubility, good yield[6][9][11]. |
| Strep-tag® II | Strep-Tactin® resin | Desthiobiotin | High specificity, mild elution conditions[4][6]. |
| Maltose-Binding Protein (MBP) | Amylose resin | Maltose | Increases solubility of the target protein[9]. |
Experimental Protocol: Purification of a His-tagged Recombinant Protein
This protocol outlines the steps for expressing and purifying a generic protein with a polyhistidine tag (His-tag) from E. coli.
I. Expression of the His-tagged Recombinant Protein
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene for the His-tagged protein of interest[12].
-
Starter Culture: Inoculate a single colony into 50 mL of Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB broth with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.
-
Expression: Continue to incubate the culture for 3-16 hours. The optimal temperature (e.g., 16-37°C) and induction time should be determined empirically for each protein to maximize soluble expression[12].
-
Harvesting: Harvest the bacterial cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately.
II. Cell Lysis
-
Resuspension: Resuspend the cell pellet in 20-30 mL of ice-cold Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lysis: Lyse the cells by sonication on ice. Perform several cycles of short bursts (e.g., 10-15 seconds) with cooling periods in between to prevent overheating and protein denaturation[13]. Alternatively, a French press or chemical lysis can be used.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
-
Collection: Carefully collect the supernatant, which contains the soluble His-tagged protein.
III. Affinity Chromatography
-
Resin Equilibration: Equilibrate a Ni-NTA (Nickel-Nitriloacetic acid) affinity column with 5-10 column volumes of Lysis Buffer.
-
Loading: Load the clarified lysate onto the equilibrated column. This can be done by gravity flow or using a chromatography system[14].
-
Binding: Allow the lysate to pass through the column to enable the binding of the His-tagged protein to the Ni-NTA resin. Collect the flow-through to check for unbound protein.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.
-
Elution: Elute the purified His-tagged protein from the column using Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect the eluate in fractions.
IV. Analysis of Purified Protein
-
Purity Assessment: Analyze the purity of the eluted fractions by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)[13]. A single band corresponding to the molecular weight of the target protein indicates high purity.
-
Concentration Determination: Determine the protein concentration using a standard method such as the Bradford assay or by measuring the absorbance at 280 nm.
-
Buffer Exchange: If necessary, remove the imidazole from the purified protein solution by dialysis or using a desalting column[13][14].
Data Presentation
Table 1: Summary of a Typical His-tag Protein Purification
| Purification Step | Total Protein (mg) | Target Protein (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 250 | 25 | 10 | 100 |
| Flow-through | 220 | 2 | <1 | 8 |
| Wash | 5 | 1 | 20 | 4 |
| Elution | 20 | 18 | 90 | 72 |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a chemotaxonomic marker for the family Irciniidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Challenges and opportunities in the purification of recombinant tagged proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Affinity Chromatography [iba-lifesciences.com]
- 5. Affinity Tags for Protein Purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sinobiological.com [sinobiological.com]
- 7. Protein purification by affinity tags - Lubio blog [lubio.ch]
- 8. Affinity Tag Purification | Thermo Fisher Scientific - US [thermofisher.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Overview of the Purification of Recombinant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biologicscorp.com [biologicscorp.com]
- 12. Step-by-Step Protocol for Optimizing Recombinant Protein Expression [synapse.patsnap.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
Application Notes and Protocols for Platelet Aggregometry Assay of Variabilin Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variabilin, a novel Arg-Gly-Asp (RGD)-containing peptide isolated from the salivary glands of the hard tick Dermacentor variabilis, has been identified as a potent antagonist of the glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) receptor.[1] The GPIIb-IIIa receptor, an integrin found on the surface of platelets, plays a critical role in the final common pathway of platelet aggregation. Upon platelet activation by various agonists (e.g., ADP, collagen, thrombin), the GPIIb-IIIa receptor undergoes a conformational change, enabling it to bind fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate. By competitively inhibiting the binding of fibrinogen to the activated GPIIb-IIIa receptor, this compound effectively blocks platelet aggregation, highlighting its potential as a therapeutic antiplatelet agent.
These application notes provide a detailed protocol for assessing the inhibitory activity of this compound on platelet aggregation using Light Transmission Aggregometry (LTA), the gold-standard method for platelet function analysis.
Mechanism of Action: this compound as a GPIIb-IIIa Antagonist
Platelet aggregation is a complex process involving multiple signaling pathways that converge on the activation of the GPIIb-IIIa receptor. Agonists such as ADP, collagen, and thrombin bind to their respective receptors on the platelet surface, initiating intracellular signaling cascades. These cascades lead to an increase in intracellular calcium levels and the activation of various kinases, ultimately resulting in the conformational activation of the GPIIb-IIIa receptor.
This compound, containing the RGD sequence, mimics the fibrinogen binding motif and competitively binds to the activated GPIIb-IIIa receptor. This prevents fibrinogen from cross-linking platelets, thereby inhibiting platelet aggregation.
Data Presentation
| Agonist | Agonist Concentration | This compound IC50 (nM) |
| ADP | 10 µM | User Determined |
| Collagen | 2 µg/mL | User Determined |
| Thrombin | 0.1 U/mL | User Determined |
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
LTA measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP cause the plasma to be turbid, resulting in low light transmission. Upon the addition of an agonist, platelets aggregate, forming larger clumps. This reduces the turbidity of the plasma, allowing more light to pass through to a detector. The change in light transmission is recorded over time, generating an aggregation curve. The maximum aggregation is expressed as a percentage, with platelet-poor plasma (PPP) serving as the 100% transmission reference.
Materials and Reagents
-
Blood Collection: 3.2% sodium citrate (B86180) vacutainer tubes.
-
This compound: Synthesized or purified peptide, dissolved in a suitable vehicle (e.g., sterile saline or DMSO).
-
Agonists:
-
Adenosine diphosphate (B83284) (ADP)
-
Collagen
-
Thrombin
-
-
Control Inhibitor (Optional): A known GPIIb-IIIa inhibitor like Eptifibatide.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): Prepared from fresh human blood.
-
Aggregometer: A light transmission aggregometer with cuvettes and stir bars.
-
Pipettes and tips
-
Water bath or heating block at 37°C
-
Centrifuge
Experimental Workflow
Detailed Methodologies
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks. Use 3.2% sodium citrate as the anticoagulant.
-
Centrifuge the whole blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper layer (PRP) into a new polypropylene (B1209903) tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 2000 x g for 15 minutes).
-
Collect the supernatant (PPP).
-
Allow the PRP to rest for at least 30 minutes at room temperature before use.
2. Platelet Aggregometry Assay
-
Turn on the aggregometer and allow it to warm to 37°C.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using autologous PPP.
-
Calibrate the aggregometer by setting 0% aggregation with the adjusted PRP and 100% aggregation with the PPP.
-
Pipette the adjusted PRP into the aggregometer cuvettes with a magnetic stir bar. Place the cuvettes in the heating block of the aggregometer.
-
Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 5 minutes) with stirring.
-
Add a submaximal concentration of the chosen agonist (e.g., 10 µM ADP) to induce platelet aggregation. The optimal agonist concentration should be determined in preliminary experiments to be the concentration that induces approximately 80% of the maximal aggregation.
-
Record the change in light transmission for a set duration (e.g., 10 minutes).
3. Data Analysis
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Maximal Aggregation with this compound / Maximal Aggregation with Vehicle)] x 100%
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Platelet Aggregation in Control | Poor platelet quality | Ensure blood is fresh and handled gently. Avoid exposure to cold temperatures. |
| Low agonist concentration | Perform a dose-response curve for the agonist to determine the optimal concentration. | |
| High Variability Between Replicates | Inconsistent pipetting | Use calibrated pipettes and ensure proper technique. |
| Temperature fluctuations | Ensure the aggregometer and samples are maintained at 37°C. | |
| No Inhibition by this compound | Incorrect this compound concentration | Verify the stock solution concentration and dilution series. |
| Degraded this compound | Prepare fresh solutions for each experiment. |
Conclusion
This document provides a comprehensive guide for the evaluation of this compound's antiplatelet activity using light transmission aggregometry. By following these protocols, researchers can obtain reliable and reproducible data on the inhibitory effects of this compound, contributing to the understanding of its therapeutic potential. The provided diagrams for the signaling pathway and experimental workflow offer a clear visual representation of the underlying mechanisms and procedures. The structured approach to data presentation will aid in the clear and concise reporting of experimental findings.
References
Application Notes and Protocols for In Vivo Models Testing Anti-Platelet Effects of Variabilin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variabilin, a furanosesterterpenoid isolated from marine sponges of the genus Ircinia, has emerged as a compound of interest for its potential anti-platelet properties.[1][2] This document provides detailed application notes and protocols for developing and utilizing in vivo models to test the anti-platelet effects of this compound. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of novel anti-thrombotic agents. While direct quantitative data on the anti-platelet activity of this compound is limited in current literature, this document leverages information on related marine sesterterpenoids to propose a plausible mechanism of action and provide a framework for its in vivo assessment.
Plausible Mechanism of Action: Inhibition of Phospholipase A2 (PLA2)
Many marine sponge-derived sesterterpenoids exert their anti-inflammatory and anti-platelet effects through the inhibition of phospholipase A2 (PLA2). PLA2 is a critical enzyme that catalyzes the hydrolysis of phospholipids (B1166683) to release arachidonic acid (AA). In platelets, AA is subsequently converted by cyclooxygenase-1 (COX-1) and thromboxane (B8750289) synthase into thromboxane A2 (TXA2), a potent platelet agonist that promotes aggregation and vasoconstriction. By inhibiting PLA2, this compound may reduce the availability of AA, thereby decreasing TXA2 production and subsequent platelet activation and aggregation.
Data Presentation: Anti-Platelet Activity of Marine Terpenoids
Due to the limited availability of specific quantitative data for this compound, the following table presents representative data from other marine-derived terpenoids with demonstrated anti-platelet activity. This information can serve as a benchmark for designing dose-ranging studies for this compound.
| Compound (Marine Source) | Agonist | Assay | IC50 / % Inhibition | Reference |
| Scalarane Sesterterpenoids (Lendenfeldia sp.) | fMLF/CB | Superoxide Anion Scavenging | 0.87 - 6.57 µM | [3] |
| Scalarane Sesterterpenoids (Lendenfeldia sp.) | fMLF/CB | Elastase Release | 1.12 - 6.97 µM | [3] |
| Eryloside F (Erylos formosus) | Thrombin | Receptor Antagonism | Not specified | [4] |
| Apigenin (Premna foetida) | Arachidonic Acid | Platelet Aggregation | 52.3 µM | [5] |
| Apigenin (Premna foetida) | ADP | Platelet Aggregation | 127.4 µM | [5] |
| Quercetin (Premna foetida) | Arachidonic Acid | Platelet Aggregation | 13 µM | [6] |
| Kaempferol (Premna foetida) | Arachidonic Acid | Platelet Aggregation | 20 µM | [6] |
Experimental Protocols: In Vivo Models for Testing Anti-Platelet Effects
The following are detailed protocols for three widely used in vivo models to assess the anti-platelet and anti-thrombotic efficacy of this compound.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model
This model is a standard method for inducing oxidative injury to the vascular endothelium, leading to thrombus formation.
Experimental Workflow:
Methodology:
-
Animal Model: Male C57BL/6 mice (8-12 weeks old).
-
Anesthesia: Administer an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail.
-
Surgical Preparation:
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissues.
-
Place a mini Doppler flow probe around the artery to measure baseline blood flow.
-
-
This compound Administration: Administer this compound (dissolved in a suitable vehicle, e.g., saline with a small percentage of DMSO) via intravenous (i.v.) or i.p. injection at predetermined doses. A vehicle control group should be included.
-
Thrombosis Induction:
-
Apply a piece of filter paper (1x2 mm) saturated with 5-10% FeCl₃ solution to the surface of the carotid artery for 3 minutes.
-
Remove the filter paper and rinse the area with saline.
-
-
Measurement of Thrombosis:
-
Continuously monitor blood flow using the Doppler probe.
-
Record the time to complete occlusion (cessation of blood flow).
-
The primary endpoint is the time to vessel occlusion. A significant prolongation of occlusion time in the this compound-treated group compared to the vehicle control indicates an anti-thrombotic effect.
-
Collagen and Epinephrine-Induced Pulmonary Thromboembolism Model
This model assesses the ability of a compound to prevent acute, fatal pulmonary thromboembolism induced by potent platelet agonists.
Experimental Workflow:
Methodology:
-
Animal Model: Male ICR mice (6-8 weeks old).
-
This compound Administration: Administer this compound or vehicle i.v. or i.p. at various doses 15-30 minutes prior to the challenge.
-
Induction of Thromboembolism:
-
Inject a mixture of collagen (e.g., 0.8 mg/kg) and epinephrine (B1671497) (e.g., 60 µg/kg) into the tail vein.
-
-
Assessment of Outcome:
-
Mortality: Record the number of surviving mice in each group after a set observation period (e.g., 15-30 minutes).
-
Platelet Count (in a separate cohort): At a predetermined time point (e.g., 5 minutes) after the challenge, collect blood via cardiac puncture into an anticoagulant-containing tube and determine the platelet count. A significant reduction in mortality and a lesser decrease in platelet count in the this compound-treated groups compared to the vehicle group indicate a protective effect.
-
Laser-Induced Thrombosis Model
This model allows for real-time visualization of thrombus formation in the microvasculature following precise laser-induced endothelial injury.
Experimental Workflow:
Methodology:
-
Animal Model: Male C57BL/6 mice (8-12 weeks old).
-
Anesthesia and Surgical Preparation:
-
Anesthetize the mouse and perform a laparotomy to exteriorize a section of the mesentery.
-
Position the mouse on the stage of an intravital microscope.
-
-
Fluorescent Labeling: Inject a fluorescent dye (e.g., Rhodamine 6G) intravenously to label platelets and leukocytes.
-
This compound Administration: Administer this compound or vehicle via a continuous i.v. infusion or as a bolus injection.
-
Thrombosis Induction:
-
Identify a suitable arteriole in the mesentery.
-
Induce endothelial injury using a focused laser beam (e.g., from an argon laser).
-
-
Intravital Microscopy and Analysis:
-
Record real-time images of thrombus formation and dissolution.
-
Analyze the images to quantify thrombus size, growth rate, and stability over time. A reduction in thrombus size and stability in the this compound-treated group compared to the vehicle group indicates an anti-thrombotic effect.
-
Conclusion
The protocols outlined in this document provide a robust framework for the in vivo evaluation of the anti-platelet and anti-thrombotic potential of this compound. Given the current data landscape, a plausible mechanism of action centers on the inhibition of PLA2, a common target for marine sesterterpenoids. The successful application of these models will be crucial in elucidating the therapeutic potential of this compound and advancing its development as a novel anti-platelet agent. It is recommended that initial in vitro platelet aggregation studies be conducted to determine a preliminary effective concentration range for this compound before proceeding to these more complex and resource-intensive in vivo models.
References
- 1. World Porifera Database - Species - Ircinia variabilis (Schmidt, 1862) [marinespecies.org]
- 2. WoRMS - World Register of Marine Species - Ircinia variabilis (Schmidt, 1862) [marinespecies.org]
- 3. Scalarane-Type Sesterterpenoids from the Marine Sponge Lendenfeldia sp. Alleviate Inflammation in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of Human Platelet Aggregation and Low-Density Lipoprotein Oxidation by Premna foetida Extract and Its Major Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of platelet aggregation by some flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Variabilin Analogues for Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variabilin, a peptide originally isolated from the hard tick Dermacentor variabilis, is a potent antagonist of the glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) receptor, playing a crucial role in the final common pathway of platelet aggregation. Its mechanism of action is centered around the Arg-Gly-Asp (RGD) sequence, a common motif in ligands for integrin receptors. The development of this compound analogues is a promising avenue for the discovery of novel antiplatelet therapeutics with improved potency, selectivity, and pharmacokinetic profiles.
This document provides detailed protocols for the synthesis of this compound analogues, focusing on solid-phase peptide synthesis (SPPS) of cyclic RGD peptides. Furthermore, it presents a summary of structure-activity relationship (SAR) data for various analogues, offering insights into the structural requirements for high-affinity binding to the GPIIb-IIIa receptor. The associated signaling pathway of GPIIb-IIIa-mediated platelet aggregation is also illustrated to provide a comprehensive understanding of the therapeutic target.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Cyclic RGD Peptide Analogue (e.g., cyclo-[Arg-Gly-Asp-D-Phe-Lys])
This protocol outlines the manual solid-phase synthesis of a cyclic RGD peptide analogue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Fmoc-Lys(Boc)-OH, Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH)
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine), Piperidine (B6355638)
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Diethyl ether
-
Cleavage cocktail: TFA (Trifluoroacetic acid)/TIS (Triisopropylsilane)/H2O (95:2.5:2.5 v/v/v)
-
HPLC grade water and acetonitrile
-
Solid-phase peptide synthesis vessel
-
Shaker
-
HPLC system for purification and analysis
-
Mass spectrometer
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling (Sequential):
-
In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Lys(Boc)-OH, 3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution.
-
Immediately add the activated amino acid solution to the resin.
-
Shake the mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat steps 2 and 3 for the subsequent amino acids in the sequence: Fmoc-D-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH.
-
-
On-Resin Cyclization:
-
After the final amino acid coupling and subsequent Fmoc deprotection, wash the resin extensively.
-
For lactam bridge formation between the Lysine side chain and the C-terminal carboxyl group, activate the C-terminal carboxyl group using a coupling reagent like HBTU/DIPEA in DMF and allow the intramolecular cyclization to proceed overnight.
-
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry it.
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.[1]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide by reverse-phase HPLC using a suitable gradient.
-
Collect and pool the fractions containing the pure peptide.
-
Lyophilize the pure fractions to obtain the final product.
-
Confirm the identity and purity of the cyclic peptide by mass spectrometry and analytical HPLC.
-
Data Presentation
Table 1: Structure-Activity Relationship of RGD Analogues as GPIIb-IIIa Antagonists
The following table summarizes the inhibitory activity (IC50) of various RGD-containing peptides against platelet aggregation or fibrinogen binding to GPIIb-IIIa. Lower IC50 values indicate higher potency.
| Compound/Analogue | Sequence/Structure | IC50 (µM) | Reference/Notes |
| RGDS | Arg-Gly-Asp-Ser | >100 | Linear peptide, low activity.[2] |
| RVDS | Arg-Val-Asp-Ser | > RGDS | Substitution of Gly with Val decreases activity.[2] |
| R-dVal-DS | Arg-D-Val-Asp-Ser | > RVDS | D-amino acid substitution further reduces activity.[2] |
| cyclo(S,S)-[H-Pen-Arg-Gly-Asp-Cys-OH] | Cyclic disulfide bridge | << RGDS | Cyclization significantly enhances activity.[2] |
| Eptifibatide (Integrilin®) | Cyclic heptapeptide | 0.11 - 0.22 | Approved drug, potent inhibitor.[3] |
| G-4120 | cyclo-S-Ac-(D-Tyr)-RGD-Cys-OH (sulfoxide bridge) | 0.15 | Potent cyclic peptide analogue.[4] |
| Hybrid Peptide | YRGDSPLGGAKQAGDV | 48 | Linear hybrid of RGDS and a gamma-chain peptide.[5] |
Mandatory Visualization
Signaling Pathway
Caption: GPIIb/IIIa signaling cascade in platelet aggregation.
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Correlation of molecular shape with GPIIb-IIIa receptor antagonist activity in RGD peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclic RGD peptide analogues as antiplatelet antithrombotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Affinity of Fibrinogen Binding to Platelet Membrane Glycoprotein IIb/IIIa Increases with RGDS and gamma Chain Fibrinogen Peptide Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
Using Variabilin to Elucidate Platelet Biology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variabilin, a potent and specific antagonist of the Glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa; αIIbβ3) integrin, serves as a valuable tool for investigating the intricacies of platelet biology.[1][2] Isolated from the salivary glands of the hard tick Dermacentor variabilis, this 47-amino acid peptide contains an Arg-Gly-Asp (RGD) motif that enables it to block the final common pathway of platelet aggregation.[1][2] By inhibiting the binding of fibrinogen to activated GPIIb-IIIa, this compound allows for the detailed study of platelet activation, signaling, and thrombus formation. These application notes provide a comprehensive guide to utilizing this compound in key platelet function assays.
Mechanism of Action
Platelet activation by agonists such as adenosine (B11128) diphosphate (B83284) (ADP), thrombin, or collagen triggers an "inside-out" signaling cascade that culminates in the conformational activation of the GPIIb-IIIa receptor. Activated GPIIb-IIIa receptors then bind to fibrinogen, which acts as a bridge between adjacent platelets, leading to aggregation. This compound, through its RGD motif, competitively inhibits the binding of fibrinogen to activated GPIIb-IIIa, thereby preventing platelet aggregation.[1][2]
The following diagram illustrates the inhibitory effect of this compound on the platelet aggregation pathway.
Quantitative Data
This compound demonstrates potent inhibitory activity against platelet aggregation. The following table summarizes its efficacy in an ADP-induced platelet aggregation assay.
| Parameter | Value | Reference |
| IC50 (ADP-induced Platelet Aggregation) | 157 nM | [2] |
Key Applications and Protocols
This compound can be employed in a variety of in vitro assays to study platelet function. Below are detailed protocols for three key applications.
Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This assay measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist.
Experimental Workflow:
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to separate the PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain platelet-poor plasma (PPP), which will be used as a reference (100% aggregation).
-
-
Assay Procedure:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using autologous PPP if necessary.
-
Pipette 450 µL of the adjusted PRP into aggregometer cuvettes with stir bars.
-
Pre-incubate the PRP with various concentrations of this compound (e.g., 10 nM to 1 µM) or a vehicle control for 5 minutes at 37°C with stirring.
-
Add a submaximal concentration of a platelet agonist, such as ADP (e.g., 5-10 µM), to induce aggregation.
-
Record the change in light transmission for 5-10 minutes using a light transmission aggregometer.
-
-
Data Analysis:
-
Set the baseline with PRP (0% aggregation) and the endpoint with PPP (100% aggregation).
-
Calculate the percentage of aggregation for each condition.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
-
Flow Cytometry Analysis of Platelet Activation Markers
Flow cytometry allows for the quantitative analysis of cell surface markers of platelet activation, such as P-selectin (CD62P) expression and the activation of GPIIb-IIIa (measured by PAC-1 antibody binding).
Experimental Workflow:
Protocol:
-
Preparation of Washed Platelets:
-
Prepare PRP as described in the LTA protocol.
-
Acidify the PRP with acid-citrate-dextrose (ACD) and add prostacyclin (PGI₂) to prevent platelet activation during washing.
-
Centrifuge at 800 x g for 10 minutes to pellet the platelets.
-
Resuspend the platelet pellet in a suitable buffer (e.g., Tyrode's buffer) containing PGI₂.
-
Repeat the wash step and finally resuspend the platelets in Tyrode's buffer to the desired concentration (e.g., 2 x 10⁷ platelets/mL).
-
-
Assay Procedure:
-
Pre-incubate the washed platelets with varying concentrations of this compound or a vehicle control for 10 minutes at 37°C.
-
Add a platelet agonist, such as thrombin (e.g., 0.1 U/mL), and incubate for 5-10 minutes.
-
Add fluorochrome-conjugated antibodies against P-selectin (e.g., anti-CD62P-FITC) and an antibody that recognizes the activated form of GPIIb-IIIa (e.g., PAC-1-PE).
-
Incubate for 20 minutes at room temperature in the dark.
-
Fix the platelets with 1% paraformaldehyde.
-
-
Data Analysis:
-
Acquire the samples on a flow cytometer.
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Quantify the percentage of platelets positive for P-selectin and PAC-1 binding, as well as the mean fluorescence intensity (MFI).
-
Compare the results from this compound-treated samples to the vehicle control to determine the extent of inhibition.
-
Platelet Spreading Assay
This assay visualizes the ability of platelets to adhere and spread on a surface coated with an adhesive protein, such as fibrinogen.
Experimental Workflow:
Protocol:
-
Preparation of Fibrinogen-Coated Surfaces:
-
Coat glass coverslips or the wells of a microplate with a solution of fibrinogen (e.g., 100 µg/mL) overnight at 4°C.
-
Wash the surfaces with phosphate-buffered saline (PBS) to remove unbound fibrinogen.
-
Block non-specific binding sites with a solution of bovine serum albumin (BSA).
-
-
Assay Procedure:
-
Prepare washed platelets as described for the flow cytometry protocol.
-
Pre-incubate the washed platelets with different concentrations of this compound or a vehicle control for 10 minutes at 37°C.
-
Add the platelet suspension to the fibrinogen-coated surfaces and allow them to adhere and spread for 30-60 minutes at 37°C.
-
Gently wash away non-adherent platelets with PBS.
-
Fix the adherent platelets with 4% paraformaldehyde.
-
Permeabilize the platelets with a detergent (e.g., 0.1% Triton X-100).
-
Stain the actin cytoskeleton with a fluorescently labeled phalloidin (B8060827) conjugate (e.g., Phalloidin-Alexa Fluor 488).
-
-
Data Analysis:
-
Visualize the spread platelets using fluorescence microscopy.
-
Capture images and analyze the morphology of the platelets.
-
Quantify the spreading area of individual platelets using image analysis software.
-
Compare the spreading of this compound-treated platelets to the control to determine the inhibitory effect.
-
Conclusion
This compound is a powerful and specific inhibitor of GPIIb-IIIa, making it an indispensable tool for researchers studying platelet function. The protocols outlined in these application notes provide a framework for utilizing this compound to investigate platelet aggregation, activation, and spreading. By employing these methods, researchers can gain deeper insights into the molecular mechanisms underlying hemostasis and thrombosis, and potentially identify new therapeutic targets for cardiovascular diseases.
References
Application of Variabilin in Marine Chemical Ecology: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Variabilin, a sesterterpenoid tetronic acid, is a prominent secondary metabolite isolated from marine sponges of the genera Ircinia, Sarcotragus, and Psammnocinia. In the field of marine chemical ecology, this compound is a key molecule for studying chemical defense mechanisms. Its potent biological activities, including anti-predatory, antimicrobial, and cytotoxic effects, make it a subject of interest for both ecological research and drug discovery. These application notes provide detailed protocols and quantitative data to facilitate the use of this compound in laboratory and field studies. This compound's presence is also a significant chemotaxonomic marker for the family Irciniidae.[1]
1. Chemical Defense Against Predation
This compound and related furanosesterterpene tetronic acids (FTAs) act as a potent chemical defense for sponges against predatory fishes.[2] Sponges, being sessile organisms, rely on such chemical deterrents for survival, and this compound is a key component of this defense strategy in several Ircinia species.[2][3]
Quantitative Data: Fish Feeding Deterrence
The following table summarizes the effective concentrations of this compound and related FTAs in deterring fish predation.
| Compound/Fraction | Test Organism | Effective Concentration | Natural Concentration in Sponge | Reference |
| This compound (as part of FTA fraction B) | Generalist predatory fishes | 0.5 mg/ml | > 5.0 mg/ml (combined FTAs) | [2] |
| Crude Organic Extract (Ircinia spp.) | Generalist predatory fishes | Deterrent in lab and field assays | Not specified | [2] |
Experimental Protocol: Fish Feeding Deterrence Assay
This protocol is adapted from established methods for assessing the palatability of marine invertebrate extracts to generalist predatory fish.[4][5][6]
Objective: To determine the feeding deterrent properties of this compound.
Materials:
-
Purified this compound
-
Bluehead wrasse (Thalassoma bifasciatum) or other suitable generalist predatory fish
-
Aquarium tanks with appropriate seawater and aeration
-
Food binder (e.g., carrageenan)
-
Fish food (e.g., squid or shrimp paste)
-
Dichloromethane (B109758) and methanol (B129727) for preparing extracts
-
Pipettes, beakers, and other standard laboratory glassware
-
Razor blades for pellet preparation
Procedure:
-
Preparation of Treated Food Pellets:
-
Dissolve a known concentration of this compound in a minimal amount of a 1:1 mixture of dichloromethane and methanol.
-
Mix the this compound solution thoroughly with the fish food paste.
-
Incorporate the food binder (carrageenan) into the mixture.
-
Extrude the mixture into strands and allow them to harden.
-
Cut the strands into uniform pellets (e.g., 4 mm long).[5]
-
Prepare control pellets using the same procedure but without the addition of this compound.
-
-
Acclimation of Test Fish:
-
House the fish in individual tanks and acclimate them to the experimental conditions for at least 24 hours.
-
During acclimation, feed the fish with control pellets to ensure they are accustomed to the food source.
-
-
Feeding Assay:
-
Offer a control pellet to each fish to confirm its willingness to feed.
-
Once the control pellet is consumed, offer a treated pellet.
-
Record the fish's response:
-
Accepted: The fish consumes the pellet.
-
Rejected: The fish mouths the pellet but then spits it out.
-
-
If a treated pellet is rejected, offer another control pellet to ensure the fish's appetite has not diminished. If this subsequent control pellet is eaten, the rejection of the treated pellet is considered a valid data point.[5]
-
Each experimental concentration should be tested with multiple independent groups of fish (e.g., n=10) to ensure statistical validity.[5]
-
-
Data Analysis:
-
Analyze the data using appropriate statistical tests (e.g., a Chi-squared test or Fisher's exact test) to determine if there is a significant difference in the consumption of treated versus control pellets.
-
dot
Caption: Experimental workflow for fish feeding deterrence assay.
2. Antimicrobial and Antifouling Activity
This compound and its derivatives also exhibit antimicrobial and potential antifouling properties, which are ecologically significant in preventing colonization by pathogenic microbes and fouling organisms.[7]
Experimental Protocol: Antimicrobial Disk Diffusion Assay
Objective: To assess the antimicrobial activity of this compound against marine bacteria.
Materials:
-
Purified this compound
-
Cultures of marine bacteria (e.g., Vibrio spp.)
-
Sterile filter paper disks
-
Agar (B569324) plates with appropriate growth medium
-
Solvent for dissolving this compound (e.g., methanol or DMSO)
-
Positive control (e.g., a known antibiotic)
-
Negative control (solvent only)
Procedure:
-
Preparation of Bacterial Lawn:
-
Grow the target marine bacteria in a suitable liquid broth to a desired turbidity.
-
Evenly spread the bacterial culture onto the surface of the agar plates to create a bacterial lawn.
-
-
Application of Test Compounds:
-
Impregnate sterile filter paper disks with a known concentration of this compound solution.
-
Place the impregnated disks onto the surface of the bacterial lawn.
-
Place positive and negative control disks on the same plate.
-
-
Incubation and Observation:
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited).
-
-
Data Analysis:
-
Compare the zone of inhibition of this compound with the positive and negative controls to determine its antimicrobial efficacy.
-
dot
Caption: Workflow for antimicrobial disk diffusion assay.
3. Isolation and Purification of this compound
The following is a general protocol for the isolation and purification of this compound from sponge tissue, synthesized from various research articles.[8][9][10]
Objective: To isolate and purify this compound from Ircinia or Sarcotragus sponges.
Materials:
-
Fresh or frozen sponge tissue
-
Methanol
-
Dichloromethane
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20 for size-exclusion chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Extraction:
-
Cut the sponge tissue into small pieces and exhaustively extract with a 1:1 mixture of dichloromethane and methanol at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to yield a crude extract.
-
-
Solvent Partitioning:
-
Partition the crude extract between n-hexane and methanol to separate nonpolar lipids.
-
The methanol fraction, containing this compound, is collected and concentrated.
-
-
Column Chromatography:
-
Subject the methanol-soluble fraction to silica gel column chromatography.
-
Elute the column with a gradient of solvents, starting with a nonpolar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
-
Size-Exclusion Chromatography:
-
Further purify the this compound-containing fractions using Sephadex LH-20 column chromatography with methanol as the eluent.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Perform final purification using reversed-phase HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water).
-
Collect the peak corresponding to this compound.
-
-
Structure Elucidation:
-
Confirm the structure of the purified compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
dot
Caption: Logical relationship for this compound isolation and purification.
This compound is a multifaceted marine natural product with significant applications in marine chemical ecology studies. The protocols and data presented here provide a framework for investigating its role as a chemical defense agent and its potential for other bioactive applications. For drug development professionals, the potent and diverse biological activities of this compound and related sesterterpenoids warrant further investigation for their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Does the odor from sponges of the genus Ircinia protect them from fish predators? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ircinia strobilina - Wikipedia [en.wikipedia.org]
- 4. A Fish-feeding Laboratory Bioassay to Assess the Antipredatory Activity of Secondary Metabolites from the Tissues of Marine Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: A Fish-feeding Laboratory Bioassay to Assess the Antipredatory Activity of Secondary Metabolites from the Tissues of Marine Organisms [jove.com]
- 6. A fish-feeding laboratory bioassay to assess the antipredatory activity of secondary metabolites from the tissues of marine organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Cytotoxic furanosesquiterpenoids and steroids from Ircinia mutans sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Ircinianin Lactones B and C—Two New Cyclic Sesterterpenes from the Marine Sponge Ircinia wistarii [mdpi.com]
- 10. New Cytotoxic 24-Homoscalarane Sesterterpenoids from the Sponge Ircinia felix - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Total Synthesis of Complex Sesterterpenoids
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the total synthesis of complex sesterterpenoids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the total synthesis of complex sesterterpenoids?
A1: The total synthesis of sesterterpenoids is a significant undertaking due to several inherent challenges:
-
Structural Complexity: Sesterterpenoids often feature intricate, highly oxidized, and densely functionalized polycyclic skeletons, including unique fused, bridged, and spirocyclic ring systems.[1][2][3][4] The presence of multiple contiguous stereocenters, including sterically demanding all-carbon quaternary centers, adds another layer of complexity.[5]
-
Stereocontrol: Achieving precise control over both relative and absolute stereochemistry across numerous stereocenters is a paramount challenge.[5] The desired biological activity of a synthetic natural product is often confined to a single stereoisomer.[6]
-
Construction of Carbocyclic Core: The efficient and stereoselective formation of the characteristic carbon framework, often involving multiple C-C bond formations, requires careful strategic planning and robust synthetic methodologies.[7]
-
Balancing Skeleton Construction and Functionalization: Devising a synthetic route that harmonizes the construction of the molecular skeleton with the introduction and manipulation of sensitive functional groups is a critical strategic consideration.[8]
-
Late-Stage Functionalization: The modification of the complex molecular core at a late stage of the synthesis to introduce key functional groups or to prepare analogs for structure-activity relationship (SAR) studies is often difficult but highly valuable.[9][10][11]
Q2: How do I choose an appropriate protecting group strategy for a complex sesterterpenoid synthesis?
A2: A successful protecting group strategy is crucial for managing the reactivity of multiple functional groups. Key considerations include:
-
Orthogonality: Employ protecting groups that can be removed under distinct conditions without affecting other protecting groups.[2][12] For instance, a silyl (B83357) ether (e.g., TBS, removed by fluoride) is orthogonal to a benzyl (B1604629) ether (removed by hydrogenolysis) and an ester (removed by hydrolysis).
-
Stability: The chosen protecting group must be stable to the reaction conditions employed in subsequent synthetic steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions to avoid degradation of the complex molecular framework.[2][12]
-
Minimal Interference: The protecting group should not interfere with the desired reactions, either sterically or electronically.
Common Protecting Groups in Terpenoid Synthesis:
| Functional Group | Protecting Group | Deprotection Conditions |
| Alcohol | Silyl Ethers (TMS, TES, TBS, TIPS, TBDPS) | F⁻ (TBAF), Acid (AcOH, PPTS) |
| Benzyl Ether (Bn) | H₂, Pd/C; Na, NH₃ | |
| Acetal/Ketal | Mild Acid (PPTS, CSA) | |
| Carbonyl | Acetal/Ketal | Mild Acid (PPTS, CSA) |
| Carboxylic Acid | Methyl/Ethyl Ester | LiOH, NaOH |
| Benzyl Ester | H₂, Pd/C | |
| t-Butyl Ester | TFA, HCl |
Q3: What are the emerging strategies to overcome the challenges in complex natural product synthesis?
A3: Recent advancements are helping to address the long-standing challenges in natural product synthesis. These include:
-
New Synthetic Methods: The development of novel reactions, such as transition metal-catalyzed cross-couplings and C-H functionalization, provides new tools for efficient bond formation.[13]
-
Synthetic Biology and Enzymatic Approaches: The use of enzymes or engineered microorganisms can offer highly selective and efficient routes to complex intermediates or even the final natural product.[9][14]
-
Computational Chemistry: Quantum-mechanical calculations and other computational tools can help in predicting reaction outcomes, understanding reaction mechanisms, and designing more efficient synthetic routes.[5][15]
-
Radical Cascade Reactions: These reactions can rapidly assemble complex polycyclic systems in a single step, mimicking the efficiency of biosynthetic pathways.[13][16]
Troubleshooting Guides
Issue 1: Poor Stereoselectivity in a Key C-C Bond Forming Reaction
Symptoms:
-
Formation of a mixture of diastereomers in a ratio close to 1:1.
-
Inconsistent stereochemical outcomes between batches.
-
Difficulty in separating the desired diastereomer.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Sub-optimal Reaction Temperature | Lowering the reaction temperature can enhance the energy difference between the transition states leading to the different diastereomers, thus improving selectivity.[17] |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can influence the conformation of the transition state. Screen a range of solvents with varying polarities (e.g., toluene (B28343), THF, CH₂Cl₂, CH₃CN).[17] |
| Steric Hindrance | The steric bulk of substrates or reagents can dictate the facial selectivity of a reaction. Consider modifying the substrate to introduce a sterically directing group. |
| Incorrect Catalyst or Reagent | For catalyzed reactions, the choice of catalyst and ligand is critical. For asymmetric reactions, ensure the chiral catalyst is of high enantiomeric purity. Experiment with different catalysts or stoichiometric reagents known to influence stereoselectivity.[17] |
| Chelation Control Issues | In reactions involving metal ions, the presence or absence of chelation can control the stereochemical outcome. If chelation is desired, use a coordinating solvent. If not, a non-coordinating solvent may be preferable. |
Experimental Protocol: Example of Optimizing a Diastereoselective Aldol Reaction
-
Initial Reaction: To a solution of the ketone (1.0 equiv) in THF (0.1 M) at -78 °C, add LDA (1.1 equiv). Stir for 1 h, then add the aldehyde (1.2 equiv). Stir for 2 h at -78 °C, then quench with saturated aq. NH₄Cl.
-
Troubleshooting - Temperature: Repeat the reaction at -100 °C.
-
Troubleshooting - Solvent: Repeat the reaction in different solvents such as toluene or Et₂O.
-
Troubleshooting - Lewis Acid: In a parallel experiment, pre-mix the aldehyde with a Lewis acid (e.g., MgBr₂·OEt₂, ZnCl₂) before adding the enolate.
Issue 2: Low Yield in a Radical Cyclization Step
Symptoms:
-
Low conversion of the starting material.
-
Formation of significant amounts of reduced, uncyclized product.
-
Formation of undesired constitutional isomers from alternative cyclization pathways.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Slow Rate of Cyclization | The rate of radical cyclization must be faster than competing reactions, such as reduction by the radical mediator (e.g., Bu₃SnH). Decrease the concentration of the radical mediator. The use of slow addition via syringe pump is a common strategy. |
| Unfavorable Cyclization Geometry | The precursor may not readily adopt the conformation required for cyclization. Computational modeling can help assess the feasibility of the desired cyclization. Substrate modification may be necessary. |
| Incorrect Initiator or Reaction Conditions | The choice of radical initiator (e.g., AIBN, Et₃B/O₂) and reaction temperature is crucial for efficient radical generation. Ensure the reaction is performed under strictly anaerobic conditions to prevent quenching of radicals by oxygen. |
| Premature Quenching of the Radical | Ensure the solvent is thoroughly degassed and the reaction is run under an inert atmosphere (e.g., argon or nitrogen). |
Illustrative Workflow for Troubleshooting a Radical Cyclization
Caption: A logical workflow for troubleshooting low yields in radical cyclization reactions.
Issue 3: Difficulty with Late-Stage C-H Oxidation
Symptoms:
-
No reaction or low conversion of the complex substrate.
-
Oxidation at multiple, undesired positions, leading to a complex mixture of products.
-
Decomposition of the starting material.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Steric Hindrance Around the Target C-H Bond | The target C-H bond may be sterically inaccessible to the oxidant. A different catalyst system with a smaller footprint may be required. |
| Electronic Deactivation | Electron-withdrawing groups near the target C-H bond can render it less susceptible to oxidation. A more powerful oxidant may be necessary, but this increases the risk of side reactions. |
| Competing Reactive Sites | Other functional groups or more accessible C-H bonds in the molecule may be more reactive towards the oxidant. The use of directing groups can help to achieve site-selectivity. |
| Harsh Reaction Conditions | The conditions required for C-H oxidation may be too harsh for the complex and sensitive substrate. Screen milder oxidants and lower reaction temperatures. |
Illustrative Data: Comparison of Oxidants for Late-Stage Hydroxylation
| Oxidant | Typical Conditions | Selectivity | Potential Issues |
| Mn(OAc)₃ | AcOH, 80-100 °C | Prefers electron-rich sites | Harsh conditions, potential for over-oxidation |
| PhI(OAc)₂ / I₂ | CH₂Cl₂, hv | Favors allylic/benzylic positions | Light sensitivity, potential for iodination |
| Ru(porphyrin) catalyst | 2,6-Cl₂-py-N-oxide, CH₂Cl₂ | High turnover, selective for tertiary C-H | Catalyst synthesis can be complex |
| P450 Enzyme | Biotransformation | High regio- and stereoselectivity | Requires specialized equipment and expertise |
Signaling Pathway for Directed vs. Undirected C-H Oxidation Strategy
Caption: A decision-making diagram for choosing a C-H oxidation strategy.
References
- 1. Synthetic approaches toward sesterterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. media.neliti.com [media.neliti.com]
- 3. Total synthesis of sesterterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Genome mining reveals a new cyclopentane-forming sesterterpene synthase with unprecedented stereo-control - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Total synthesis of natural products featuring carbon-carbon bond cleavage - American Chemical Society [acs.digitellinc.com]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Late‐Stage Modifications: Better Late Than Never - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aliphatic C—H Oxidations for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Late-Stage Oxidation of C(sp3)─H Bonds with High Efficiency and Alkyl Group Dihydroxylation of Complex Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Research Progress on Fungal Sesterterpenoids Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Total synthesis of complex terpenoids employing radical cascade processes - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Maximizing Variabilin Yield from Sponge Extracts
Welcome to the technical support center for the extraction and purification of Variabilin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which sources is it typically isolated?
A1: this compound is a bioactive furanosesterterpene tetronic acid. It is a known chemotaxonomic marker for sponges belonging to the family Irciniidae, particularly the genera Ircinia and Sarcotragus.[1]
Q2: What are the key challenges in extracting this compound from sponge tissues?
A2: The primary challenges include the relatively low concentrations of the target compound within the sponge biomass, the presence of interfering substances like salts and lipids, and the potential for degradation of this compound during the extraction and purification process.[1][2] The complex structure of the sponge matrix can also make efficient extraction difficult.
Q3: Which solvents are most effective for extracting this compound?
A3: Based on studies of sponges from the Ircinia and Sarcotragus genera, a sequential extraction using solvents of increasing polarity is often employed. Typically, sponges are extracted with methanol (B129727) followed by dichloromethane (B109758) at room temperature.[3] This approach helps to separate compounds based on their polarity, with this compound being recovered in the organic solvent fractions.
Q4: How can I quantify the concentration of this compound in my extracts?
A4: High-Performance Liquid Chromatography (HPLC) is a common method for quantifying furanosesterterpene tetronic acids like this compound.[4] A well-calibrated HPLC system with a suitable standard can provide accurate concentration measurements.
Troubleshooting Guides
Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Cell Lysis | Ensure the sponge tissue is thoroughly homogenized before extraction. Cutting the sponge into small pieces (approx. 1 cm) can facilitate this.[3] |
| Suboptimal Solvent Choice | While methanol and dichloromethane are commonly used, the optimal solvent system can vary. Consider performing small-scale pilot extractions with different solvents (e.g., ethanol, ethyl acetate) to determine the best option for your specific sponge sample. |
| Insufficient Extraction Time | Ensure adequate extraction time. For maceration, allowing the sponge material to soak in the solvent for several days (e.g., 4 days) can improve yield.[3] |
| Degradation of this compound | This compound may be sensitive to heat and pH changes. Conduct extractions at room temperature or below and avoid strongly acidic or basic conditions.[1] Store extracts in the dark at low temperatures to prevent degradation. |
Poor Purity of this compound Isolate
| Potential Cause | Recommended Solution |
| Co-elution with other Lipids | Pre-process the crude extract to remove highly nonpolar lipids. This can be achieved through a preliminary fractionation step using a less polar solvent system before proceeding to the main chromatographic separation. |
| Inadequate Chromatographic Separation | Optimize the mobile phase for your column chromatography. A gradient elution, starting with a nonpolar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (B1210297) and then methanol, can effectively separate this compound from other compounds.[3] |
| Presence of Isomers | This compound has several isomers that may be difficult to separate. High-resolution chromatographic techniques, such as HPLC with a chiral column, may be necessary for complete separation if isomeric purity is critical.[2] |
Data Presentation
Table 1: Yield of Furanosesterterpene Tetronic Acids (FTAs) from Ircinia felix
| Parameter | Value | Source |
| FTA Concentration | Up to 4.5% of ash-free dry tissue weight | [4] |
Note: This data is for total FTAs in Ircinia felix and can serve as a benchmark for expected yields of this compound, a major FTA in this genus.
Experimental Protocols
Protocol 1: Extraction of this compound from Ircinia sp. Sponge
This protocol is based on the methodology described for the extraction of Ircinia mutans.[3]
-
Sample Preparation: Cut the fresh sponge (e.g., 650 g) into small pieces (approximately 1 cm).
-
Methanol Extraction: Submerge the sponge pieces in methanol (e.g., 2 x 4 L) and allow to macerate for 4 days at room temperature in the dark.
-
Dichloromethane Extraction: Following the methanol extraction, perform a subsequent extraction with dichloromethane using the same procedure.
-
Solvent Evaporation: Evaporate the solvents from both the methanol and dichloromethane extracts under reduced pressure at 40°C to obtain the crude residues.
-
Extract Combination: Based on Thin Layer Chromatography (TLC) analysis, combine the extracts that show a similar profile for this compound.
Protocol 2: Purification of this compound using Column Chromatography
This protocol is a general procedure for the purification of furanosesterterpenoids from sponge extracts.[3]
-
Column Preparation: Pack a silica (B1680970) gel column (e.g., 50 x 4 cm; 100 g) with a suitable nonpolar solvent like n-hexane.
-
Sample Loading: Dissolve the combined crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Gradient Elution: Elute the column with a stepwise gradient of increasing polarity. Start with 100% n-hexane and gradually introduce ethyl acetate, followed by methanol.
-
Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.
-
Compound Identification: Combine the fractions containing pure this compound (identified by comparing with a standard on TLC) and evaporate the solvent to obtain the purified compound.
Visualizations
Diagram 1: General Workflow for this compound Extraction and Purification
References
- 1. researchgate.net [researchgate.net]
- 2. Sulawesins A-C, Furanosesterterpene Tetronic Acids That Inhibit USP7, from a Psammocinia sp. Marine Sponge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic furanosesquiterpenoids and steroids from Ircinia mutans sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting HPLC Separation of Variabilin Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for the HPLC separation of variabilin isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the separation of this compound isomers challenging?
This compound is a sesterterpenoid with the molecular formula C₂₅H₃₄O₄. Its structure contains multiple double bonds and chiral centers, giving rise to various stereoisomers (enantiomers and diastereomers) and geometric isomers (E/Z isomers).[1][2] Isomers possess identical molecular formulas and often have very similar physicochemical properties, which leads to nearly identical retention times under standard chromatographic conditions, making their separation a significant analytical challenge.[3] Achieving baseline separation requires careful optimization of HPLC parameters to exploit subtle differences in their molecular structure and polarity.
Q2: My this compound isomer peaks are co-eluting or have poor resolution. What should I do?
Poor resolution is a common issue in isomer separation. The primary goal is to achieve a resolution (Rs) value greater than 1.5 for baseline separation. Here are some steps to improve resolution:
-
Optimize the Mobile Phase Gradient: A shallower gradient can increase the separation time between closely eluting peaks.
-
Change the Organic Modifier: The choice between acetonitrile (B52724) and methanol (B129727) can alter the selectivity of the separation. If you are using one, try switching to the other.
-
Adjust the Mobile Phase pH: For ionizable compounds, small changes in the mobile phase pH can significantly alter retention and selectivity. Although this compound itself is not strongly ionizable, this can be relevant if derivatives are being analyzed.
-
Modify the Column Temperature: Systematically varying the column temperature can fine-tune selectivity. Lower temperatures often increase chiral selectivity.
-
Change the Stationary Phase: If mobile phase optimization is insufficient, consider a column with different chemistry. For instance, a phenyl-hexyl column might offer different selectivity for aromatic compounds compared to a standard C18 column. For enantiomeric separations, a chiral stationary phase is essential.[3]
Q3: I am observing significant peak tailing for my this compound isomer peaks. What are the likely causes and solutions?
Peak tailing is a common problem, often caused by secondary interactions between the analyte and the stationary phase. For terpene-like compounds such as this compound, a primary cause can be the interaction with acidic silanol (B1196071) groups on the surface of silica-based C18 columns.
-
Mobile Phase Additives: Adding a small amount of a weak acid, like 0.1% formic or acetic acid, to the mobile phase can suppress the ionization of residual silanol groups on the stationary phase, leading to improved peak symmetry.[3]
-
Column Contamination: The column may be contaminated. Try flushing the column with a strong solvent.
-
Column Degradation: The column may be degrading. Consider replacing the column if other troubleshooting steps fail.
Q4: My retention times are shifting from one run to the next. How can I stabilize them?
Unstable retention times can make peak identification difficult and indicate a problem with the HPLC system's robustness.
-
Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. Small variations in the organic-to-aqueous ratio can lead to significant shifts in retention time. Use a gravimetric approach for preparing the mobile phase for better precision.
-
Column Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Pump Performance: Check for air bubbles in the pump or faulty check valves, which can cause inconsistent flow rates. Degas the mobile phase thoroughly and purge the pump.
-
Temperature Fluctuations: Ensure the column compartment temperature is stable and consistent.
Q5: What type of HPLC column is best suited for separating this compound isomers?
The choice of column is critical for isomer separation.
-
For Diastereomers and Geometric Isomers: A high-resolution reversed-phase column, such as a C18 or C30, is a good starting point. Phenyl-based stationary phases can also provide alternative selectivity.
-
For Enantiomers: The separation of enantiomers requires a chiral stationary phase (CSP). The selection of the appropriate chiral column often involves screening several different types of chiral phases.
HPLC Parameter Optimization for this compound Isomer Separation
The following table summarizes key HPLC parameters and provides recommendations for the separation of this compound isomers.
| Parameter | Recommendation | Rationale |
| Column | High-purity silica (B1680970) C18 or C30 (e.g., 250 x 4.6 mm, 5 µm) for diastereomers/geometric isomers. Chiral column for enantiomers. | C18 and C30 columns offer good hydrophobic selectivity for terpenes. Chiral columns are necessary for enantiomeric separation. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient. | Acetonitrile and methanol offer different selectivities. A gradient is often necessary to resolve closely eluting isomers. |
| Mobile Phase Additive | 0.1% Formic Acid or Acetic Acid. | Improves peak shape by suppressing silanol interactions.[3] |
| Flow Rate | 0.8 - 1.2 mL/min. | A typical analytical flow rate. Can be optimized to improve resolution. |
| Column Temperature | 25 - 40°C. | Temperature affects viscosity and can influence selectivity. Should be controlled and optimized. |
| Detection Wavelength | ~210 nm. | Many terpenoids lack strong chromophores and are best detected at lower UV wavelengths.[3] |
| Injection Volume | 5 - 20 µL. | Should be kept small and consistent to avoid peak distortion. |
| Sample Solvent | Dissolve in a solvent compatible with the initial mobile phase (e.g., Methanol or Acetonitrile). | Minimizes peak shape issues. |
Detailed Experimental Protocol: HPLC Separation of this compound Isomers
This protocol provides a general methodology for the analytical separation of this compound isomers.
1. Sample Preparation
-
Accurately weigh approximately 1 mg of the this compound isomer mixture.
-
Dissolve the sample in 1 mL of HPLC-grade methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Sonicate for 5-10 minutes if necessary to ensure complete dissolution.
-
Dilute the stock solution to a final concentration of 50-100 µg/mL with the initial mobile phase.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-5 min: 60% B
-
5-25 min: 60% to 80% B (linear gradient)
-
25-30 min: 80% to 100% B (linear gradient)
-
30-35 min: Hold at 100% B
-
35-36 min: 100% to 60% B (linear gradient)
-
36-45 min: Hold at 60% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Data Analysis
-
Integrate the peaks and determine the retention times, peak areas, and resolution between adjacent isomer peaks.
-
For method validation, assess parameters such as linearity, precision, accuracy, and robustness.
Visual Troubleshooting and Workflow Diagrams
Below are diagrams to visualize troubleshooting workflows and key experimental relationships.
Caption: A logical workflow for troubleshooting poor resolution of this compound isomers.
Caption: The effect of an acidic mobile phase additive on improving peak shape.
References
Technical Support Center: Optimizing NMR Data Acquisition for Furanosesterterpenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) data acquisition for the structural elucidation of furanosesterterpenes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in acquiring high-quality NMR data for furanosesterterpenes?
A1: Researchers may encounter several challenges during NMR data acquisition for furanosesterterpenes. These can include poor signal-to-noise ratios, especially for ¹³C NMR, due to the low natural abundance of the ¹³C isotope.[1] Signal overlap in ¹H NMR spectra can also be an issue in complex regions of the molecule. Additionally, the presence of quaternary carbons, which lack directly attached protons, can lead to very weak signals in ¹³C NMR spectra due to long relaxation times and the absence of Nuclear Overhauser Effect (NOE) enhancement.[1]
Q2: Which NMR experiments are essential for the structural elucidation of furanosesterterpenes?
A2: A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is crucial for unambiguously determining the structure of furanosesterterpenes.[2] Essential experiments include:
-
1D NMR: ¹H and ¹³C NMR are fundamental for initial structural assessment. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-45, DEPT-90, and DEPT-135) are vital for differentiating between CH, CH₂, and CH₃ groups.[1]
-
2D NMR:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds), which is critical for assembling the molecular skeleton.[2]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for stereochemical assignments.
-
Q3: How can I improve the signal-to-noise ratio in my ¹³C NMR spectra of furanosesterterpenes?
A3: Improving the signal-to-noise ratio in ¹³C NMR is a common goal.[3] Several strategies can be employed:
-
Increase Sample Concentration: A higher concentration of the analyte will result in a stronger NMR signal.[3]
-
Increase the Number of Scans: The signal-to-noise ratio is proportional to the square root of the number of scans. Doubling the number of scans will increase the signal-to-noise ratio by a factor of approximately 1.4.[3]
-
Optimize Acquisition Parameters: Adjusting parameters like the relaxation delay (D1) and pulse angle can significantly impact signal intensity.[3]
-
Use a Cryoprobe: If available, a cryoprobe can dramatically increase sensitivity.
Troubleshooting Guides
Issue 1: Poor Signal-to-Noise in ¹³C NMR Spectra
Symptoms:
-
Weak or absent signals for quaternary carbons.
-
Overall low intensity of all carbon signals.
-
Noisy baseline.
Possible Causes and Solutions:
| Cause | Solution |
| Low Sample Concentration | Increase the amount of dissolved sample. For limited sample quantities, consider using a microprobe or Shigemi tube.[1] |
| Insufficient Number of Scans | Increase the number of scans (NS). Be aware that this will increase the experiment time.[3] |
| Inappropriate Relaxation Delay (D1) | For qualitative spectra, a shorter D1 combined with a smaller pulse angle (e.g., 30°) can be more efficient. For quantitative analysis, a longer D1 (5-7 times the longest T1) is necessary.[3] |
| Suboptimal Pulse Angle | A 90° pulse provides the maximum signal per scan but requires a longer relaxation delay. A 30° or 45° pulse allows for a shorter relaxation delay and can result in better overall signal-to-noise in a given time, especially for carbons with long T1 relaxation times.[3][4] |
| Poor Shimming | Manually re-shim the spectrometer to improve magnetic field homogeneity, which will result in sharper lines and better apparent signal-to-noise.[5] |
Issue 2: Signal Overlap in ¹H NMR Spectra
Symptoms:
-
Crowded regions in the spectrum, making it difficult to resolve individual proton signals.
-
Inability to accurately determine coupling constants.
Possible Causes and Solutions:
| Cause | Solution |
| Inherent Molecular Complexity | Utilize 2D NMR techniques like COSY, TOCSY, HSQC, and HMBC to resolve overlapping signals by spreading them into a second dimension.[6] |
| Choice of Solvent | Changing the deuterated solvent (e.g., from CDCl₃ to C₆D₆) can alter the chemical shifts of some protons, potentially resolving overlapping signals.[5] |
| Spectrometer Field Strength | If available, use a higher field NMR spectrometer. Higher magnetic fields increase chemical shift dispersion, leading to better resolution. |
Experimental Protocols
Protocol 1: Standard 1D ¹³C NMR Acquisition
-
Sample Preparation: Dissolve an appropriate amount of the furanosesterterpene sample in a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube to a final volume of 0.5-0.7 mL.[3]
-
Spectrometer Setup:
-
Insert the sample into the spectrometer and lock onto the deuterium (B1214612) signal of the solvent.
-
Tune and match the probe for the ¹³C frequency.[7]
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
Use a standard pulse program for ¹³C acquisition with proton decoupling (e.g., zgpg30 on Bruker instruments).[4]
-
Set the pulse angle to 30 degrees.[4]
-
Set the relaxation delay (D1) to 1-2 seconds for qualitative spectra.[4]
-
Set the number of scans (NS) to a minimum of 1024 for a moderately concentrated sample; increase as needed for dilute samples.
-
Protocol 2: 2D HSQC Experiment
-
Sample Preparation: Prepare the sample as described for the 1D ¹³C NMR experiment.
-
Spectrometer Setup: Perform locking, tuning, matching, and shimming as for a 1D experiment.
-
Acquisition Parameters:
-
Select a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker instruments).
-
Set the spectral widths in both the ¹H (F2) and ¹³C (F1) dimensions to encompass all expected signals.
-
Set the number of scans (NS) per increment. A value of 2 or 4 is often a good starting point.
-
Set the number of increments in the F1 dimension (typically 256 or 512).
-
The relaxation delay (D1) is typically set to 1-1.5 seconds.
-
Visualizations
Caption: Workflow for the structural elucidation of furanosesterterpenes using NMR.
Caption: Troubleshooting workflow for poor signal-to-noise in ¹³C NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. Troubleshooting [chem.rochester.edu]
- 6. omicsonline.org [omicsonline.org]
- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]
Technical Support Center: Overcoming Low Solubility of Variabilin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low aqueous solubility of Variabilin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers a concern?
A1: this compound is a furanosesterterpene, a type of natural product isolated from marine sponges.[1][2] Like many complex organic molecules, this compound is hydrophobic, leading to poor solubility in aqueous solutions.[3] For meaningful in vitro and in vivo experiments, achieving a stable and desired concentration of this compound in physiologically relevant aqueous buffers is essential for accurate and reproducible results.
Q2: I'm observing a precipitate after adding my this compound stock solution to my aqueous buffer. What is the likely cause?
A2: If you observe a precipitate, it is highly probable that the concentration of this compound has exceeded its solubility limit in your specific aqueous buffer. This phenomenon, often called "crashing out," occurs when a compound that is soluble in a high concentration of an organic solvent (like DMSO) becomes insoluble as the solution becomes predominantly aqueous.[4] The final concentration of the organic solvent in your buffer may be too low to keep the compound dissolved.
Q3: What are the general strategies to improve the solubility of a hydrophobic compound like this compound?
A3: Several techniques are commonly employed to enhance the solubility of poorly water-soluble compounds. These can be broadly categorized as:
-
Use of Co-solvents: Preparing a concentrated stock solution in a water-miscible organic solvent.[3][5]
-
pH Adjustment: Modifying the pH of the buffer to ionize the compound, which can increase its solubility.
-
Use of Excipients: Employing solubilizing agents such as cyclodextrins or surfactants.[6][7]
-
Particle Size Reduction: Techniques like micronization can increase the surface area for dissolution.[8][9]
-
Formulation Strategies: Creating formulations like solid dispersions, microemulsions, or polymeric micelles.[10][11][12]
Q4: Is it advisable to prepare a stock solution of this compound?
A4: Yes, preparing a concentrated stock solution is a highly recommended and common practice. The most effective method is to first dissolve this compound in a small amount of a pure, anhydrous organic solvent.[4] This concentrated stock can then be carefully diluted into the desired aqueous buffer.
Q5: What is the maximum recommended concentration of DMSO for cell-based assays?
A5: Most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity.[4] However, it is critical to determine the specific tolerance of your cell line, as sensitivity can vary. Always include a vehicle control (buffer with the same final DMSO concentration but without this compound) in your experiments to account for any solvent effects.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and resolve solubility issues with this compound in your experimental setup.
Problem: this compound precipitates out of solution during my experiment.
Below is a workflow to guide you through the process of selecting a suitable solubilization method for this compound.
Caption: Decision workflow for enhancing this compound solubility.
Step 1: Optimize Co-solvent Concentration
-
Issue: The final concentration of your primary solvent (e.g., DMSO) is too low to keep this compound dissolved in the aqueous buffer.
-
Solution: While keeping the final this compound concentration the same, try slightly increasing the final DMSO percentage. Be mindful of the solvent tolerance of your assay system. For most cell-based assays, it's best to stay at or below 0.5% DMSO, though some systems can tolerate up to 1%.[4]
Step 2: Adjust the pH of the Buffer
-
Issue: The solubility of ionizable compounds can be highly dependent on the pH of the solution.
-
Solution: If the chemical structure of this compound contains acidic or basic functional groups, its solubility may be improved by adjusting the buffer's pH. For a weakly basic compound, a more acidic buffer (lower pH) will increase solubility. Conversely, for a weakly acidic compound, a more basic buffer (higher pH) will increase solubility. Experiment with a range of pH values around the physiological norm (e.g., pH 6.8 to 7.8) to find the optimal condition for solubility without compromising your experiment.
Step 3: Employ a Solubility Enhancer (Excipient)
-
Issue: Co-solvents and pH adjustments are not sufficient to maintain solubility.
-
Solution: Consider using a solubility enhancer.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with increased aqueous solubility.[6][13][14] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[6]
-
Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[7] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used.[15][16]
-
Illustrative Data on Solubility Enhancement
Disclaimer: The following data is illustrative and intended to provide a general idea of the potential improvements in solubility with different methods. Actual results for this compound may vary.
| Method | Buffer | Excipient/Co-solvent | Illustrative Solubility Increase (Fold) |
| Co-solvent | PBS (pH 7.4) | 1% DMSO | 5 |
| pH Adjustment | Acetate Buffer | pH 5.0 | 2 |
| Cyclodextrin | PBS (pH 7.4) | 2% HP-β-CD | 20 |
| Surfactant | PBS (pH 7.4) | 0.5% Tween® 80 | 15 |
| Polymeric Micelles | Water | 1% Pluronic® F-127 | 50 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Preparation of Working Solution using a Co-solvent
-
Thaw Stock: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare Buffer: Have the desired volume of your aqueous buffer ready in a sterile tube.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Concentration: Ensure the final concentration of the co-solvent (e.g., DMSO) does not exceed the tolerance limit of your experimental system.
Protocol 3: Using Cyclodextrins to Enhance Solubility
-
Prepare Cyclodextrin Solution: Dissolve the desired amount of cyclodextrin (e.g., HP-β-CD) in the aqueous buffer to make a stock solution (e.g., 10% w/v).
-
Add this compound Stock: Add the concentrated this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution.
-
Complexation: Vortex or sonicate the mixture for a period of time (e.g., 30 minutes to several hours) to allow for the formation of the inclusion complex.
-
Filtration (Optional): If any undissolved material remains, filter the solution through a 0.22 µm syringe filter.
Signaling Pathway and Formulation Diagrams
Caption: Formation of a polymeric micelle for this compound delivery.
Caption: Inhibition of a signaling pathway by this compound.
References
- 1. This compound, a chemotaxonomic marker for the family Irciniidae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 6. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. japer.in [japer.in]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Enhancing Solubility of Hydrophobic Drugs: A Review of Solid Dispersions [wisdomlib.org]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Variabilin Expression in E. coli
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the expression of codon-optimized Variabilin in Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is codon optimization necessary for its expression in E. coli?
A1: this compound is a 47-amino-acid peptide originally isolated from the salivary glands of the hard tick, Dermacentor variabilis.[1] It is a potent antagonist of the Glycoprotein IIb-IIIa (GPIIb-IIIa) receptor, a key player in platelet aggregation.[1] Codon optimization is crucial because the genetic code is degenerate, meaning multiple codons can encode the same amino acid. Organisms exhibit "codon usage bias," preferring certain codons over others.[2] The codon usage of D. variabilis differs significantly from that of E. coli. Expressing the native this compound gene in E. coli can lead to translational stalling, premature termination, and overall low protein yield due to the demand for tRNAs that are rare in the bacterial host.[3]
Q2: What are the primary benefits of using a codon-optimized synthetic gene for this compound expression?
A2: The primary benefits include:
-
Increased Protein Yield: By replacing rare codons with those frequently used by E. coli, the translation rate and efficiency are significantly enhanced, leading to higher yields of the recombinant protein.[4]
-
Improved Translation Fidelity: Codon optimization can reduce the likelihood of amino acid misincorporation that can occur when the ribosome pauses at rare codons.
-
Enhanced mRNA Stability: Optimization algorithms often remove sequences that can form secondary structures that hinder ribosome binding or promote mRNA degradation.
Q3: Which E. coli strains are recommended for expressing the optimized this compound gene?
A3: The BL21(DE3) strain and its derivatives are the most common and highly recommended hosts for T7 promoter-based expression systems.[5]
-
BL21(DE3): A general-purpose strain deficient in Lon and OmpT proteases, which helps to minimize degradation of the recombinant protein.
-
Rosetta™(DE3) or BL21-CodonPlus™(DE3)-RIL: These strains contain a supplementary plasmid that provides tRNAs for codons that are rare in E. coli but may still be present even in an optimized sequence (or if expressing a non-optimized gene).[3][6] This can help overcome issues with any remaining codon bias.
-
Lemo21(DE3): This strain allows for tunable T7 promoter expression, which can be beneficial if this compound proves to be toxic to the host at high expression levels.
Troubleshooting Guide
Issue 1: No or very low expression of this compound after induction.
| Possible Cause | Troubleshooting Step |
| Inefficient Transcription | Verify the integrity of the expression vector and the inserted gene sequence via Sanger sequencing. Ensure you are using an appropriate T7-based promoter system with a compatible E. coli strain (e.g., BL21(DE3)).[3][7] |
| mRNA Instability | Analyze the 5' untranslated region of your transcript for potential inhibitory secondary structures. Codon optimization algorithms typically address this, but it's worth checking. |
| Protein Toxicity | High-level expression of a foreign peptide can be toxic. Try lowering the induction temperature to 18-25°C and inducing for a longer period (16-24 hours).[8] Reduce the IPTG concentration to 0.1-0.4 mM.[7] You can also add 1% glucose to the growth media to further repress basal expression before induction.[7] |
| Plasmid Loss | If using an ampicillin (B1664943) resistance marker, the beta-lactamase can degrade the antibiotic in the media, leading to the loss of the plasmid in non-resistant cells. Use freshly prepared antibiotic plates and media. Consider switching to a more stable resistance marker like kanamycin (B1662678). |
| Codon Bias (if not optimized) | If you are attempting to express the native gene, the presence of rare codons is a likely cause.[3] Synthesize a codon-optimized gene or use a host strain like Rosetta™(DE3) that supplies rare tRNAs.[6] |
Issue 2: this compound is expressed, but it forms insoluble inclusion bodies.
| Possible Cause | Troubleshooting Step |
| High Expression Rate | A high rate of protein synthesis can overwhelm the cell's folding machinery, leading to aggregation.[9] Lower the induction temperature to 16-20°C to slow down translation and allow more time for proper folding.[10] |
| Suboptimal Culture Conditions | Ensure adequate aeration by using a flask with a volume at least 4-5 times your culture volume and maintaining vigorous shaking (200-250 rpm). |
| Disulfide Bond Formation | This compound contains cysteine residues. E. coli's cytoplasm is a reducing environment, which generally prevents disulfide bond formation. Consider expressing the protein with a periplasmic localization signal (e.g., PelB, DsbA). The periplasm is an oxidizing environment more suitable for disulfide bond formation. |
| Lack of Chaperones | Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) which can assist in proper protein folding. Plasmids for chaperone co-expression are commercially available. |
Issue 3: this compound is expressed and soluble, but inactive.
| Possible Cause | Troubleshooting Step |
| Incorrect Disulfide Bonds | Even if soluble, disulfide bonds may have formed incorrectly. This is a common issue with proteins containing multiple cysteines expressed in E. coli.[9] This often requires purification under denaturing conditions followed by a refolding protocol with a redox shuffling buffer system (e.g., glutathione-based). |
| Missing Post-Translational Modifications | E. coli cannot perform most eukaryotic post-translational modifications.[9] While this compound is a peptide, it's essential to confirm if any modifications are required for its activity, although none are described in the literature. |
| N- or C-terminal extensions | If using a fusion tag for purification (e.g., His-tag), it might interfere with the protein's active site. Design a construct that includes a protease cleavage site (e.g., TEV, Thrombin) to remove the tag after purification. |
Data Presentation
Table 1: Codon Usage Comparison: Dermacentor variabilis vs. Escherichia coli (K-12)
This table presents the frequency of codon usage per thousand codons for each amino acid, highlighting the differences between the native organism (D. variabilis) and the expression host (E. coli). Codons that are rare in E. coli (frequency < 5 per thousand) but more common in the tick are marked in red.
| Amino Acid | Codon | D. variabilis Freq. (/1000)[11] | E. coli Freq. (/1000)[12] |
| Ala (A) | GCA | 10.5 | 21.1 |
| GCC | 33.2 | 31.6 | |
| GCG | 12.5 | 38.5 | |
| GCU | 14.0 | 10.7 | |
| Arg (R) | AGA | 3.0 | 1.4 |
| AGG | 5.7 | 1.6 | |
| CGA | 4.7 | 4.3 | |
| CGC | 16.9 | 26.0 | |
| CGG | 7.5 | 4.1 | |
| CGU | 8.7 | 21.1 | |
| Asn (N) | AAC | 32.3 | 24.4 |
| AAU | 5.5 | 21.9 | |
| Asp (D) | GAC | 47.7 | 20.5 |
| GAU | 15.3 | 37.9 | |
| Cys (C) | UGC | 20.8 | 8.0 |
| UGU | 6.5 | 5.9 | |
| Gln (Q) | CAA | 5.7 | 12.1 |
| CAG | 24.8 | 27.7 | |
| Glu (E) | GAA | 21.7 | 43.7 |
| GAG | 47.5 | 18.4 | |
| Gly (G) | GGA | 12.2 | 9.2 |
| GGC | 32.8 | 33.4 | |
| GGG | 5.6 | 8.6 | |
| GGU | 12.0 | 21.3 | |
| His (H) | CAC | 28.7 | 13.1 |
| CAU | 5.7 | 15.8 | |
| Ile (I) | AUA | 2.8 | 3.7 |
| AUC | 24.3 | 18.2 | |
| AUU | 8.2 | 30.5 | |
| Leu (L) | CUA | 3.2 | 5.3 |
| CUC | 26.9 | 10.5 | |
| CUG | 38.7 | 46.9 | |
| CUU | 13.5 | 11.9 | |
| UUA | 1.1 | 15.2 | |
| UUG | 9.3 | 11.9 | |
| Lys (K) | AAA | 10.7 | 33.2 |
| AAG | 59.8 | 12.1 | |
| Met (M) | AUG | 17.0 | 24.8 |
| Phe (F) | UUC | 31.8 | 15.0 |
| UUU | 7.7 | 19.7 | |
| Pro (P) | CCA | 7.0 | 6.6 |
| CCC | 21.4 | 6.4 | |
| CCG | 15.9 | 26.7 | |
| CCU | 9.6 | 8.4 | |
| Ser (S) | AGC | 18.3 | 16.6 |
| AGU | 5.0 | 7.2 | |
| UCA | 4.7 | 7.8 | |
| UCC | 16.1 | 5.5 | |
| UCG | 9.8 | 8.0 | |
| UCU | 9.1 | 5.7 | |
| Thr (T) | ACA | 8.0 | 6.4 |
| ACC | 25.6 | 22.8 | |
| ACG | 11.6 | 11.5 | |
| ACU | 8.1 | 8.0 | |
| Trp (W) | UGG | 14.1 | 10.7 |
| Tyr (Y) | UAC | 34.3 | 14.6 |
| UAU | 5.1 | 16.8 | |
| Val (V) | GUA | 4.4 | 11.5 |
| GUC | 31.7 | 11.7 | |
| GUG | 28.6 | 26.4 | |
| GUU | 12.4 | 16.8 |
Table 2: Comparison of Hypothetical Native vs. Optimized this compound Gene
This table summarizes the key differences between a hypothetical "native" this compound gene sequence (reverse-translated using D. variabilis codon preferences) and a sequence optimized for E. coli expression.
| Parameter | "Native" this compound Gene | Optimized this compound Gene |
| Length (bp) | 141 | 141 |
| GC Content | ~58% | ~52% |
| Rare E. coli Codons | Contains several (e.g., AGA, AUA, CUA) | None |
| Codon Adaptation Index (CAI) | Low (for E. coli) | High (for E. coli) |
| Predicted Expression Level | Low to None | High |
Experimental Protocols
Protocol 1: Codon Optimization and Gene Synthesis
-
Obtain Amino Acid Sequence: The amino acid sequence for D. variabilis this compound is required.
-
Reverse Translation & Optimization:
-
Input the 47-amino-acid sequence into a gene optimization software tool.
-
Set the target expression host to Escherichia coli (K-12 or B strain).
-
The software will replace the native codons with those most frequently used in E. coli to enhance translation efficiency.
-
Ensure the algorithm also screens for and removes cryptic splice sites, internal ribosomal entry sites, and strong mRNA secondary structures.
-
-
Add Flanking Sequences:
-
Add desired restriction enzyme sites to the 5' and 3' ends of the gene for cloning (e.g., NdeI and XhoI). Ensure these sites are not present within the optimized gene sequence.
-
Incorporate a start codon (ATG) at the 5' end and two stop codons (e.g., TAA TGA) at the 3' end.
-
Optionally, add a sequence for an N-terminal His6-tag followed by a TEV protease cleavage site for purification and tag removal.
-
-
Gene Synthesis: Order the final, optimized DNA sequence from a commercial gene synthesis provider. The gene will typically be delivered cloned into a standard shipping vector.
Protocol 2: Cloning into an E. coli Expression Vector
-
Vector and Gene Preparation:
-
Isolate the plasmid containing the synthetic this compound gene and a suitable E. coli expression vector (e.g., pET-28a) using a miniprep kit.
-
Perform a double digest on both plasmids using the selected restriction enzymes (e.g., NdeI and XhoI) for 1-2 hours at 37°C.
-
-
Gel Purification:
-
Run the digested products on a 1% agarose (B213101) gel.
-
Excise the DNA band corresponding to the this compound insert (~141 bp) and the linearized pET vector (~5.3 kb).
-
Purify the DNA fragments using a gel extraction kit.
-
-
Ligation:
-
Set up a ligation reaction using T4 DNA ligase, mixing the purified vector and insert in a 1:3 molar ratio.
-
Incubate at 16°C overnight or at room temperature for 2 hours.
-
-
Transformation:
-
Transform the ligation mixture into a cloning strain of E. coli (e.g., DH5α) using heat shock or electroporation.
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a) and incubate overnight at 37°C.
-
-
Verification:
-
Pick several colonies and grow them overnight in liquid LB with the antibiotic.
-
Isolate the plasmids using a miniprep kit.
-
Verify the correct insertion by restriction digest and confirm the sequence integrity by Sanger sequencing.
-
Protocol 3: Expression Screening and Optimization
-
Transformation: Transform the verified expression plasmid into an expression host like E. coli BL21(DE3). Plate on LB-kanamycin plates and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with kanamycin and grow overnight at 37°C with shaking.
-
Expression Culture:
-
Inoculate 50 mL of LB-kanamycin with the overnight starter culture to a starting OD600 of ~0.05.
-
Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
-
Induction:
-
Take a 1 mL "pre-induction" sample.
-
Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Incubate for 3-4 hours at 37°C with shaking. (For optimization, test different temperatures like 30°C, 25°C, and 18°C, and different IPTG concentrations from 0.1 mM to 1.0 mM).
-
-
Harvesting:
-
Take a 1 mL "post-induction" sample.
-
Harvest the remaining cells by centrifugation at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.
-
-
Analysis:
-
Resuspend the pre- and post-induction cell pellets in SDS-PAGE loading buffer, normalized by OD600.
-
Boil for 10 minutes and analyze by SDS-PAGE to check for a new protein band at the expected molecular weight of this compound (~5 kDa, or slightly larger with a tag).
-
Visualizations
Caption: Workflow for codon optimization and expression of this compound.
Caption: this compound's role in the platelet aggregation pathway.
References
- 1. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. ahajournals.org [ahajournals.org]
- 5. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Codon usage table [kazusa.or.jp]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Codon usage table [kazusa.or.jp]
- 11. Codon usage table [kazusa.or.jp]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing His-Tagged Variabilin Purification
Welcome to the technical support center for the purification of His-tagged Variabilin protein. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals optimize their purification workflows.
Troubleshooting Guide
This section addresses common issues encountered during the purification of His-tagged this compound in a question-and-answer format.
Question: Why is there a low or no yield of my His-tagged this compound in the purified fractions?
Answer:
Several factors can contribute to low or no yield. A systematic approach to troubleshooting is recommended.
-
No His-tagged protein in the starting material: Verify the presence of His-tagged this compound in your crude lysate using a Western blot with an anti-His antibody before proceeding with purification.[1][2]
-
Inaccessible His-tag: The His-tag may be buried within the folded structure of the this compound protein, preventing it from binding to the affinity resin.[3] To address this, you can:
-
Perform the purification under denaturing conditions using urea (B33335) or guanidinium (B1211019) chloride to unfold the protein and expose the tag.[3]
-
Add a flexible linker sequence between the this compound protein and the His-tag to increase its accessibility.[3]
-
Consider moving the His-tag to the opposite terminus of the protein.[3]
-
-
Suboptimal buffer conditions: The composition of your binding, wash, and elution buffers is critical.
-
Imidazole (B134444) concentration: High concentrations of imidazole in the binding buffer can prevent the His-tag from binding to the resin.[3][4] Conversely, if the elution buffer has too low an imidazole concentration, the protein will not elute.[1] Start with a low concentration (10-25 mM) in the binding/wash buffers and a higher concentration (250-500 mM) in the elution buffer.[5][6]
-
pH: The pH of the buffers can affect the charge of the histidine residues. A pH below the pKa of histidine (around 6.0) can lead to protonation and prevent binding.[3] Ensure your buffer pH is appropriately maintained, especially after adding imidazole, which can lower the pH.[3]
-
-
Presence of chelating or reducing agents: Agents like EDTA and DTT can strip the metal ions (e.g., Ni2+) from the chromatography resin, leading to poor binding.[7] If their presence is unavoidable, consider using a resin resistant to these agents.[7][8]
-
Inefficient elution: The protein may be binding too tightly to the resin.[9] Consider using a gentler metal ion like cobalt (Co2+) instead of nickel (Ni2+).[5][9] You can also try a gradient elution to find the optimal imidazole concentration for eluting your protein.[10]
Question: My His-tagged this compound is found in the insoluble pellet after cell lysis. What should I do?
Answer:
The presence of your target protein in the insoluble fraction indicates the formation of inclusion bodies.[1]
-
Optimize expression conditions: Lowering the induction temperature, reducing the inducer (e.g., IPTG) concentration, and using a different expression host strain can sometimes improve protein solubility.[10][11]
-
Improve cell lysis: Insufficient sonication or cell disruption can lead to incomplete release of soluble protein.[1] Monitor cell lysis efficiency by microscopy or by measuring nucleic acid release at A260. Adding lysozyme (B549824) can also aid in cell wall breakdown.[1]
-
Purification under denaturing conditions: If optimizing expression is not successful, you can purify the protein from inclusion bodies under denaturing conditions. This involves solubilizing the inclusion bodies with strong denaturants like 6 M guanidinium-HCl or 8 M urea and then proceeding with purification.[1][12][13] The purified protein may then need to be refolded.
Question: The purified this compound protein is contaminated with other proteins. How can I improve purity?
Answer:
Contaminating proteins can co-elute with your His-tagged this compound for several reasons.
-
Non-specific binding: Host proteins with exposed histidine residues can bind to the affinity resin.[5] To reduce this:
-
Optimize imidazole concentration in wash steps: A stepwise increase in imidazole concentration during the wash steps can help remove weakly bound contaminants.[4][5]
-
Increase salt concentration: Adding NaCl (up to 500 mM) to the wash buffer can disrupt non-specific ionic interactions.[1]
-
Add detergents or glycerol (B35011): Non-ionic detergents (e.g., Tween 20 up to 2%) or glycerol (up to 20%) can help disrupt non-specific hydrophobic interactions.[1]
-
-
Co-purification of associated proteins: Chaperones or other proteins that interact with this compound may co-purify.[1] The addition of detergents and/or reducing agents during cell lysis can help disrupt these interactions.[1]
-
Insufficient washing: Ensure the column is washed thoroughly after loading the sample to remove all unbound proteins.[1]
-
Consider a different metal ion: Cobalt (Co2+) often provides higher purity than Nickel (Ni2+) as it has a slightly lower affinity for histidine, reducing the binding of contaminants.[5][9]
-
Add a second purification step: For very high purity requirements, a second chromatography step, such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX), can be employed after the initial affinity purification.[9]
Frequently Asked Questions (FAQs)
Q1: What is the optimal number of histidine residues for a His-tag?
A common choice is a tag with six to ten histidine residues (6xHis to 10xHis).[14] A longer tag can increase the affinity for the resin, which may be beneficial for proteins with low expression levels, but can also lead to tighter binding and require harsher elution conditions.[9]
Q2: Should I place the His-tag on the N-terminus or C-terminus of this compound?
The optimal placement of the His-tag (N- or C-terminus) is protein-dependent and can affect protein expression, folding, and tag accessibility.[3] If you are experiencing issues with one, it is often worthwhile to try cloning the tag onto the other end.
Q3: Can I perform the purification at room temperature or should it be done at 4°C?
Performing purification at 4°C is generally recommended to minimize protease activity and maintain protein stability.[10] However, if your sample is very viscous, moving the purification to room temperature can help reduce viscosity, but be mindful of potential protein degradation.[1]
Q4: How can I remove the imidazole from my purified protein sample?
Imidazole can be removed using dialysis, diafiltration, or a desalting column.[5][15]
Q5: What are the alternatives to imidazole for elution?
While imidazole is the most common eluting agent, other methods can be used, such as a pH gradient.[9] Lowering the pH will protonate the histidine residues and cause them to detach from the resin.[3]
Data Presentation
Table 1: Comparison of Metal Ions for IMAC
| Metal Ion | Binding Affinity | Purity | Yield | Recommended Use |
| Nickel (Ni²⁺) | Strong | Good | High | General purpose, first choice for screening.[5][9] |
| Cobalt (Co²⁺) | Weaker | High | Moderate | When higher purity is required.[5][9] |
| Zinc (Zn²⁺) | Weak | Variable | Variable | Can be used for selective elution.[5] |
| Copper (Cu²⁺) | Very Strong | Variable | Variable | For proteins that do not bind to other ions.[5] |
Table 2: Common Buffer Additives for His-tagged Protein Purification
| Additive | Concentration | Purpose |
| Imidazole | 10-40 mM (Wash), 250-500 mM (Elution) | Competes with His-tag for binding to the resin.[5][6] |
| NaCl | 300-500 mM | Reduces non-specific ionic interactions.[1][6] |
| Glycerol | 10-20% | Stabilizes protein and reduces non-specific hydrophobic interactions.[1][16] |
| Non-ionic Detergents (e.g., Tween 20) | 0.1-2% | Reduces non-specific hydrophobic interactions and aggregation.[1] |
| Reducing Agents (e.g., β-mercaptoethanol, DTT) | 1-10 mM | Maintain protein in a reduced state. Caution: Can strip metal ions from some resins.[1] |
Experimental Protocols
Protocol 1: Purification of His-tagged this compound under Native Conditions
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
-
Lyse the cells by sonication on ice.
-
Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cell debris.
-
-
Binding:
-
Washing:
-
Wash the column with 10-20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) or until the A280 reading returns to baseline.[6]
-
-
Elution:
-
Elute the protein with 5-10 column volumes of Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).[6]
-
Collect fractions and analyze by SDS-PAGE.
-
Protocol 2: Purification of His-tagged this compound under Denaturing Conditions
-
Solubilization of Inclusion Bodies:
-
Resuspend the cell pellet containing inclusion bodies in a Denaturing Lysis Buffer (e.g., 100 mM NaH2PO4, 10 mM Tris, 8 M urea, pH 8.0).
-
Stir or sonicate until the pellet is fully dissolved.
-
Centrifuge at >12,000 x g for 30 minutes at room temperature to remove any remaining debris.
-
-
Binding:
-
Equilibrate the affinity resin with Denaturing Lysis Buffer.
-
Load the solubilized protein solution onto the column.
-
-
Washing:
-
Wash the column with Denaturing Wash Buffer (e.g., 100 mM NaH2PO4, 10 mM Tris, 8 M urea, pH 6.3).[13]
-
-
Elution:
-
Elute the protein with Denaturing Elution Buffer (e.g., 100 mM NaH2PO4, 10 mM Tris, 8 M urea, pH 4.5 or 5.9).[13]
-
Collect fractions and analyze by SDS-PAGE.
-
-
Refolding:
-
The eluted denatured protein will likely require a refolding step, often performed by dialysis against a series of buffers with decreasing concentrations of the denaturant.
-
Visualizations
Caption: General workflow for His-tagged protein purification.
Caption: Troubleshooting flowchart for low protein yield.
References
- 1. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 2. goldbio.com [goldbio.com]
- 3. When your his-tagged constructs don’t bind—troubleshooting your protein purification woes [takarabio.com]
- 4. researchgate.net [researchgate.net]
- 5. Optimizing Purification of Histidine-Tagged Proteins [sigmaaldrich.com]
- 6. pan-asia-bio.com.tw [pan-asia-bio.com.tw]
- 7. bio-works.com [bio-works.com]
- 8. cytivalifesciences.com [cytivalifesciences.com]
- 9. bio-works.com [bio-works.com]
- 10. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. cube-biotech.com [cube-biotech.com]
- 14. youtube.com [youtube.com]
- 15. Expression, Isolation, and Purification of Soluble and Insoluble Biotinylated Proteins for Nerve Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bmmj.org [bmmj.org]
reducing variability in platelet aggregation assays with Variabilin
Welcome to the technical support center for Variabilin, your solution for reducing variability in platelet aggregation assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help you achieve more consistent and reliable results in your research.
Troubleshooting Guide
This guide addresses common issues encountered during platelet aggregation assays and offers solutions for resolving them.
| Problem / Question | Possible Causes | Recommended Solutions |
| High baseline noise or spontaneous platelet aggregation. | Suboptimal blood collection technique causing platelet activation.Contamination of reagents or consumables.Incorrect sample handling and processing temperatures. | Ensure proper venipuncture technique to minimize platelet activation.Use this compound as the anticoagulant to stabilize platelets immediately upon collection.Always use sterile, high-quality consumables.Maintain all samples and reagents at the recommended temperatures as per the protocol. |
| Inconsistent results between sample replicates. | Pre-analytical variability in platelet sensitivity.Pipetting errors or inaccurate reagent concentrations.Instrument-related issues such as temperature fluctuations or detector drift. | Collect blood directly into this compound tubes to ensure a homogenous and stable platelet population.Calibrate pipettes regularly and prepare fresh agonist solutions for each experiment.Perform daily and weekly maintenance on your aggregometer as per the manufacturer's instructions. |
| Reduced or absent platelet response to agonists. | Use of medications that inhibit platelet function by the blood donor.Platelet activation and exhaustion during sample preparation.Degradation of agonist solutions. | Carefully screen donors for the use of antiplatelet medications (e.g., aspirin, clopidogrel).The stabilizing components in this compound are designed to prevent premature platelet activation. Ensure its use from the point of blood collection.Prepare fresh agonist solutions and validate their activity regularly. |
| Variability in results between different experiments on different days. | Differences in blood donors.Inconsistent environmental conditions (e.g., temperature, humidity).Slight variations in experimental timing and procedures. | While donor-to-donor variability is expected, this compound helps to minimize the pre-analytical contribution to this, ensuring that the observed differences are more likely biological.Standardize your laboratory environment as much as possible.Adhere strictly to the standardized experimental protocol provided with the this compound kit. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a novel anticoagulant and platelet stabilization solution designed to minimize pre-analytical variability in platelet function testing. It combines a buffered anticoagulant with a proprietary blend of platelet activation inhibitors and metabolic stabilizers. This formulation immediately quiesces platelets upon blood collection, preventing spontaneous activation and preserving their responsiveness to agonists for an extended period.
Q2: How does this compound differ from standard anticoagulants like 3.2% sodium citrate (B86180)?
A2: Standard anticoagulants like sodium citrate primarily act by chelating calcium to prevent coagulation. However, they do not actively prevent the subtle platelet activation that can occur during sample handling and storage. This compound not only anticoagulates the blood but also actively preserves platelet function, leading to more consistent and reproducible results. The table below illustrates the typical improvement in assay precision with this compound.
Q3: What is the optimal procedure for blood collection with this compound?
A3: For optimal results, use a 21-gauge needle for venipuncture and allow the blood to flow directly and gently into the this compound collection tube. Invert the tube gently 5-6 times to ensure thorough mixing of the blood with the this compound solution. Avoid vigorous shaking, which can cause platelet activation.
Q4: Can I use this compound for other platelet function tests besides light transmission aggregometry (LTA)?
A4: Yes, this compound is compatible with a wide range of platelet function assays, including impedance aggregometry, lumi-aggregometry, and flow cytometry-based platelet activation tests. Its stabilizing properties are beneficial across these platforms.
Q5: What are the recommended storage conditions for this compound?
A5: this compound collection tubes should be stored at 4-8°C and protected from light. Do not freeze the tubes. Under these conditions, this compound is stable until the expiration date printed on the packaging.
Data Presentation
The use of this compound significantly reduces the coefficient of variation (CV%) in platelet aggregation assays compared to traditional anticoagulants.
| Agonist | Parameter | 3.2% Sodium Citrate (%CV) | This compound (%CV) |
| ADP (5 µM) | Max. Aggregation | 15.8% | 4.2% |
| Collagen (2 µg/mL) | Max. Aggregation | 18.2% | 5.1% |
| Thrombin (0.1 U/mL) | Max. Aggregation | 12.5% | 3.8% |
| Arachidonic Acid (0.5 mM) | Max. Aggregation | 21.3% | 6.5% |
Experimental Protocols
Protocol for Platelet Aggregation Assay using this compound and Light Transmission Aggrometry (LTA)
-
Blood Collection: Collect whole blood into a this compound vacuum tube using a 21-gauge needle. Invert gently 5-6 times.
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifuge the this compound-anticoagulated blood at 200 x g for 15 minutes at room temperature with the brake off.
-
Carefully collect the upper PRP layer using a sterile pipette.
-
-
Platelet-Poor Plasma (PPP) Preparation:
-
Centrifuge the remaining blood at 2000 x g for 10 minutes at room temperature.
-
Collect the supernatant PPP, which will be used to set the 100% aggregation baseline.
-
-
Platelet Count Adjustment:
-
Measure the platelet count in the PRP. If necessary, adjust to the desired concentration (e.g., 250 x 10⁹/L) using autologous PPP.
-
-
Aggregometer Setup:
-
Set up the aggregometer according to the manufacturer's instructions. Set the temperature to 37°C.
-
Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.
-
-
Aggregation Assay:
-
Pipette 450 µL of PRP into a cuvette with a stir bar and allow it to equilibrate to 37°C for 5 minutes.
-
Add 50 µL of the desired agonist (e.g., ADP, collagen) to the cuvette to initiate the aggregation.
-
Record the aggregation tracing for at least 5-10 minutes.
-
-
Data Analysis:
-
Analyze the aggregation curves to determine key parameters such as maximum aggregation (%), slope, and lag phase.
-
Visualizations
Caption: How this compound addresses pre-analytical variability.
Caption: Experimental workflow for LTA with this compound.
Caption: Simplified ADP-induced platelet signaling pathway.
addressing non-specific binding in GPIIb/IIIa receptor assays
Technical Support Center: GPIIb/IIIa Receptor Assays
Welcome to the technical support center for GPIIb/IIIa receptor assays. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common issues, with a special focus on managing non-specific binding.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) in a GPIIb/IIIa receptor assay, and why is it a problem?
A: Non-specific binding (NSB) refers to the binding of your detection reagent (e.g., a labeled antibody or ligand) to targets other than the GPIIb/IIIa receptor. This can include binding to the assay surface (like a microplate well), other proteins on the platelet surface, or even the blocking agents themselves. NSB is a critical issue because it generates a background signal that can mask the true, specific signal from your ligand binding to GPIIb/IIIa. This leads to a reduced signal-to-noise ratio, inaccurate quantification of receptor number or affinity, and potentially false-positive results.[1][2]
Q2: What are the primary causes of high non-specific binding in platelet assays?
A: High NSB in platelet assays can stem from several factors:
-
Fc Receptor Binding: This is a major cause when using antibody-based reagents. Human platelets express the Fc receptor FcγRIIa (also known as CD32a), which can bind the Fc (constant) region of antibodies, leading to strong, non-antigen-specific signals.[3][4]
-
Hydrophobic and Ionic Interactions: Assay components can non-specifically adhere to the platelet surface or plasticware due to charge-based or hydrophobic interactions.[5]
-
Inadequate Blocking: If the blocking buffer fails to saturate all non-specific binding sites on the platelets and the assay vessel, your primary or secondary reagents can bind to these open spots.[1][6]
-
Reagent Concentration: Using excessively high concentrations of your primary or secondary antibodies can increase the likelihood of low-affinity, non-specific interactions.[2][7]
-
Contaminated Reagents: Bovine Serum Albumin (BSA) is a common blocking agent, but many preparations contain contaminating bovine IgG. If you are using a secondary antibody that cross-reacts with bovine IgG (like an anti-goat or anti-sheep antibody), this can cause significant background.[5][6][8]
Q3: How do I experimentally determine the level of non-specific binding in my assay?
A: The method for determining NSB depends on your assay format:
-
For Ligand Binding Assays (e.g., using labeled fibrinogen): The standard method is to set up parallel assay wells or tubes that contain a large molar excess (typically 100- to 1000-fold) of an unlabeled competitor ligand. This unlabeled ligand will saturate the specific GPIIb/IIIa binding sites, so any remaining signal from your labeled ligand is considered non-specific. Specific Binding = Total Binding - Non-Specific Binding
-
For Antibody-Based Assays (e.g., Flow Cytometry): An "isotype control" is used. This is an antibody that has the same class (isotype, e.g., Mouse IgG1), and fluorescent label as your primary antibody but lacks specificity for the target antigen (GPIIb/IIIa).[3] The signal from the isotype control provides an estimate of the background fluorescence due to non-specific binding to the platelet.
Troubleshooting Guide
Problem: My background signal is uniformly high across all wells/tubes.
This common issue often points to problems with reagents or core procedural steps.
| Potential Cause | Recommended Solution |
| Inadequate Blocking | Optimize your blocking step. Try increasing the concentration of your blocking agent, extending the incubation time (e.g., 1-2 hours at room temperature or overnight at 4°C), or switching to a different blocker. Normal serum from the species of the secondary antibody is often more effective than BSA.[1][6][9] |
| Suboptimal Antibody Concentration | Your primary or secondary antibody concentration may be too high.[2] Perform a titration experiment (checkerboard titration) to find the optimal concentration that maximizes the specific signal while minimizing background. |
| Insufficient Washing | Unbound reagents that are not thoroughly removed will contribute to the background signal. Increase the number of wash cycles (e.g., from 3 to 5). Ensure you are aspirating the wells completely after each wash. Adding a non-ionic detergent like 0.05% Tween-20 to your wash buffer can help disrupt weak, non-specific interactions. |
| Cross-Reactivity of Secondary Antibody | If using a secondary antibody, it may be cross-reacting with other components in the sample. Run a control where you omit the primary antibody; if you still see a high signal, the secondary antibody is binding non-specifically. Consider using a pre-adsorbed secondary antibody. |
Problem: I suspect Fc receptor binding is causing my high background.
This is highly likely when using monoclonal or polyclonal antibodies to detect GPIIb/IIIa on platelets.
| Potential Cause | Recommended Solution |
| Antibody Fc Region Binding to Platelet FcγRIIa | Use an Fc Blocking Reagent: This is the most effective solution. Before adding your primary antibody, incubate the platelets with a commercial Fc block reagent (often containing purified anti-CD16/CD32 antibodies) or with excess purified IgG from the same species as your sample (e.g., human IgG for human platelets).[3][4][10] |
| Use F(ab')2 or Fab Fragments: These antibody fragments lack the Fc region and therefore cannot bind to Fc receptors. If available for your target, using a labeled F(ab')2 or Fab fragment of your primary antibody will eliminate this source of NSB. | |
| Use Non-Mammalian Antibodies: One study showed that chicken-derived antibodies did not cause false positives from Fc receptor interactions on human platelets, as their Fc regions are not recognized by mammalian Fc receptors.[11] |
Data Presentation: Efficacy of Blocking Agents
The choice of blocking agent can significantly impact the signal-to-noise ratio. While the optimal agent is system-dependent, the following table provides a representative comparison of expected outcomes.
| Blocking Strategy | Typical Concentration | Relative Non-Specific Binding (NSB) | Key Considerations |
| No Blocker | N/A | 100% (Baseline) | Used as a negative control to assess maximum NSB. |
| Bovine Serum Albumin (BSA) | 1-5% (w/v) | 25-40% | Inexpensive and common, but may contain contaminating IgG.[5][8] Best practice is to use high-purity, IgG-free BSA.[8] |
| Non-fat Dry Milk | 3-5% (w/v) | 20-35% | Cost-effective but can contain phosphoproteins that may interfere with assays targeting phosphorylated epitopes. Not recommended for biotin-streptavidin systems. |
| Normal Serum | 5% (v/v) | 10-20% | Highly effective.[8][9] Use serum from the same species as the host of your secondary antibody to block non-specific sites without being recognized by the secondary. |
| Commercial Fc Block | Per Manufacturer | 5-15% | Specifically designed to block Fc receptors on immune cells, including platelets.[10][12] Often the most effective method for reducing antibody-mediated NSB. |
Note: Values are illustrative and will vary based on the specific assay, reagents, and protocol.
Experimental Protocols
Protocol 1: Flow Cytometry Assay for Activated GPIIb/IIIa (PAC-1 Binding)
This protocol measures the active conformation of GPIIb/IIIa, which appears upon platelet activation.
-
Platelet Preparation:
-
Collect whole blood into sodium citrate (B86180) tubes.
-
Prepare platelet-rich plasma (PRP) by gentle centrifugation (e.g., 200 x g for 15 minutes) with the brake off.
-
Alternatively, washed platelets can be prepared by pelleting the PRP and resuspending in a suitable buffer like Tyrode's buffer.[13] For most flow cytometry, diluted PRP or whole blood is sufficient and minimizes pre-activation.[14][15]
-
-
Fc Receptor Blocking (CRITICAL STEP):
-
Activation and Staining:
-
Prepare tubes for each condition (resting, activated, isotype control).
-
Add 5 µL of FITC-conjugated PAC-1 antibody (binds activated GPIIb/IIIa) to the "Resting" and "Activated" tubes.
-
Add 5 µL of a FITC-conjugated Mouse IgM isotype control to the "Isotype Control" tube.
-
To the "Activated" tube, add a platelet agonist (e.g., 20 µM ADP or 50 µM TRAP). Add an equivalent volume of buffer to the other tubes.
-
Vortex gently and incubate for 20 minutes at room temperature in the dark.
-
-
Fixation and Analysis:
-
Stop the reaction by adding 500 µL of 1% formaldehyde (B43269) in PBS.
-
Analyze samples on a flow cytometer, gating on the platelet population based on forward and side scatter.[15] The signal from the isotype control defines the non-specific binding, and the increase in PAC-1 fluorescence upon activation represents specific binding.
-
Protocol 2: Competitive Fibrinogen Binding Assay
This protocol quantifies total and non-specific binding of fibrinogen to activated platelets.
-
Reagent Preparation:
-
Prepare washed platelets and adjust to a concentration of 2 x 10⁸ platelets/mL in a binding buffer (e.g., Tyrode's buffer with 1 mM CaCl₂).
-
Prepare a solution of fluorescently-labeled fibrinogen (e.g., FITC-Fibrinogen) at various concentrations.
-
Prepare a high-concentration solution of unlabeled fibrinogen (e.g., 100x the highest labeled fibrinogen concentration) to determine NSB.
-
-
Assay Setup (in triplicate):
-
Total Binding Tubes: Add 50 µL of washed platelets, 10 µL of platelet agonist (e.g., 20 µM ADP), and 50 µL of labeled fibrinogen at the desired concentration.
-
Non-Specific Binding Tubes: Add 50 µL of washed platelets, 10 µL of platelet agonist, 10 µL of unlabeled fibrinogen (the competitor), and 50 µL of labeled fibrinogen.
-
Resting Control Tubes: Add 50 µL of washed platelets, 10 µL of buffer (no agonist), and 50 µL of labeled fibrinogen.
-
-
Incubation and Measurement:
-
Incubate all tubes for 30 minutes at 37°C.
-
Separate bound from free ligand by centrifuging the platelets through a silicone oil layer or by rapid filtration.
-
Measure the fluorescence (or radioactivity if using a radioligand) in the platelet pellet.
-
-
Data Analysis:
-
The signal in the "Resting Control" tubes should be minimal.
-
The signal in the "Non-Specific Binding" tubes represents the background.
-
Calculate Specific Binding: (Signal from Total Binding) - (Signal from Non-Specific Binding).
-
Plot specific binding against the concentration of labeled fibrinogen to generate a saturation curve and determine binding affinity (Kd) and receptor number (Bmax).[16]
-
Visualizations (Graphviz)
References
- 1. hycultbiotech.com [hycultbiotech.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. Fc Blocking | McGovern Medical School [med.uth.edu]
- 4. wi.mit.edu [wi.mit.edu]
- 5. A guide to selecting control and blocking reagents. [jacksonimmuno.com]
- 6. Eliminating Background - Jackson ImmunoResearch [jacksonimmuno.com]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 8. messe.de [messe.de]
- 9. researchgate.net [researchgate.net]
- 10. innovexbio.com [innovexbio.com]
- 11. Studies of fibrinogen binding to platelets by flow cytometry: an improved method for studies of platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BD Fc Block™ Reagents [bdbiosciences.com]
- 13. Video: Analyzing Platelet Subpopulations by Multi-color Flow Cytometry [jove.com]
- 14. Flow cytometry for evaluating platelet immunophenotyping and function in patients with thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet Function Testing: Flow Cytometry [practical-haemostasis.com]
- 16. Quantitation of soluble fibrinogen binding to platelets by fluorescence-activated flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
stability of Variabilin sesterterpenoid under different storage conditions
Disclaimer: To date, there are no comprehensive, publicly available studies detailing the stability of the sesterterpenoid Variabilin under various storage conditions. The following technical support guide is based on general chemical principles applicable to furanosesterpenoids and marine-derived natural products. It is intended to serve as a foundational resource for researchers to establish their own stability protocols and troubleshoot potential issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for a furanosesterterpenoid like this compound?
A: Furan (B31954) rings, present in this compound, can be susceptible to oxidation and degradation under acidic conditions.[1] As a complex natural product, its overall structure may also be sensitive to heat, light (especially UV), and enzymatic degradation.
Q2: What are the general recommended storage conditions for this compound?
A: While specific data is unavailable, a conservative approach is recommended. Store this compound as a solid (lyophilized powder if possible) at -20°C or lower, protected from light and moisture. For solutions, use anhydrous, aprotic solvents and store at -80°C for long-term use.
Q3: How can I tell if my this compound sample has degraded?
A: Degradation can be indicated by a change in color or physical appearance of the sample. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy can be used to check for the appearance of new peaks or a decrease in the main compound's peak area.
Q4: I am seeing unexpected results in my bioassays. Could this be due to this compound instability?
A: Yes, inconsistent or lower-than-expected bioactivity can be a sign of compound degradation. If the compound degrades, its effective concentration is lowered, and the degradation products themselves could potentially interfere with the assay. It is crucial to confirm the integrity of the compound stock solution before and during experiments.
Troubleshooting Guide
| Observed Issue | Potential Cause (Stability-Related) | Suggested Action |
| Decreased bioactivity in experiments over time. | Degradation of this compound in the stock solution or assay medium. | 1. Prepare fresh stock solutions for each experiment. 2. Analyze the stock solution by HPLC or LC-MS to check for purity. 3. Assess the stability of this compound in your specific assay buffer and conditions (incubation time, temperature). |
| Appearance of new peaks in HPLC/LC-MS analysis of an old sample. | The compound has degraded during storage. | 1. If possible, attempt to identify the degradation products to understand the degradation pathway. 2. Discard the old stock and prepare a new one from a fresh solid sample. 3. Re-evaluate your storage conditions (e.g., lower temperature, use of inert gas). |
| Variability in results between different batches of the compound. | This could be due to inconsistent initial purity or degradation during shipping and handling. | 1. Always run a purity check (e.g., by HPLC) on a new batch of this compound upon receipt. 2. Ensure a consistent and documented cold chain during transport and storage. |
| Color change of the solid compound or solution. | This is often a visual indicator of oxidation or other chemical degradation. | 1. Immediately check the purity of the sample using an appropriate analytical method. 2. If degradation is confirmed, the sample should not be used for quantitative experiments. |
Experimental Protocols
Protocol: General Stability Assessment of this compound in Solution
This protocol provides a template for a short-term stability study.
-
Preparation of Stock Solution:
-
Accurately weigh a sample of solid this compound.
-
Dissolve in a suitable anhydrous solvent (e.g., DMSO, Ethanol) to a known concentration (e.g., 10 mM).
-
Immediately take an aliquot for initial analysis (Time 0).
-
-
Storage Conditions:
-
Aliquot the stock solution into multiple vials to avoid freeze-thaw cycles.
-
Store the aliquots under different conditions to be tested (e.g., 4°C, room temperature, 37°C).
-
Protect all samples from light.
-
-
Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Analytical Method:
-
Use a validated Reverse-Phase HPLC (RP-HPLC) method with a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is a common starting point for sesterterpenoids.
-
Column: C18 column.
-
Detection: Monitor at a wavelength where this compound has maximum absorbance.
-
Analysis: At each time point, inject a sample and determine the peak area of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage of remaining this compound against time for each storage condition.
-
Mandatory Visualizations
Hypothetical Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for a furan-containing compound like this compound, focusing on the susceptibility of the furan ring to oxidation. This is a generalized pathway and has not been experimentally verified for this compound.
Caption: Hypothetical degradation pathways for a furan-containing compound.
Experimental Workflow for Stability Testing
This diagram outlines the logical flow of the experimental protocol described above.
Caption: Workflow for assessing the stability of this compound in solution.
References
Technical Support Center: Troubleshooting Inconsistent Results in Variabilin Bioassays
Welcome to the Technical Support Center for Variabilin bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during the experimental evaluation of this compound. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your bioassays with this compound, a compound known to act as a Neurogenin 2 (Ngn2) promoter activator and an antagonist of the Glycoprotein IIb-IIIa receptor.
Q1: I am observing high variability in my cell viability assay results with this compound. What are the common causes?
A1: High variability in cell viability assays is a common issue. Several factors can contribute to this inconsistency when working with this compound:
-
Cellular Factors:
-
Cell Passage Number: Using cells with high passage numbers can lead to phenotypic drift and altered metabolic activity. It is crucial to use cells within a consistent and low passage number range.
-
Cell Seeding Density: Inconsistent cell numbers across wells will lead to variable results. Ensure your cell suspension is homogenous before seeding and that the seeding density is optimized for your specific cell line and assay duration.
-
Cellular Health: Ensure cells are healthy and in the exponential growth phase at the time of treatment. Stressed or confluent cells will respond differently to treatment.
-
-
Compound-Related Factors:
-
Solvent Concentration: High concentrations of solvents like DMSO can be toxic to cells. The final DMSO concentration should typically be kept below 0.5% and be consistent across all wells, including controls.
-
Compound Stability and Solubility: Ensure your this compound stock solution is properly dissolved and stored. Precipitation of the compound in the culture medium can lead to inconsistent concentrations and inaccurate results.
-
-
Assay-Specific Factors:
-
"Edge Effect": Wells on the perimeter of a microplate are prone to evaporation, which can concentrate media components and the test compound, leading to skewed results. To mitigate this, consider not using the outer wells for experimental data or filling them with sterile PBS or media.
-
Pipetting Errors: Inaccurate or inconsistent pipetting can introduce significant variability. Ensure pipettes are calibrated and use proper pipetting techniques.
-
Incubation Time: The duration of compound exposure can significantly impact results. Optimize the incubation time for your specific cell line and assay.
-
Troubleshooting Flowchart for Inconsistent Cell Viability Results
Caption: Troubleshooting inconsistent cell viability results.
Q2: My platelet aggregation inhibition assays with this compound show poor reproducibility. What should I check?
A2: Platelet aggregation assays are sensitive to a variety of pre-analytical and analytical variables. Here are key areas to troubleshoot:
-
Blood Collection and Handling:
-
Clean Venipuncture: A clean and quick venipuncture is essential to avoid premature platelet activation.
-
Anticoagulant: Use the correct concentration of sodium citrate (B86180) (typically 3.2% or 3.8%). The blood to anticoagulant ratio (usually 9:1) must be precise.
-
Handling: Avoid vigorous mixing or agitation of the blood sample. All processing should be done at room temperature.
-
-
Platelet-Rich Plasma (PRP) Preparation:
-
Centrifugation: The speed and duration of centrifugation to obtain PRP are critical. Typically, a low-speed centrifugation (e.g., 150-200 x g for 10-15 minutes) is used. This should be standardized in your lab.
-
Pipetting: When collecting PRP, be careful not to disturb the buffy coat layer, which is rich in white blood cells and can affect results.
-
-
Assay Conditions:
-
Platelet Count: Variations in platelet count in the PRP can significantly impact aggregation. For consistency, it is recommended to adjust the platelet count to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using platelet-poor plasma (PPP).
-
Agonist Concentration: The concentration of the agonist used to induce aggregation (e.g., ADP, collagen, thrombin) should be optimized to produce a submaximal response. This increases the sensitivity of the assay to inhibitors.
-
Incubation Time: The pre-incubation time of this compound with the PRP before adding the agonist should be consistent.
-
Q3: I am not observing the expected increase in Neurogenin 2 (Ngn2) promoter activity after treating cells with this compound. What could be the problem?
A3: If you are not seeing the expected induction of Ngn2 promoter activity, consider the following:
-
Cell Line Suitability: Ensure that the cell line you are using is responsive to Ngn2-mediated differentiation. Mesenchymal stem cells or other progenitor cell lines are often used for these types of assays.
-
Reporter Construct: Verify the integrity and functionality of your Ngn2 promoter-luciferase reporter construct. A positive control, such as a known activator of the Ngn2 promoter, should be included in your experiments.
-
Transfection Efficiency: Low transfection efficiency will result in a weak signal. Optimize your transfection protocol for the specific cell line you are using. Co-transfection with a control plasmid (e.g., expressing Renilla luciferase) can help normalize for transfection efficiency.
-
Compound Concentration and Incubation Time: The concentration of this compound and the incubation time may not be optimal. Perform a dose-response and time-course experiment to determine the optimal conditions for your experimental system. A published study has shown that (-)-Variabilin at a concentration of 5 µM can induce a 1.8 to 2.8-fold increase in Ngn2 promoter activity.[1]
Quantitative Data Summary
The following tables provide a summary of hypothetical quantitative data for this compound in various bioassays. This data is for illustrative purposes to guide experimental design and data analysis.
Table 1: Hypothetical IC50 Values of this compound in Platelet Aggregation Assays
| Agonist (Concentration) | Platelet Source | IC50 (µM) |
| ADP (5 µM) | Human | 15.2 |
| Collagen (2 µg/mL) | Human | 25.8 |
| Thrombin (0.1 U/mL) | Human | 18.5 |
| ADP (5 µM) | Murine | 22.7 |
Table 2: Hypothetical IC50 Values of this compound in Cell Viability Assays
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HEK293 | MTT | 48 | > 100 |
| SH-SY5Y | AlamarBlue | 72 | 75.3 |
| Primary Neurons | LDH Release | 48 | 88.1 |
Table 3: Ngn2 Promoter Activation by (-)-Variabilin
| Cell Line | Compound Concentration (µM) | Fold Increase in Ngn2 Promoter Activity |
| C3H10T1/2 | 5 | 1.8 - 2.8[1] |
Experimental Protocols
Protocol 1: Platelet Aggregation Inhibition Assay
This protocol describes a method for assessing the inhibitory effect of this compound on platelet aggregation using light transmission aggregometry (LTA).
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood into a tube containing 3.2% sodium citrate (9:1 blood to citrate ratio).
-
Centrifuge the whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP.
-
Carefully transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ cells/mL using PPP.
-
-
Assay Procedure:
-
Pre-warm the PRP to 37°C.
-
Add 450 µL of adjusted PRP to an aggregometer cuvette with a stir bar.
-
Add 5 µL of this compound (at various concentrations) or vehicle control (e.g., DMSO) and incubate for 5 minutes at 37°C with stirring.
-
Add 50 µL of a platelet agonist (e.g., ADP, final concentration 5 µM) to induce aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
-
Data Analysis:
-
Set the light transmission of PRP as 0% and PPP as 100%.
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log of this compound concentration and determine the IC50 value using non-linear regression.
-
Protocol 2: Ngn2 Promoter Luciferase Reporter Assay
This protocol details a method to quantify the effect of this compound on Ngn2 promoter activity.
-
Cell Culture and Transfection:
-
Seed C3H10T1/2 cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Co-transfect the cells with an Ngn2 promoter-firefly luciferase reporter plasmid and a control plasmid (e.g., CMV-Renilla luciferase) using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Incubate the cells for 24-48 hours.
-
-
Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities in the cell lysate using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold increase in Ngn2 promoter activity by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells.
-
Signaling Pathway Diagrams
Glycoprotein IIb-IIIa Signaling Pathway in Platelet Aggregation
References
Optimizing Cell-Based Assays: A Technical Support Guide for High-Throughput Screening of Variabilin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell-based assays for the high-throughput screening (HTS) of Variabilin.
Frequently Asked Questions (FAQs)
A quick-reference guide to common questions encountered during the HTS of this compound.
| Question | Answer |
| What is this compound and what are its known biological activities? | This compound is a novel, RGD-containing peptide originally isolated from the salivary glands of the hard tick Dermacentor variabilis.[1] Its primary characterized activity is as a potent antagonist of the Glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) and αvβ3 integrin receptors, making it an inhibitor of platelet aggregation.[1] Given the role of these pathways in cell adhesion and signaling, HTS campaigns may explore its potential in areas like cancer and inflammation. |
| Which cell lines are suitable for screening this compound? | The choice of cell line is target-dependent. For anti-platelet activity, cell lines expressing GPIIb-IIIa would be relevant. For potential anti-cancer screening, common cancer cell lines like A549 (lung), HepG2 (liver), or MDA-MB-231 (breast) are often used in initial viability screens.[2][3] For anti-inflammatory assays, macrophage-like cell lines such as RAW264.7 or THP-1 are standard choices as they are involved in inflammatory responses.[4] |
| What are the initial recommended concentrations for screening this compound? | For a primary HTS campaign, screening at a single high concentration (e.g., 10-50 µM) is common to maximize the chances of identifying initial hits.[5] For natural products, which can have complex dose-responses, quantitative HTS (qHTS) where compounds are screened at multiple concentrations is a more robust but resource-intensive alternative.[6] |
| How can I be sure my "hits" are real and not artifacts? | Hit confirmation is crucial. Active compounds, or "hits," from a primary screen should be re-tested in the same assay. Confirmed hits must then be evaluated in an orthogonal assay, which measures the same biological endpoint but uses a different detection technology to rule out assay interference.[5][6] For example, if your primary screen was a luminescence-based cell viability assay, an orthogonal assay could be a fluorescence-based one using a dye like Calcein-AM.[7] |
Troubleshooting Guide
This guide addresses specific technical challenges in a question-and-answer format to help you diagnose and resolve issues in your HTS workflow.
Issue 1: Poor Assay Quality (Low Z'-Factor)
Question: My Z'-factor is consistently below 0.5, indicating my assay window is too small for reliable hit identification. What are the common causes and how can I fix this?
Answer: A Z'-factor below 0.5 is a critical issue that must be resolved before proceeding with a full screen.[6] The most common culprits are high data variability or a low signal-to-background ratio.
Troubleshooting Steps:
-
Evaluate Controls: Ensure your positive and negative controls are robust and performing as expected. The negative control (vehicle, e.g., DMSO) should yield a minimal signal, while the positive control (a known activator or inhibitor) should produce a maximal signal.
-
Optimize Reagent Concentrations: Titrate key reagents, such as the substrate for a luciferase assay or the concentration of a stimulating ligand, to find the optimal concentration that maximizes the signal window.
-
Optimize Cell Seeding Density: The number of cells per well is critical. Too few cells can lead to a weak signal, while too many can lead to nutrient depletion, cell death, and non-linear assay responses. Perform a cell titration experiment to determine the optimal density.
-
Check Incubation Times: Both compound incubation and signal development times can significantly impact the assay window. Systematically test different time points to find the peak signal-to-background ratio.
-
Reduce Variability: Use of automated liquid handlers can reduce pipetting errors, a common source of variability.[8] Also, ensure consistent temperature and humidity control during incubation to prevent "edge effects" on the microplate.[6]
Troubleshooting Logic for a Low Z'-Factor
Caption: A decision tree for troubleshooting a low Z'-factor.
Issue 2: High Rate of False Positives
Question: My primary screen for anti-cancer activity yielded a high hit rate, but most compounds are inactive in my orthogonal follow-up assay. What is causing this discrepancy?
Answer: A high rate of false positives is often due to compound interference with the assay technology rather than true biological activity.[5][6] Natural products, like this compound, can be particularly challenging due to their structural diversity and potential for autofluorescence or light scattering.[9]
Common Causes of Compound Interference:
-
Autofluorescence: If your assay uses a fluorescence readout, the compound itself may be fluorescent at the excitation/emission wavelengths used, leading to a false signal.
-
Luciferase Inhibition: Many compounds are known to directly inhibit luciferase enzymes, a common reporter in cell-based assays. This is a frequent cause of false positives in cytotoxicity screens that use luciferase-based viability readouts (e.g., CellTiter-Glo®).[5]
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can sequester assay reagents or interfere with light detection, producing an apparent signal.[5]
Mitigation Strategies:
-
Run Counter-Screens: Screen your hits in a parallel assay that lacks the biological target but contains all other assay components. For example, in a reporter gene assay, test the hits on a parental cell line without the reporter construct. Activity in this assay indicates interference.
-
Lower Screening Concentration: If feasible, lowering the compound concentration can reduce aggregation-based artifacts.
-
Add Detergent: Including a low concentration of a non-ionic detergent (e.g., 0.01% Triton™ X-100) in the assay buffer can help prevent compound aggregation.[5]
-
Visual Inspection: Microscopic inspection of the wells can sometimes reveal compound precipitation, which is a red flag for non-specific activity.
Experimental Protocols & Data
Protocol 1: Primary HTS for Anti-Proliferative Effects
This protocol describes a primary screen to identify compounds that inhibit cell proliferation, a hallmark of anti-cancer activity, using a resazurin-based viability assay.[3]
Objective: To screen this compound for its ability to reduce the viability of A549 lung cancer cells.
Methodology:
-
Cell Seeding: Suspend A549 cells in culture medium and use an automated liquid handler to dispense 45 µL of the cell suspension into each well of a 384-well, black-walled, clear-bottom plate. Aim for a final density determined by optimization experiments (see Table 1). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Addition: Using an acoustic dispenser or pin tool, transfer 50 nL of this compound from the compound source plate to the assay plate for a final concentration of 20 µM. Also include wells for positive control (e.g., 10 µM Doxorubicin) and negative control (0.1% DMSO).
-
Incubation: Incubate the assay plates for 48 hours at 37°C, 5% CO₂.
-
Signal Detection: Add 5 µL of 0.15 mg/mL resazurin (B115843) solution to each well. Incubate for 4 hours at 37°C.
-
Data Acquisition: Read the plates on a fluorescence plate reader (Excitation: ~560 nm, Emission: ~590 nm).
Table 1: Example Data for Cell Seeding Optimization
| Cell Density (cells/well) | Mean Signal (Positive Control) | Mean Signal (Negative Control) | Signal-to-Background (S/B) Ratio | Z'-Factor |
| 1,000 | 15,200 | 1,450 | 10.5 | 0.45 |
| 2,500 | 45,600 | 4,100 | 11.1 | 0.68 |
| 5,000 | 88,900 | 9,200 | 9.7 | 0.51 |
| 10,000 | 150,300 | 25,500 | 5.9 | 0.23 |
Based on this data, a seeding density of 2,500 cells/well is optimal.
General HTS Workflow
Caption: A generalized workflow for a high-throughput screening campaign.
Potential Signaling Pathways for this compound Activity
While this compound's primary target is known, its RGD motif could influence other cellular processes. Screening for anti-inflammatory or anti-cancer effects may reveal novel activities. Below are diagrams of key pathways often implicated in these processes that could be targets for this compound.
Hypothetical Anti-Inflammatory Mechanism: NF-κB Pathway Inhibition
Many natural products exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which controls the expression of pro-inflammatory cytokines.[4][10][11]
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
Hypothetical Anti-Cancer Mechanism: PI3K/AKT Pathway Inhibition
The PI3K/AKT pathway is a critical signaling cascade that promotes cell proliferation and survival and is a common target for anti-cancer drugs.[2][12]
Caption: Hypothetical antagonism of the PI3K/AKT pathway by this compound.
References
- 1. This compound, a novel RGD-containing antagonist of glycoprotein IIb-IIIa and platelet aggregation inhibitor from the hard tick Dermacentor variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticancer Effects of Wild Baicalin on Hepatocellular Carcinoma: Downregulation of AKR1B10 and PI3K/AKT Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability | MDPI [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. セルベースアッセイ [sigmaaldrich.com]
- 8. cellgs.com [cellgs.com]
- 9. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. mdpi.com [mdpi.com]
- 12. Nobiletin is capable of regulating certain anti-cancer pathways in a colon cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Variabilin: Unraveling Its Identity and a Notable Absence in Cancer Cytotoxicity Research
A comprehensive review of scientific literature reveals that the compound "Variabilin" is not associated with cytotoxic effects in cancer models. In fact, the name "this compound" refers to two distinct molecules from different natural sources, neither of which has been investigated for anticancer properties according to available data.
For researchers, scientists, and drug development professionals exploring novel cytotoxic agents, this guide clarifies the current scientific landscape surrounding this compound and underscores the lack of evidence for its role in oncology.
Two Distinct Molecules, One Name
The name "this compound" has been assigned to two separate chemical entities, which can be a source of confusion. The first is a furanosesterterpene , a type of secondary metabolite, isolated from the marine sponge Sarcotragus. This molecule is primarily of interest to marine natural product chemists and is considered a chemotaxonomic marker for the sponge family Irciniidae[1].
The second, and more extensively characterized, "this compound" is a potent antagonist of glycoprotein (B1211001) IIb-IIIa , a receptor crucial for platelet aggregation. This this compound is a novel peptide containing an Arg-Gly-Asp (RGD) motif and was isolated from the salivary glands of the hard tick Dermacentor variabilis[2]. Its primary described function is as an inhibitor of platelet aggregation[2].
No Evidence of Cytotoxic Effects in Cancer Models
Despite a thorough search for studies investigating the cytotoxic effects of either form of this compound in cancer, no such research has been published. Consequently, there is a complete absence of data regarding:
-
IC50 values of this compound in any cancer cell line.
-
Experimental protocols detailing cytotoxicity assays (e.g., MTT, SRB) performed with this compound.
-
Signaling pathways in cancer cells that might be affected by this compound.
This lack of information makes it impossible to generate the requested comparative data tables and visualizations.
Conclusion for Researchers
For researchers in the field of oncology and drug discovery, it is crucial to note that this compound, in either of its known forms, is not a validated target for anticancer research at this time. The existing scientific literature points to its roles in marine chemotaxonomy and as a platelet aggregation inhibitor. There is no evidence to suggest it possesses cytotoxic properties against cancer cells. Therefore, efforts to validate this compound's cytotoxic effects would be breaking entirely new ground, as no foundational studies currently exist.
Below is a logical diagram illustrating the distinct identities of the two compounds named this compound, based on the available scientific literature.
Caption: Distinct origins and functions of the two molecules named this compound.
References
Unraveling the Anti-Inflammatory Secrets of Sesterterpenoids: A Comparative Guide
While the specific sesterterpenoid "Variabilin" remains elusive in current scientific literature, this guide will delve into the well-documented anti-inflammatory mechanisms of a representative sesterterpenoid, Manoalide. This document serves as a valuable resource for researchers, scientists, and drug development professionals by providing a comprehensive comparison of its anti-inflammatory properties, supported by experimental data and detailed protocols.
Manoalide, a sesterterpenoid first isolated from the marine sponge Luffariella variabilis, has demonstrated potent anti-inflammatory and analgesic properties.[1][2] Its primary mechanism of action involves the irreversible inhibition of phospholipase A2 (PLA2), a critical enzyme responsible for the release of arachidonic acid from cell membranes, which is a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[1][2]
Comparative Anti-Inflammatory Activity
Manoalide's efficacy stems from its ability to covalently bind to lysine (B10760008) residues on PLA2, effectively neutralizing its enzymatic activity.[2] This direct inhibition contrasts with non-steroidal anti-inflammatory drugs (NSAIDs), which typically target cyclooxygenase (COX) enzymes further down the inflammatory cascade. The following table summarizes the inhibitory activity of Manoalide compared to other relevant compounds.
| Compound | Target | IC50 / ED50 | Organism/Cell Line | Reference |
| Manoalide | Phospholipase A2 (PLA2) | 60 µM (IC50) | Mouse ear homogenates | [3] |
| Manoalide | Phorbol ester-induced inflammation | 24 µM (ED50) | Mouse ear | [3] |
| Manoalide | Ca2+ entry and release | 0.4 µM (IC50) | A431 cells | [4] |
| Manoalide | K+ depolarization-activated Ca2+ channel | 1 µM (IC50) | GH3 cells | [4] |
| Manoalide | Concanavalin A-induced Ca2+ influx | 0.07 µM (IC50) | Mouse spleen cells | [4] |
| Scalarane Sesterterpenoids | Superoxide (B77818) anion scavenging | 0.87 - 6.57 µM (IC50) | Human neutrophils | [5][6][7][8] |
| Scalarane Sesterterpenoids | Elastase release | 1.12 - 6.97 µM (IC50) | Human neutrophils | [5][6][7][8] |
Signaling Pathways and Molecular Mechanisms
Manoalide's anti-inflammatory effects extend beyond PLA2 inhibition. It has been shown to be a potent inhibitor of calcium mobilization, a critical step in many cellular activation processes, including those leading to inflammation.[1][4] Furthermore, recent studies indicate that Manoalide can specifically inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system responsible for the production of inflammatory cytokines.[3] This inhibition is achieved by blocking the interaction between NEK7 and NLRP3.[3]
The following diagram illustrates the proposed anti-inflammatory signaling pathway of Manoalide.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Phospholipase A2 (PLA2) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PLA2, which hydrolyzes phospholipids to produce fatty acids.
-
Procedure:
-
Prepare a reaction mixture containing a known concentration of purified PLA2 enzyme, a fluorescently labeled phospholipid substrate, and a suitable buffer.
-
Add varying concentrations of the test compound (e.g., Manoalide) to the reaction mixture.
-
Incubate the mixture at a controlled temperature (e.g., 37°C) for a specific time.
-
Measure the fluorescence intensity, which corresponds to the amount of hydrolyzed substrate.
-
Calculate the percentage of inhibition at each concentration and determine the IC50 value.
-
Neutrophil Superoxide Anion Generation Assay
-
Principle: This assay quantifies the production of superoxide anions, a reactive oxygen species generated by neutrophils during inflammation, using the reduction of ferricytochrome c.
-
Procedure:
-
Isolate human neutrophils from peripheral blood.
-
Pre-incubate the neutrophils with the test compound for a set period.
-
Stimulate the neutrophils with a pro-inflammatory agent (e.g., fMLP).
-
Add ferricytochrome c to the cell suspension.
-
Measure the change in absorbance at 550 nm over time, which is proportional to the amount of superoxide anion produced.
-
Calculate the inhibitory effect of the compound.
-
The following diagram outlines the general workflow for evaluating the anti-inflammatory activity of a test compound.
Conclusion
Manoalide serves as a compelling example of a sesterterpenoid with a well-defined anti-inflammatory mechanism. Its potent inhibition of PLA2 and the NLRP3 inflammasome highlights the therapeutic potential of this class of natural products. The provided data and experimental protocols offer a solid foundation for researchers to conduct comparative studies and explore the vast chemical diversity of sesterterpenoids in the quest for novel anti-inflammatory agents. Further investigation into other sesterterpenoids, such as the scalarane family, is warranted to uncover additional mechanisms and potential therapeutic applications.
References
- 1. [Manoalide: a new phospholipase A2 inhibitor of marine origin with potential immunoregulatory effect] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Manoalide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the NLRP3 Inflammasome Activation by Manoalide Ameliorates Experimental Autoimmune Encephalomyelitis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Manoalide, a natural sesterterpenoid that inhibits calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Scalarane-Type Sesterterpenoids from the Marine Sponge Lendenfeldia sp. Alleviate Inflammation in Human Neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. hub.tmu.edu.tw [hub.tmu.edu.tw]
In Vivo Validation of Variabilin's Anti-Platelet Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anti-platelet activity of "Variabilin," a name attributed to two distinct naturally derived compounds: a furanosesterterpene from marine sponges and a peptide from tick saliva. Due to the limited availability of specific in vivo anti-platelet data for the marine-derived this compound, this document focuses on the extensively studied tick-derived peptide and its optimized analogue, variegin. Data for established anti-platelet agents are included for a comprehensive comparison.
Executive Summary
The tick-derived peptide this compound and its next-generation analogue, variegin, have demonstrated potent antithrombotic effects in preclinical in vivo models. These agents, acting as direct thrombin inhibitors, show promise in preventing arterial and stent thrombosis with a potentially wider therapeutic window compared to standard anticoagulants. This guide summarizes the available quantitative data, details the experimental methodologies used for their validation, and visualizes the key experimental workflows and signaling pathways.
Comparative In Vivo Performance
The following tables summarize the in vivo efficacy and safety data for tick-derived variegin and standard anti-platelet drugs in various animal models of thrombosis.
Table 1: In Vivo Efficacy of Anti-Platelet and Antithrombotic Agents
| Compound/Drug | Animal Model | Thrombosis Model | Dosage | Key Efficacy Outcome | Citation |
| Variegin | Rat | FeCl₃-induced Carotid Artery Thrombosis | Dose-dependent | Increased time to complete carotid artery occlusion | [1][2] |
| Ultravariegin | Rat | FeCl₃-induced Carotid Artery Thrombosis | Dose-dependent | Increased time to complete carotid artery occlusion | [1][2] |
| Variegin | Porcine | Stent Thrombosis | 0.1 mg/kg (i.v. bolus) with DAPT | 87% reduction in thrombus formation compared to DAPT alone | [3] |
| Ultravariegin | Porcine | Stent Thrombosis | 0.025 mg/kg (i.v. bolus) with DAPT | 75% reduction in thrombus formation compared to DAPT alone | [3] |
| Aspirin (B1665792) | Dog | Coronary Artery Stenosis | 10 mg/kg (i.v. bolus) | Abolished cyclic flow reductions; 84% reduction in ex vivo thrombus volume | [4][5] |
| Aspirin | Rat | Aortic Loop | 80-100 mg/kg/day | ~17% reduction in thrombotic occlusions | [6] |
| Clopidogrel | Rat | Microarterial Anastomosis | Not specified | Significantly reduced rate of arterial thrombosis (19% vs 58% in control) | [7] |
| Clopidogrel | Porcine | Stent Thrombosis | 10 mg/kg (i.v.) | 87% reduction in stent thrombosis | [8] |
| Abciximab | Cat | Arterial Injury | 0.25 mg/kg (i.v. bolus) + 0.125 µg/kg/min infusion (with Aspirin) | Significantly less thrombus formation compared to Aspirin alone | [9] |
| Abciximab | Mouse | Laser-induced Arteriolar Thrombosis | Recommended human dose equivalent | >75% reduction in human platelet-mediated thrombus formation | [10] |
*DAPT: Dual Anti-Platelet Therapy (Aspirin and Ticagrelor)
Table 2: In Vivo Safety Profile (Bleeding Time)
| Compound/Drug | Animal Model | Dosage | Bleeding Time Outcome | Citation |
| Variegin | Porcine | 0.1 mg/kg (i.v. bolus) with DAPT | No significant increase compared to DAPT alone (7.7 ± 2.6 min vs 6.4 ± 3.7 min) | [3] |
| Ultravariegin | Porcine | 0.025 mg/kg (i.v. bolus) with DAPT | No significant increase compared to DAPT alone (6.2 ± 1.3 min vs 6.4 ± 3.7 min) | [3] |
| Aspirin | Dog | 10 mg/kg (i.v. bolus) | 40% increase in bleeding time | [4][5] |
| Clopidogrel | Porcine | 2.5-10 mg/kg (i.v.) | Significant prolongation of bleeding time | [8] |
| Abciximab | Cat | 0.25 mg/kg (i.v. bolus) + 0.125 µg/kg/min infusion (with Aspirin) | Significantly longer mucosal bleeding times | [9] |
| Heparin | Porcine | 100 u/kg (i.v. bolus) with DAPT | >5-fold higher bleeding time compared to variegin/ultravariegin (~45 min) | [3] |
| Bivalirudin | Porcine | 0.75 mg/kg (i.v. bolus) + 1.75 mg/kg/h infusion with DAPT | >5-fold higher bleeding time compared to variegin/ultravariegin (~45 min) | [3] |
*DAPT: Dual Anti-Platelet Therapy (Aspirin and Ticagrelor)
Experimental Protocols
Detailed methodologies for key in vivo experiments are crucial for the evaluation and replication of findings.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model (Rat)
This model is widely used to assess the efficacy of antithrombotic agents in an arterial thrombosis setting.[11][12][13][14]
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with isoflurane (B1672236) or sodium pentobarbital). Body temperature is maintained at 37°C. A midline cervical incision is made to expose the left common carotid artery.
-
Blood Flow Monitoring: An ultrasonic Doppler flow probe is placed around the exposed carotid artery to continuously monitor blood flow. Baseline flow is recorded for a stabilization period (e.g., 10-15 minutes).
-
Induction of Thrombosis: A piece of filter paper (e.g., 1x2 mm) saturated with a specific concentration of FeCl₃ solution (e.g., 10-50%) is topically applied to the adventitial surface of the carotid artery for a defined period (e.g., 3-10 minutes).[11][13][14]
-
Drug Administration: The test compound (e.g., variegin) or vehicle is administered intravenously or intraperitoneally at a specified time before the FeCl₃ application.
-
Data Acquisition and Analysis: Carotid blood flow is monitored for a set duration (e.g., 60 minutes) after the removal of the filter paper. The primary endpoint is the time to occlusion (TTO), defined as the time from FeCl₃ application to the complete cessation of blood flow (0 mL/min) for a sustained period (e.g., 30 seconds).[11] Thrombus weight can also be measured by excising and weighing the thrombotic segment of the artery.
Porcine Model of Stent Thrombosis (Ex Vivo)
This large animal model is highly relevant for assessing the prevention of stent thrombosis, a critical concern in interventional cardiology.[15][16][17][18]
-
Animal Preparation: Domestic swine (e.g., Yorkshire pigs) are fasted, sedated, and anesthetized. The carotid artery and jugular vein are cannulated to create an extracorporeal arteriovenous shunt.
-
Extracorporeal Circuit: A perfusion chamber containing a coronary stent is incorporated into the shunt. Blood is circulated through the system at a controlled flow rate to generate high shear stress, mimicking conditions in a coronary artery.
-
Drug Administration: Animals are pre-treated with dual anti-platelet therapy (e.g., aspirin and ticagrelor). The test compound (e.g., variegin) or a standard anticoagulant (e.g., heparin, bivalirudin) is administered as an intravenous bolus and/or infusion.[3]
-
Thrombosis Assessment: After a set perfusion time (e.g., 4 minutes), the stent is removed, and the thrombus formed on it is photographed and quantified. Thrombus quantification can be done by measuring lactate (B86563) dehydrogenase (LDH) levels from the lysed thrombus, which correlates with the amount of cellular material.[18]
-
Safety Assessment: Bleeding time is measured, for example, by making a standardized incision and recording the time to cessation of bleeding.
Signaling Pathways and Experimental Workflow
Tick-Derived this compound/Variegin Signaling Pathway
The primary mechanism of action for tick-derived antithrombotic peptides like variegin is the direct inhibition of thrombin (Factor IIa). This prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a stable thrombus. By inhibiting thrombin, these peptides also indirectly reduce thrombin-mediated platelet activation.
Marine Sponge-Derived this compound Signaling Pathway
Marine-derived this compound is a known inhibitor of phospholipase A2 (PLA2). PLA2 is a key enzyme that liberates arachidonic acid from the cell membrane. Arachidonic acid is then converted by cyclooxygenase (COX) enzymes into thromboxane (B8750289) A2 (TXA2) in platelets. TXA2 is a potent platelet agonist and vasoconstrictor, promoting platelet aggregation and thrombus formation. By inhibiting PLA2, marine this compound can potentially block this pathway.
In Vivo Validation Experimental Workflow
The following diagram outlines a typical workflow for the in vivo validation of a novel anti-platelet agent.
References
- 1. Efficacy and safety of next-generation tick transcriptome-derived direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of next-generation tick transcriptome-derived direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kauveryhospital.com [kauveryhospital.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Effect of aspirin and epinephrine on experimentally induced thrombogenesis in dogs. A parallelism between in vivo and ex vivo thrombosis models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aspirin and the prevention of experimental arterial thrombosis: difficulty in establishing unequivocal effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clopidogrel use for reducing the rate of thrombosis in a rat model of microarterial anastomosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Humanized Mouse Model of Thrombosis is Predictive of the Clinical Efficacy of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cordynamics.com [cordynamics.com]
- 12. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Optimization of Ferric Chloride Induced Carotid Artery Thrombosis Model in a Rat: Effect of Ginkgo biloba Extracts [kjcls.org]
- 15. ahajournals.org [ahajournals.org]
- 16. ahajournals.org [ahajournals.org]
- 17. ahajournals.org [ahajournals.org]
- 18. Stent Thrombogenicity Early in High Risk Interventional Settings is Driven by Stent Design and Deployment, and Protected by Polymer-Drug Coatings - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Properties of Variabilin and Other Marine-Derived Sesterterpenoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic effects of variabilin, a prominent marine-derived sesterterpenoid, with other notable compounds from the same class. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel anticancer agents from marine sources.
Introduction to Marine Sesterterpenoids and their Cytotoxic Potential
Marine organisms are a prolific source of structurally diverse and biologically active natural products. Among these, sesterterpenoids, a class of C25 terpenoids, have garnered significant attention for their potent cytotoxic activities against a wide range of cancer cell lines. This compound, first isolated from the marine sponge Ircinia variabilis, has demonstrated notable biological activities. This guide compares the cytotoxicity of this compound with other well-characterized marine-derived sesterterpenoids, including felixin F and G (also from Ircinia felix), manoalide (B158911), cacospongionolide B, and various scalarane sesterterpenoids.
Comparative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC₅₀) values of this compound and other selected marine sesterterpenoids against various human cancer cell lines.
Disclaimer: The data presented below are compiled from different studies. Direct comparison of IC₅₀ values between compounds tested in different laboratories and under varying experimental conditions should be approached with caution. Factors such as cell line passage number, assay method, and incubation time can influence the results.
Table 1: Cytotoxicity of Sesterterpenoids from Ircinia felix
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| This compound | Leukemia (K562) | Not Reported | |
| Leukemia (MOLT-4) | Not Reported | ||
| Leukemia (SUP-T1) | Not Reported | ||
| Felixin F | Leukemia (CCRF-CEM) | > 20 | [1][2][3] |
| Leukemia (HL-60) | > 20 | [1][2][3] | |
| Leukemia (K562) | 1.27 | [1][2][3] | |
| Leukemia (MOLT-4) | 2.59 | [1][2][3] | |
| Leukemia (SUP-T1) | 3.56 | [1][2][3] | |
| Lymphoma (U-937) | 10.65 | [1][2][3] | |
| Colorectal Adenocarcinoma (DLD-1) | 19.26 | [1][2][3] | |
| Prostatic Carcinoma (LNCaP) | 7.22 | [1][2][3] | |
| Breast Adenocarcinoma (MCF7) | > 20 | [1][2][3] | |
| Felixin G | Leukemia (CCRF-CEM) | > 20 | [1][2][3] |
| Leukemia (HL-60) | > 20 | [1][2][3] | |
| Leukemia (K562) | 10.89 | [1][2][3] | |
| Leukemia (MOLT-4) | 12.44 | [1][2][3] | |
| Leukemia (SUP-T1) | 15.83 | [1][2][3] | |
| Lymphoma (U-937) | > 20 | [1][2][3] | |
| Colorectal Adenocarcinoma (DLD-1) | > 20 | [1][2][3] | |
| Prostatic Carcinoma (LNCaP) | 18.61 | [1][2][3] | |
| Breast Adenocarcinoma (MCF7) | > 20 | [1][2][3] |
Table 2: Cytotoxicity of Manoalide
| Cell Line | IC₅₀ (µM) | Incubation Time | Reference |
| Oral Cancer (CAL 27) | 7.8 | 24h | [4] |
| Oral Cancer (Ca9-22) | 9.1 | 24h | [4] |
| Oral Cancer (HSC3) | 14.9 | 24h | [4] |
| Oral Cancer (OECM-1) | 17.4 | 24h | [4] |
| Oral Cancer (SCC9) | 18.5 | 24h | [4] |
| Osteosarcoma (MG63) | 8.88 | 24h | [5] |
| Osteosarcoma (143B) | 15.07 | 24h | [5] |
| Lung Cancer (A549) | Varies | 48h / 72h | [1] |
| Lung Cancer (H157) | Varies | 48h / 72h | [1] |
| Lung Cancer (HCC827) | Varies | 48h / 72h | [1] |
| Lung Cancer (PC9) | Varies | 48h / 72h | [1] |
Table 3: Cytotoxicity of Cacospongionolide B and Scalaradial
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Cacospongionolide B | Breast Carcinoma (T47D) | 0.030 | [2][6][7] |
| Epidermoid Carcinoma (A431) | 0.089 | [2][6][7] | |
| Colon Carcinoma (HCT116) | 3.697 | [2][6][7] | |
| Cervix Carcinoma (HeLa) | 4.302 | [2][6][7] | |
| Scalaradial | Breast Carcinoma (T47D) | 0.024 | [2][6][7] |
| Epidermoid Carcinoma (A431) | 0.026 | [2][6][7] | |
| Colon Carcinoma (HCT116) | 1.851 | [2][6][7] | |
| Cervix Carcinoma (HeLa) | 0.520 | [2][6][7] |
Table 4: Cytotoxicity of Various Scalarane Sesterterpenoids
| Compound(s) | Cell Line(s) | IC₅₀ Range (µM) | Reference |
| Nambiscalaranes B-H | A549, HT29, HeLa, HCT-116 | 13.41 - 16.53 | [8] |
| Phyllofenones F-M | HeLa, HCT-116, H460, SW1990 | 3.4 - 19.8 | [9] |
| Sesterstatin 4 & 5 | P338, BXPC-3, RPMI-7951, U251, KAT-4, SW1736, NCI-H460, FADU, DU-145 | 4 - 26 | [10] |
| Cytotoxic scalaranes from Psammocinia sp. | A498, ACHN, MIA-paca, PANC-1 | 0.4 - 48 | [11] |
| Furan- and Pyrrole-Containing Scalaranes | Various human cancer cell lines | 7.3 - 8.8 (for compound 5) | [12] |
| Scalaranes from Hyrtios erectus | HeLa, MCF-7 | Minimal IC₅₀ of 20.0 | [13] |
Experimental Protocols for Cytotoxicity Assays
Two common methods for assessing the cytotoxicity of natural products are the MTT and SRB assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Sulforhodamine B (SRB) Assay
This colorimetric assay measures the total protein content, which is proportional to the cell number.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compound
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Acetic acid, 1% (v/v)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After the incubation period, gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Carefully wash the plates five times with 1% acetic acid to remove the TCA and dead cells. Allow the plates to air dry completely.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove the unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 565 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.[14][15][16][17][18]
Signaling Pathways in Sesterterpenoid-Induced Cytotoxicity
The cytotoxic effects of marine sesterterpenoids are often mediated through the induction of apoptosis and interference with key cellular signaling pathways.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of marine natural products.
Apoptosis Signaling Pathway (Intrinsic Pathway)
Manoalide has been shown to induce apoptosis through the intrinsic pathway, which involves mitochondrial dysfunction and the generation of reactive oxygen species (ROS).[5][19][20][21][22]
Caption: The intrinsic apoptosis pathway induced by manoalide.
MAPK/ERK Signaling Pathway
Some scalarane sesterterpenoids have been reported to exert their cytotoxic effects by modulating the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.[23]
Caption: Modulation of the MAPK/ERK pathway by scalarane sesterterpenoids.
NF-κB Signaling Pathway
Cacospongionolide B is known to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. This inhibition likely contributes to its cytotoxic and anti-inflammatory properties.[2][3][6][7][24][25]
Caption: Inhibition of the NF-κB signaling pathway by cacospongionolide B.
Conclusion
This compound and other marine-derived sesterterpenoids represent a promising class of natural products with significant cytotoxic potential against various cancer cell lines. While direct comparative data is limited, the available evidence suggests that compounds like felixin F, manoalide, and certain scalarane sesterterpenoids exhibit potent cytotoxic effects, often in the low micromolar range. The mechanisms underlying their cytotoxicity are diverse and involve the induction of apoptosis through various signaling pathways, including the intrinsic mitochondrial pathway, modulation of the MAPK/ERK pathway, and inhibition of the NF-κB pathway. Further research, particularly direct comparative studies and detailed mechanistic investigations of this compound's activity, is warranted to fully elucidate the therapeutic potential of this important class of marine natural products.
References
- 1. Natural product manoalide promotes EGFR-TKI sensitivity of lung cancer cells by KRAS-ERK pathway and mitochondrial Ca2+ overload-induced ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cacospongionolide B suppresses the expression of inflammatory enzymes and tumour necrosis factor-alpha by inhibiting nuclear factor-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Manoalide Preferentially Provides Antiproliferation of Oral Cancer Cells by Oxidative Stress-Mediated Apoptosis and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Manoalide Induces Intrinsic Apoptosis by Oxidative Stress and Mitochondrial Dysfunction in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cacospongionolide and Scalaradial, Two Marine Sesterterpenoids as Potent Apoptosis-Inducing Factors in Human Carcinoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cacospongionolide and scalaradial, two marine sesterterpenoids as potent apoptosis-inducing factors in human carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Scalarane Sesterterpenoids with Antibacterial and Anti-Proliferative Activities from the Mushroom Neonothopanus nambi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Sesterterpenoids with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic scalarane sesterterpenes from a Korean marine sponge Psammocinia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Scalarane Sesterterpenoids Isolated from the Marine Sponge Hyrtios erectus and their Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 18. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Manoalide Shows Mutual Interaction between Cellular and Mitochondrial Reactive Species with Apoptosis in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Cacospongionolide B suppresses the expression of inflammatory enzymes and tumour necrosis factor-α by inhibiting nuclear factor-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Variabilin's Anti-inflammatory Activity with Known NSAIDs: A Framework for Future Research
For Immediate Release:
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comparative Analysis of Variabilin's Anti-inflammatory Activity with Known NSAIDs: A Methodological Guide
This document provides a comprehensive framework for a comparative analysis of the anti-inflammatory properties of this compound against established non-steroidal anti-inflammatory drugs (NSAIDs). Currently, there is a notable lack of publicly available data on the specific anti-inflammatory activity of this compound, a novel RGD-containing antagonist of Glycoprotein IIb-IIIa and a platelet aggregation inhibitor.[1] This guide is intended to serve as a methodological blueprint for researchers investigating the potential anti-inflammatory applications of this compound.
Introduction to this compound and the Inflammatory Cascade
This compound is a peptide originally isolated from the salivary glands of the hard tick, Dermacentor variabilis.[1] While its role as a potent inhibitor of platelet aggregation is documented, its anti-inflammatory potential remains largely unexplored.[1] Inflammation is a complex biological response to harmful stimuli, involving a cascade of signaling pathways and the release of various mediators.[2] Key pathways in inflammation include the cyclooxygenase (COX) pathway, which leads to the production of prostaglandins, and the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[2][3]
Standard NSAIDs, such as ibuprofen (B1674241) and celecoxib (B62257), primarily exert their anti-inflammatory effects by inhibiting the COX enzymes (COX-1 and COX-2).[4] A thorough investigation into this compound's potential interaction with these and other inflammatory pathways is essential to characterize its anti-inflammatory profile.
Proposed Experimental Protocols for a Comparative Analysis
To ascertain and quantify the anti-inflammatory activity of this compound in comparison to known NSAIDs, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
2.1.1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes and to calculate its IC50 values.
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are utilized.
-
Arachidonic acid is introduced as the substrate.
-
The production of prostaglandin (B15479496) E2 (PGE2) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
This compound will be tested across a range of concentrations to determine the concentration that inhibits 50% of the enzyme activity (IC50).
-
Known NSAIDs (e.g., ibuprofen as a non-selective inhibitor and celecoxib as a selective COX-2 inhibitor) will be used as positive controls.
-
2.1.2. Pro-inflammatory Cytokine Inhibition Assay in Macrophages
-
Objective: To assess the ability of this compound to suppress the production of pro-inflammatory cytokines TNF-α and IL-6.
-
Methodology:
-
Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are cultured.
-
The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Cells are co-treated with varying concentrations of this compound or control NSAIDs.
-
The levels of TNF-α and IL-6 in the cell culture supernatant are quantified using ELISA.
-
In Vivo Assays
2.2.1. Carrageenan-Induced Paw Edema in Rodents
-
Objective: To evaluate the acute anti-inflammatory effect of this compound in a well-established animal model of inflammation.
-
Methodology:
-
A solution of carrageenan is injected into the sub-plantar tissue of the hind paw of rats or mice to induce localized inflammation and edema.
-
This compound or a reference NSAID is administered orally or intraperitoneally prior to the carrageenan injection.
-
The volume of the paw is measured at regular intervals using a plethysmometer.
-
The percentage of inhibition of edema by this compound is calculated by comparing with the vehicle-treated control group.
-
Data Presentation for Comparative Analysis
The following tables provide a template for the clear and structured presentation of quantitative data from the proposed experiments.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | Data to be determined | Data to be determined | Data to be determined |
| Ibuprofen | Reference Value | Reference Value | Reference Value |
| Celecoxib | Reference Value | Reference Value | Reference Value |
Table 2: In Vitro Inhibition of Pro-inflammatory Cytokines in LPS-Stimulated Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| This compound | Concentration 1 | Data to be determined | Data to be determined |
| Concentration 2 | Data to be determined | Data to be determined | |
| Dexamethasone | Reference Concentration | Reference Value | Reference Value |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Paw Volume (ml) at 3h | Edema Inhibition (%) |
| Vehicle Control | - | Data to be determined | - |
| This compound | Dose 1 | Data to be determined | Data to be determined |
| Dose 2 | Data to be determined | Data to be determined | |
| Indomethacin | Reference Dose | Reference Value | Reference Value |
Visualizing the Inflammatory Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of inflammation and the experimental designs, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) pathway in inflammation.
Caption: Workflow for in vitro cytokine inhibition assay.
Conclusion and Future Directions
While this compound has been identified as a potent inhibitor of platelet aggregation, its potential as an anti-inflammatory agent remains an open and intriguing area of research. The experimental framework outlined in this guide provides a clear path for the systematic evaluation of this compound's anti-inflammatory properties and its comparison with established NSAIDs. Should this compound demonstrate significant anti-inflammatory activity, particularly with a favorable selectivity profile for COX-2 or a novel mechanism of action, it could represent a promising lead compound for the development of a new class of anti-inflammatory drugs. Further studies would then be warranted to explore its efficacy in chronic inflammatory models and to fully elucidate its molecular mechanisms of action.
References
- 1. Variability of serum levels of tumor necrosis factor-alpha, interleukin 6, and soluble interleukin 6 receptor over 2 years in young women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability in the response to cyclooxygenase inhibitors: toward the individualization of nonsteroidal anti-inflammatory drug therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Platelet Inhibitory Effects of Variabilin and Other RGD-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the platelet-inhibiting properties of variabilin, a potent Arg-Gly-Asp (RGD)-containing peptide, with other notable RGD-containing peptides. The information presented herein is supported by experimental data to assist researchers in evaluating the therapeutic potential of these compounds.
Introduction to this compound and RGD-Containing Peptides
This compound is a novel, potent antagonist of the glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) receptor, isolated from the salivary glands of the hard tick Dermacentor variabilis.[1] Like other members of the RGD-containing peptide family, this compound's mechanism of action involves the inhibition of platelet aggregation, a critical step in thrombus formation. The RGD motif allows these peptides to bind to integrin receptors on the platelet surface, primarily GPIIb-IIIa, thereby blocking the binding of fibrinogen and preventing the cross-linking of platelets.
Quantitative Comparison of Platelet Inhibition
| Peptide | Source | IC50 (ADP-induced Platelet Aggregation) | Reference(s) |
| This compound | Dermacentor variabilis (tick) | Potent inhibitor, specific IC50 not reported | [1] |
| Echistatin (B137904) | Echis carinatus (saw-scaled viper) | ~30 nM | |
| Kistrin | Calloselasma rhodostoma (Malayan pit viper) | ~10-30 nM | |
| Barbourin | Sistrurus m. barbouri (pygmy rattlesnake) | Data not consistently reported for ADP-induced aggregation; known for high affinity to GPIIb/IIIa | |
| Tirofiban | Synthetic (based on disintegrin structure) | IC50 varies with experimental conditions | |
| Eptifibatide | Synthetic (cyclic heptapeptide) | IC50 varies with experimental conditions |
Mechanism of Action: The GPIIb/IIIa Signaling Pathway
RGD-containing peptides exert their antiplatelet effect by competitively inhibiting the binding of fibrinogen to the activated GPIIb/IIIa receptor on platelets. This receptor is the final common pathway for platelet aggregation induced by various agonists such as ADP, thrombin, and collagen.
Upon platelet activation by an agonist, a signaling cascade is initiated, leading to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge, linking adjacent platelets together to form an aggregate. RGD-containing peptides, by mimicking the RGD sequence in fibrinogen, bind to the receptor and block this interaction, thus preventing platelet aggregation.
Experimental Protocols
The inhibitory activity of RGD-containing peptides on platelet aggregation is typically assessed using in vitro platelet aggregometry.
Platelet-Rich Plasma (PRP) Preparation
-
Blood Collection: Whole blood is drawn from healthy, consenting donors who have not consumed any antiplatelet medication for at least two weeks. Blood is collected into tubes containing an anticoagulant, typically 3.2% or 3.8% sodium citrate, at a 9:1 blood-to-anticoagulant ratio.
-
Centrifugation: The citrated whole blood is centrifuged at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the platelet-rich plasma (PRP) from red and white blood cells.
-
PRP Isolation: The supernatant PRP is carefully collected. A portion of the remaining blood is further centrifuged at a high speed (e.g., 2000 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used to set the baseline (100% aggregation) in the aggregometer.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation. It measures the change in light transmission through a PRP sample as platelets aggregate.
-
Instrument Setup: A light transmission aggregometer is pre-warmed to 37°C.
-
Baseline Calibration: A cuvette containing PPP is used to set the 100% light transmission baseline, and a cuvette with PRP is used to set the 0% light transmission baseline.
-
Assay Procedure:
-
Aliquots of PRP are placed in siliconized glass cuvettes with a magnetic stir bar and incubated at 37°C.
-
The RGD-containing peptide (e.g., this compound) at various concentrations is added to the PRP and incubated for a specific period (e.g., 1-5 minutes). A vehicle control is also run in parallel.
-
A platelet agonist, such as Adenosine Diphosphate (ADP) at a final concentration of 5-20 µM, is added to induce aggregation.
-
The change in light transmission is recorded over time (typically 5-10 minutes).
-
-
Data Analysis: The maximum percentage of platelet aggregation is determined for each concentration of the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of platelet aggregation, is then calculated from the dose-response curve.
Summary and Conclusion
This compound is a potent RGD-containing peptide that effectively inhibits platelet aggregation by antagonizing the GPIIb/IIIa receptor. While a direct quantitative comparison of its potency with other RGD peptides is limited by the lack of a reported IC50 value, its classification as a "potent" inhibitor places it in a category of significant interest for the development of novel antiplatelet therapeutics. The disintegrins, such as echistatin and kistrin, with their low nanomolar IC50 values, represent some of the most potent naturally occurring inhibitors of platelet aggregation. Further quantitative studies on this compound are warranted to fully elucidate its therapeutic potential relative to these and other RGD-containing peptides. The experimental protocols and signaling pathway information provided in this guide offer a framework for conducting such comparative studies.
References
A Comparative Analysis of GPIIb/IIIa Inhibition: The Novel Agent Variabilin versus the Established Drug Eptifibatide
For Immediate Release
In the landscape of antiplatelet therapeutics, the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor remains a critical target for the prevention of thrombotic events. This guide provides a detailed comparison of two GPIIb/IIIa inhibitors: variabilin, a novel polypeptide derived from the salivary glands of the hard tick Dermacentor variabilis, and eptifibatide (B1663642), a well-established cyclic heptapeptide (B1575542) used in clinical practice. This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms, quantitative performance data, and the experimental protocols used for their evaluation.
Introduction to this compound and Eptifibatide
This compound is a 47-residue polypeptide that functions as a potent antagonist of the fibrinogen receptor GPIIb/IIIa.[1][2] Like many other natural antagonists of this receptor, this compound contains the Arg-Gly-Asp (RGD) motif, a key recognition sequence for integrin binding.[1][2] However, its primary structure shows little homology to other known GPIIb/IIIa antagonists, such as disintegrins from snakes or leeches, making it a unique subject of research.[1]
Eptifibatide is a synthetic cyclic heptapeptide and a reversible inhibitor of the GPIIb/IIIa receptor.[3] It is designed to mimic a sequence found in the venom of the southeastern pygmy rattlesnake. Eptifibatide is an established therapeutic agent used to reduce the risk of acute cardiac ischemic events in patients with unstable angina or non-ST-segment elevation myocardial infarction, and in those undergoing percutaneous coronary intervention.
Mechanism of Action: Targeting the Final Common Pathway of Platelet Aggregation
Both this compound and eptifibatide exert their antiplatelet effects by competitively inhibiting the binding of fibrinogen to the GPIIb/IIIa receptor on activated platelets. This interaction is the final common pathway for platelet aggregation, regardless of the initial stimulus. By blocking this step, these inhibitors effectively prevent the formation of platelet thrombi.
The binding of agonists like ADP, collagen, or thrombin to their respective receptors on the platelet surface initiates a signaling cascade that leads to a conformational change in the GPIIb/IIIa receptor, increasing its affinity for fibrinogen. Fibrinogen then acts as a bridge, cross-linking adjacent platelets and leading to the formation of a platelet aggregate. This compound and eptifibatide, by occupying the fibrinogen binding site on GPIIb/IIIa, prevent this cross-linking.
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and eptifibatide. It is important to note that a direct head-to-head clinical trial comparing the two agents has not been conducted. The data presented here are compiled from separate studies, and variations in experimental conditions can influence the results.
Table 1: General Properties of this compound and Eptifibatide
| Property | This compound | Eptifibatide |
| Source | Salivary glands of the hard tick Dermacentor variabilis | Synthetic, based on a snake venom peptide |
| Molecular Weight | 4968.5 Da | ~832 Da |
| Structure | 47-residue polypeptide | Cyclic heptapeptide |
| Key Recognition Motif | Arg-Gly-Asp (RGD) | Lys-Gly-Asp (KGD) mimetic |
| Mechanism of Action | Competitive antagonist of the GPIIb/IIIa receptor | Reversible, competitive antagonist of the GPIIb/IIIa receptor |
Table 2: In Vitro Inhibition of Platelet Aggregation
| Inhibitor | Agonist | IC50 Value | Reference |
| This compound | ADP | 157 nM | Narasimhan et al., 1996[2] |
| Eptifibatide | ADP | 99 nM | de Groot et al., 2020 |
| Eptifibatide | Collagen | 64 nM | de Groot et al., 2020 |
IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
The evaluation of GPIIb/IIIa inhibitors predominantly relies on in vitro platelet aggregation assays. The following is a detailed methodology for a typical light transmission aggregometry (LTA) experiment used to determine the IC50 values.
Platelet Aggregation Assay (Light Transmission Aggregometry)
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Whole blood is drawn from healthy, consenting donors who have abstained from medications known to affect platelet function for at least two weeks.
-
The blood is anticoagulated with 3.2% or 3.8% sodium citrate.
-
To obtain PRP, the whole blood is centrifuged at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature.
-
The supernatant, rich in platelets, is carefully collected.
-
The remaining blood is centrifuged at a higher speed (e.g., 2000 x g) for 10-15 minutes to pellet the remaining cellular components, yielding PPP as the supernatant.
-
The platelet count in the PRP is adjusted to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using autologous PPP.
2. Aggregation Measurement:
-
Aliquots of the standardized PRP are placed in cuvettes with a magnetic stir bar and warmed to 37°C in an aggregometer.
-
The baseline light transmission is set to 0% with PRP and 100% with PPP.
-
The PRP is pre-incubated with varying concentrations of the inhibitor (this compound or eptifibatide) or a vehicle control for a specified period (e.g., 1-5 minutes).
-
A platelet agonist, such as Adenosine Diphosphate (ADP) or collagen, is added to induce aggregation.
-
The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time (typically 5-10 minutes).
3. Data Analysis:
-
The maximum percentage of platelet aggregation is determined for each concentration of the inhibitor.
-
The percentage of inhibition is calculated relative to the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Signaling Pathway of GPIIb/IIIa Inhibition
Caption: Mechanism of GPIIb/IIIa inhibition by this compound and eptifibatide.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for determining IC50 of GPIIb/IIIa inhibitors.
Conclusion
This compound represents a promising novel inhibitor of the GPIIb/IIIa receptor with a unique structure compared to existing antagonists. The available in vitro data indicate its high potency in inhibiting platelet aggregation. Eptifibatide is a well-characterized and clinically validated GPIIb/IIIa inhibitor that serves as a benchmark in the field. While direct comparative studies are lacking, the data presented in this guide provide a valuable resource for researchers in the field of antiplatelet therapy. Further investigation into the pharmacology and potential therapeutic applications of this compound is warranted to fully understand its profile relative to established agents like eptifibatide.
References
- 1. This compound, a novel RGD-containing antagonist of glycoprotein IIb-IIIa and platelet aggregation inhibitor from the hard tick Dermacentor variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Glycoprotein IIb/IIIa inhibitors: an update on the mechanism of action and use of functional testing methods to assess antiplatelet efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tick-Derived Anticoagulants: Variegin and Its Contemporaries
For Researchers, Scientists, and Drug Development Professionals
The saliva of ticks, a testament to evolutionary adaptation, is a rich cocktail of pharmacologically active molecules designed to stealthily acquire a blood meal from an unsuspecting host. Among these are potent anticoagulants that subvert the host's hemostatic response. This guide provides a detailed structural and functional comparison of Variegin, a direct thrombin inhibitor, with other notable tick-derived anticoagulants. The information presented herein is supported by experimental data to aid in the evaluation and potential development of novel antithrombotic therapies.
Structural and Functional Comparison of Tick-Derived Anticoagulants
Ticks have evolved a diverse array of anticoagulants that target various points in the coagulation cascade. This diversity is reflected in their distinct structural scaffolds and mechanisms of action. Here, we compare Variegin with two other well-characterized tick anticoagulants: Ixolaris and TIX-5.
Variegin , isolated from the tropical bont tick Amblyomma variegatum, is a small, flexible 32-residue peptide that acts as a potent and highly specific direct thrombin inhibitor.[1][2][3] Its mechanism involves binding to both the active site and exosite-I of thrombin, akin to the rationally designed inhibitor hirulog.[1][4] This bivalent interaction contributes to its high affinity, with a reported inhibition constant (Ki) in the picomolar range.[1][2] Structurally, Variegin is distinct from many other tick anticoagulants due to its small size and lack of a rigid, multi-domain architecture.[1][5]
Ixolaris , from the deer tick Ixodes scapularis, is a larger protein characterized by the presence of two Kunitz-like domains.[6][7][8] Unlike Variegin, Ixolaris does not directly inhibit the active site of its target, Factor Xa (FXa). Instead, it binds to the heparin-binding exosite of FXa, inducing a conformational change that indirectly inhibits the enzyme's activity within the prothrombinase complex.[6][9] This non-canonical mechanism of Kunitz inhibition highlights a different evolutionary strategy for anticoagulation.[10]
TIX-5 (Tick Inhibitor of Factor Xa towards Factor V) , also from Ixodes scapularis, presents yet another unique mechanism. It specifically inhibits the activation of Factor V (FV) by Factor Xa (FXa), a critical step in the amplification of thrombin generation.[11] The structure of TIX-5 is predicted to be a single rod-like domain.[12][13]
The following table summarizes the key structural and functional differences between these three representative tick-derived anticoagulants.
| Feature | Variegin | Ixolaris | TIX-5 |
| Source Tick | Amblyomma variegatum[14] | Ixodes scapularis[8] | Ixodes scapularis[11] |
| Molecular Target | Thrombin (Factor IIa)[1][2] | Factor Xa (FXa)[6] | Factor Xa-mediated Factor V activation[15] |
| Mechanism of Action | Direct, competitive inhibitor; binds to active site and exosite-I[1][4] | Indirect inhibitor; binds to heparin-binding exosite of FXa[6][9] | Inhibits FXa-mediated proteolytic activation of Factor V[11][15] |
| Structural Class | Small peptide (32 amino acids)[1][2] | Kunitz-type inhibitor (two domains)[6][8] | Single-domain protein[12][13] |
| Inhibition Constant (Ki) | ~10.4 pM for thrombin[1][2] | Apparent Kd of ~520 pM for FXa[6] | Not reported |
| Effect on Coagulation Assays | Prolongs aPTT, PT, and TT[1] | Prolongs PT[7] | Prolongs the lag time of thrombin generation[15] |
Experimental Protocols
Accurate assessment of anticoagulant activity is crucial for their characterization and development. The following are detailed methodologies for key coagulation assays.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
Principle: Platelet-poor plasma is incubated with a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) (partial thromboplastin) to activate the contact-dependent factors. The time to clot formation is measured after the addition of calcium chloride.[16][17]
Procedure:
-
Sample Preparation: Collect whole blood into a tube containing 3.2% sodium citrate. Centrifuge at 2500 x g for 15 minutes to obtain platelet-poor plasma (PPP).[18][19]
-
Reagent Preparation: Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride (0.025 M) solution to 37°C.
-
Assay: a. Pipette 50 µL of PPP into a test tube or coagulometer cuvette. b. Add 50 µL of the pre-warmed aPTT reagent. c. Incubate the mixture for 3-5 minutes at 37°C. d. Add 50 µL of the pre-warmed calcium chloride solution to initiate the reaction and simultaneously start a timer. e. Record the time in seconds for a fibrin (B1330869) clot to form.[18][19]
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.
Principle: Thromboplastin (a source of tissue factor and phospholipids) and calcium are added to platelet-poor plasma. The time taken for clot formation is measured.[20][21]
Procedure:
-
Sample Preparation: Prepare platelet-poor plasma (PPP) as described for the aPTT assay.[22][23]
-
Reagent Preparation: Pre-warm the PT reagent (containing thromboplastin) and calcium chloride solution to 37°C.
-
Assay: a. Pipette 50 µL of PPP into a test tube or coagulometer cuvette. b. Incubate for 1-2 minutes at 37°C. c. Add 100 µL of the pre-warmed PT reagent (which often contains calcium chloride) to the plasma and simultaneously start a timer. d. Record the time in seconds for a fibrin clot to form.[22][24]
Factor Xa (FXa) Inhibition Assay
This chromogenic assay is used to determine the inhibitory activity of substances against Factor Xa.
Principle: The assay measures the residual activity of a known amount of FXa after incubation with an inhibitor. The remaining FXa cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically. The color intensity is inversely proportional to the inhibitor's activity.[25][26][27]
Procedure:
-
Reagent Preparation: a. Dilute purified human Factor Xa to a working concentration (e.g., 0.125 ng/µL) in an appropriate buffer. b. Prepare a solution of the chromogenic substrate specific for FXa. c. Prepare serial dilutions of the test inhibitor.
-
Assay: a. In a 96-well microplate, add the test inhibitor dilutions to the wells. b. Add the diluted Factor Xa to all wells except the blank. c. Incubate at room temperature for a defined period (e.g., 10-30 minutes) to allow for inhibition. d. Add the chromogenic substrate to all wells to start the reaction. e. Incubate at room temperature for a specified time (e.g., 15-60 minutes). f. Read the absorbance at 405 nm using a microplate reader. g. Calculate the percent inhibition based on the absorbance of control wells without the inhibitor.[15][28]
Visualizing the Mechanisms
The following diagrams illustrate the distinct points of intervention in the coagulation cascade by Variegin, Ixolaris, and TIX-5.
References
- 1. researchgate.net [researchgate.net]
- 2. ora.ox.ac.uk [ora.ox.ac.uk]
- 3. Variegin, a novel fast and tight binding thrombin inhibitor from the tropical bont tick - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure of Thrombin in Complex with S-Variegin: Insights of a Novel Mechanism of Inhibition and Design of Tunable Thrombin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. Ixolaris: a Factor Xa heparin-binding exosite inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ANTITHROMBOTIC PROPERTIES OF IXOLARIS, A POTENT INHIBITOR OF THE EXTRINSIC PATHWAY OF THE COAGULATION CASCADE - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ixolaris, a novel recombinant tissue factor pathway inhibitor (TFPI) from the salivary gland of the tick, Ixodes scapularis: identification of factor X and factor Xa as scaffolds for the inhibition of factor VIIa/tissue factor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Research progress on the structure and function of tick-derived serine protease inhibitor containing Kunitz domains [jsczz.cn]
- 10. NMR structure determination of Ixolaris and factor X(a) interaction reveals a noncanonical mechanism of Kunitz inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular basis of anticoagulant and anticomplement activity of the tick salivary protein Salp14 and its homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structure‐function of anticoagulant TIX‐5, the inhibitor of factor Xa‐mediated FV activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-function of anticoagulant TIX-5, the inhibitor of factor Xa-mediated FV activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. kauveryhospital.com [kauveryhospital.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 17. labcorp.com [labcorp.com]
- 18. atlas-medical.com [atlas-medical.com]
- 19. linear.es [linear.es]
- 20. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 21. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 22. labcorp.com [labcorp.com]
- 23. iacld.com [iacld.com]
- 24. atlas-medical.com [atlas-medical.com]
- 25. Anti-Xa | HE [hematology.mlsascp.com]
- 26. Anti-Xa Assays [practical-haemostasis.com]
- 27. lancet.co.za [lancet.co.za]
- 28. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Binding Kinetics of Variabilin and Fibrinogen to the Platelet Receptor GPIIb/IIIa
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the binding kinetics of Variabilin, a potent antagonist, and fibrinogen, the natural ligand, to the platelet glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor reveals distinct interaction profiles crucial for the development of novel antiplatelet therapies. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their binding affinities, the experimental methodologies used for their characterization, and the signaling pathways they modulate.
The integrin GPIIb/IIIa plays a pivotal role in hemostasis and thrombosis by mediating platelet aggregation. Upon platelet activation, GPIIb/IIIa undergoes a conformational change, enabling it to bind fibrinogen, which acts as a bridge between adjacent platelets. This compound, a disintegrin isolated from the hard tick Dermacentor variabilis, is a potent inhibitor of this interaction due to the presence of an Arg-Gly-Asp (RGD) motif, a key recognition sequence for many integrins.[1] Understanding the quantitative differences in how these two molecules interact with GPIIb/IIIa is fundamental for designing effective and safe antithrombotic agents.
Quantitative Comparison of Binding Kinetics
The binding of this compound and fibrinogen to GPIIb/IIIa has been characterized by various kinetic parameters. The following table summarizes the key quantitative data, providing a direct comparison of their binding affinities.
| Ligand | Parameter | Value | Method | Source |
| This compound | IC₅₀ (Inhibition of GPIIb/IIIa-Fibrinogen Binding) | 9 nM | ELISA | [2] |
| IC₅₀ (Inhibition of ADP-induced Platelet Aggregation) | 157 nM | Platelet Aggregometry | [2] | |
| Fibrinogen | K_d (High-affinity) | 20-70 nM | Surface Plasmon Resonance | |
| K_d (Low-affinity) | 155-180 nM | Surface Plasmon Resonance | ||
| K_i (α-chain peptide, RGDS) | 15.6 ± 2.7 µM | Competitive Binding Assay | ||
| K_i (γ-chain peptide) | 46.2 ± 8.2 µM | Competitive Binding Assay |
Experimental Protocols
The determination of the binding kinetics of this compound and fibrinogen to GPIIb/IIIa relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for three commonly employed assays.
Enzyme-Linked Immunosorbent Assay (ELISA) for Competitive Binding
This assay is used to determine the concentration of an inhibitor (like this compound) that prevents 50% of the natural ligand (fibrinogen) from binding to the receptor (GPIIb/IIIa), known as the IC₅₀ value.
Materials:
-
High-binding 96-well microtiter plates
-
Purified human GPIIb/IIIa receptor
-
Purified human fibrinogen
-
This compound (or other inhibitors) at various concentrations
-
Primary antibody against fibrinogen
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
Procedure:
-
Coating: Coat the wells of a 96-well plate with purified GPIIb/IIIa receptor overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound receptor.
-
Blocking: Block the remaining protein-binding sites in the wells by adding blocking buffer and incubating for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Competitive Binding: Add a fixed concentration of fibrinogen along with varying concentrations of this compound to the wells. Incubate for 2 hours at room temperature to allow for competitive binding.
-
Washing: Wash the wells three times to remove unbound ligands.
-
Primary Antibody Incubation: Add a primary antibody specific for fibrinogen to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times.
-
Detection: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add the stop solution to quench the reaction, resulting in a yellow color.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Plot the absorbance against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Real-Time Kinetics
SPR is a powerful label-free technique to measure the real-time association (k_on) and dissociation (k_off) rates of ligand-receptor interactions, from which the equilibrium dissociation constant (K_d) can be calculated.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified GPIIb/IIIa (ligand)
-
This compound or fibrinogen (analyte) at various concentrations
-
Running buffer (e.g., HBS-P+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified GPIIb/IIIa over the activated surface to allow for covalent coupling.
-
Deactivate the remaining active sites with ethanolamine.
-
-
Analyte Injection (Association):
-
Inject a series of concentrations of the analyte (this compound or fibrinogen) over the sensor surface at a constant flow rate.
-
The binding of the analyte to the immobilized GPIIb/IIIa is monitored in real-time as an increase in the response units (RU).
-
-
Dissociation:
-
After the association phase, switch back to the running buffer.
-
The dissociation of the analyte from the receptor is monitored as a decrease in RU.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., low pH buffer) to remove any remaining bound analyte, preparing the surface for the next injection cycle.
-
-
Data Analysis:
-
The resulting sensorgrams (RU vs. time) are fitted to appropriate kinetic models (e.g., 1:1 Langmuir binding) to determine the k_on, k_off, and K_d values.
-
Flow Cytometry for Binding to Platelets
Flow cytometry can be used to measure the binding of fluorescently labeled ligands or the inhibition of binding of a fluorescently labeled ligand by an unlabeled competitor directly on the surface of platelets.
Materials:
-
Whole blood or platelet-rich plasma (PRP)
-
Platelet agonists (e.g., ADP, thrombin)
-
Fluorescently labeled fibrinogen (e.g., Alexa Fluor 488-fibrinogen)
-
This compound at various concentrations
-
Fixative (e.g., paraformaldehyde)
-
Flow cytometer
Procedure:
-
Platelet Preparation: Prepare PRP from whole blood by centrifugation.
-
Activation: Activate platelets with an agonist like ADP to induce the high-affinity conformation of GPIIb/IIIa.
-
Competitive Binding: Incubate the activated platelets with a fixed concentration of fluorescently labeled fibrinogen and varying concentrations of unlabeled this compound.
-
Incubation: Allow the binding to reach equilibrium.
-
Fixation: Fix the platelets with paraformaldehyde to stop the reaction and stabilize the binding.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the platelet population.
-
Data Analysis: The decrease in fluorescence intensity with increasing concentrations of this compound indicates competitive inhibition. The data can be used to calculate an IC₅₀ value.
Signaling Pathways
The binding of ligands to GPIIb/IIIa initiates bidirectional signaling: "inside-out" signaling activates the receptor, and "outside-in" signaling is triggered by ligand binding, leading to downstream cellular events.
Inside-Out Signaling: Platelet agonists such as ADP and thrombin bind to their respective receptors, initiating intracellular signaling cascades. This leads to the activation of proteins like talin and kindlin, which bind to the cytoplasmic tails of GPIIb/IIIa, causing a conformational change in the extracellular domains of the receptor. This shift increases its affinity for ligands like fibrinogen.
Outside-In Signaling: The binding of fibrinogen or RGD-containing antagonists like this compound to the activated GPIIb/IIIa triggers "outside-in" signaling. This leads to further platelet activation, spreading, and consolidation of the platelet plug. A key finding is that the RGD motif of fibrinogen acts as a molecular switch that specifically triggers the activation of the small GTPase RhoA, which is crucial for the organization of the actin cytoskeleton and cell spreading.[3] As an RGD-containing molecule, this compound likely also influences this pathway, although its primary role as an antagonist is to block the binding of fibrinogen and thereby prevent the full extent of outside-in signaling that leads to platelet aggregation.
References
- 1. This compound, a novel RGD-containing antagonist of glycoprotein IIb-IIIa and platelet aggregation inhibitor from the hard tick Dermacentor variabilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. A new functional role of the fibrinogen RGD motif as the molecular switch that selectively triggers integrin alphaIIbbeta3-dependent RhoA activation during cell spreading - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of Recombinant and Native Variabilin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of recombinant Variabilin versus its native counterpart. The data and protocols presented herein are intended to assist researchers in validating recombinant this compound for use in experimental and preclinical studies.
Introduction to this compound
This compound is a protein originally isolated from the salivary glands of the hard tick, Dermacentor variabilis.[1] It functions as a potent antagonist of two key integrin receptors: glycoprotein (B1211001) IIb-IIIa (GPIIb-IIIa) and the vitronectin receptor (αvβ3).[1] This dual antagonism makes this compound a subject of interest for developing novel anti-thrombotic and anti-angiogenic therapies. The protein contains a characteristic Arg-Gly-Asp (RGD) motif, which is crucial for its interaction with these receptors.[1]
The production of this compound through recombinant DNA technology offers a more scalable, consistent, and ethically sound alternative to extraction from its native source.[2] However, it is imperative to validate that the recombinant protein exhibits comparable biological activity to the native protein to ensure its utility in research and drug development. This guide outlines the key experimental approaches for this validation.
Data Presentation: Comparative Bioactivity of Native vs. Recombinant this compound
The following table summarizes hypothetical quantitative data from key bioassays comparing the activity of native and recombinant this compound. The primary measure of bioactivity for an antagonist like this compound is the half-maximal inhibitory concentration (IC50), which represents the concentration of the protein required to inhibit 50% of a specific biological response.
| Bioassay | Parameter Measured | Native this compound (IC50) | Recombinant this compound (IC50) | Fold Difference |
| Platelet Aggregation Assay | Inhibition of ADP-induced platelet aggregation | 15 nM | 18 nM | 1.2 |
| Cell Adhesion Assay | Inhibition of human umbilical vein endothelial cell (HUVEC) adhesion to vitronectin | 25 nM | 30 nM | 1.2 |
| Fibrinogen-GPIIb-IIIa Binding Assay | Inhibition of fibrinogen binding to purified GPIIb-IIIa | 12 nM | 14 nM | 1.17 |
| Vitronectin-αvβ3 Binding Assay | Inhibition of vitronectin binding to purified αvβ3 | 22 nM | 28 nM | 1.27 |
Note: The hypothetical data above suggests that the recombinant this compound exhibits slightly lower potency (higher IC50) than the native protein, but the differences are minimal (less than 1.5-fold), indicating comparable bioactivity.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation, a key function of its antagonism of the GPIIb-IIIa receptor.
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
Adenosine diphosphate (B83284) (ADP) as a platelet agonist.
-
Native and recombinant this compound at various concentrations.
-
Light transmission aggregometer.
Protocol:
-
Preparation of PRP and PPP: Centrifuge citrated whole blood at 150-200 x g for 15 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at 1500-2000 x g for 20 minutes.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Aggregometer Setup: Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Assay Procedure:
-
Pre-warm PRP samples to 37°C for 5 minutes in the aggregometer cuvettes with a stir bar.
-
Add varying concentrations of native or recombinant this compound to the PRP and incubate for 5 minutes.
-
Induce platelet aggregation by adding a sub-maximal concentration of ADP.
-
Record the change in light transmission for at least 5 minutes.
-
-
Data Analysis: Determine the percentage of inhibition of aggregation for each this compound concentration and calculate the IC50 value.
Cell Adhesion Assay
This assay assesses the ability of this compound to block the adhesion of cells to a vitronectin-coated surface, mediated by the αvβ3 receptor.
Materials:
-
Human umbilical vein endothelial cells (HUVECs).
-
96-well tissue culture plates.
-
Vitronectin.
-
Bovine serum albumin (BSA) as a blocking agent.
-
Native and recombinant this compound at various concentrations.
-
Calcein-AM fluorescent dye.
-
Fluorescence plate reader.
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with vitronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Block non-specific binding with 1% BSA in PBS for 1 hour at 37°C.
-
Cell Preparation: Label HUVECs with Calcein-AM dye according to the manufacturer's instructions. Resuspend the labeled cells in serum-free media.
-
Inhibition: Pre-incubate the labeled HUVECs with varying concentrations of native or recombinant this compound for 30 minutes at 37°C.
-
Adhesion: Add the cell-Variabilin mixture to the vitronectin-coated wells and incubate for 1-2 hours at 37°C to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Measure the fluorescence of the remaining adherent cells using a fluorescence plate reader (excitation ~485 nm, emission ~520 nm).
-
Data Analysis: Calculate the percentage of inhibition of cell adhesion for each this compound concentration and determine the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow for validating the bioactivity of its recombinant form.
Caption: Workflow for validating recombinant this compound bioactivity.
Caption: this compound's antagonistic effect on integrin signaling.
Conclusion
The validation of recombinant protein bioactivity is a critical step in ensuring its suitability as a replacement for the native protein in research and therapeutic development. The experimental protocols and comparative data framework presented in this guide provide a robust approach for assessing the functional equivalence of recombinant this compound. By demonstrating comparable inhibition of platelet aggregation and cell adhesion, researchers can confidently utilize recombinant this compound as a reliable and scalable tool for investigating its therapeutic potential.
References
A Comparative Analysis of the Chemical Diversity of Metabolites in Ircinia Sponges
An Objective Guide for Researchers and Drug Development Professionals
The genus Ircinia represents a prolific source of structurally diverse and biologically active secondary metabolites, making it a focal point for marine natural product research and drug discovery. These sponges have developed a sophisticated chemical arsenal, primarily composed of sesterterpenoids and other isoprenoids, to thrive in competitive marine environments. This guide provides a comparative analysis of the chemical diversity of metabolites across different Ircinia species, supported by experimental data and detailed methodologies, to aid researchers in navigating the vast chemical landscape of these fascinating organisms.
Chemical Diversity Across Ircinia Species: A Comparative Overview
Sponges of the genus Ircinia are renowned for their production of a wide array of secondary metabolites, with sesterterpenoids, particularly furanosesterterpenoids, being the most characteristic chemical class.[1][2] These compounds exhibit a remarkable structural diversity, ranging from linear to complex polycyclic architectures.[3] Other significant classes of metabolites include steroids and furanosesquiterpenoids.[4]
A comparative analysis of the major metabolites reported from three common Mediterranean species—Ircinia oros, Ircinia variabilis, and Ircinia spinosula—reveals both shared chemical scaffolds and species-specific variations. This chemical diversity is not only taxonomically significant but also correlates with the distinct biological activities observed for extracts and purified compounds from these species.
Table 1: Comparative Distribution of Major Metabolite Classes in Select Ircinia Species
| Metabolite Class | Ircinia oros | Ircinia variabilis | Ircinia spinosula | Ircinia sp. (Okinawan) | Ircinia wistarii | Ircinia mutans |
| Linear Furanosesterterpenoids | ✔ | ✔ | ✔[1] | |||
| Cyclic Sesterterpenes | ✔[3] | |||||
| Steroids | ✔[4] | |||||
| Furanosesquiterpenoids | ✔[4] |
Note: This table represents the presence of major reported metabolite classes and is not exhaustive.
Table 2: Notable Bioactive Metabolites from Different Ircinia Species and Their Reported Activities
| Metabolite | Ircinia Species | Chemical Class | Reported Biological Activity | Reference(s) |
| Ircinin-1 & Ircinin-2 | I. oros | Linear Furanosesterterpenoid | Antiprotozoal, Antifeedant | [5][6] |
| Ircinialactam E & F | I. oros | Linear Furanosesterterpenoid | Antiprotozoal | [5] |
| Variabilin | I. variabilis | Linear Furanosesterterpenoid | Antibiotic, Antifeedant | [6] |
| Ircinianin Lactones B & C | I. wistarii | Cyclic Sesterterpene | Antiprotozoal | [3] |
| Unnamed Furanosesterpenes | Ircinia sp. (Okinawan) | Furanosesterterpenoid | Cytotoxic | [1] |
| Various Steroids | I. mutans | Steroid | Cytotoxic | [4] |
The chemical defense mechanisms of I. oros and I. variabilis have been attributed to their major metabolites, ircinin I and II, and this compound, respectively, which exhibit potent antifeedant activities.[6] In contrast, the dichloromethane (B109758)/methanol (B129727) extract of I. spinosula did not show significant antifeedant activity in the same study, suggesting a different chemical defense strategy or a lower concentration of active metabolites.[6]
Experimental Protocols
The isolation and characterization of metabolites from Ircinia sponges involve a series of well-established techniques in natural product chemistry. The following sections detail the typical experimental workflows.
Extraction and Isolation of Metabolites
A general procedure for the extraction and isolation of sesterterpenoids and other lipophilic metabolites from Ircinia sponges is outlined below. This protocol is a composite of methodologies described in the literature.[1][5]
-
Sample Collection and Preparation: Freshly collected sponge material is typically frozen immediately to preserve the chemical integrity of the metabolites. The frozen sponge is then lyophilized (freeze-dried) to remove water, and the dried biomass is ground into a fine powder.
-
Solvent Extraction: The powdered sponge material is exhaustively extracted with a sequence of organic solvents of increasing polarity. A common starting point is a mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) (e.g., 1:1 v/v). This is followed by extraction with a more polar solvent like acetone (B3395972) or ethyl acetate (B1210297) to ensure the extraction of a broad spectrum of compounds.
-
Solvent Partitioning: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity. A typical scheme involves partitioning the extract between n-hexane and 90% aqueous methanol to separate highly nonpolar compounds. The aqueous methanol fraction is then further partitioned with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate.
-
Chromatographic Separation: The resulting fractions are then subjected to a series of chromatographic techniques to isolate individual compounds.
-
Column Chromatography (CC): Fractions are first separated by open column chromatography on silica (B1680970) gel or reversed-phase (C18) silica gel, using a gradient of solvents with increasing polarity (e.g., from n-hexane to ethyl acetate for silica gel, or from water to methanol for C18).
-
High-Performance Liquid Chromatography (HPLC): Further purification of the fractions from column chromatography is achieved using HPLC, typically on a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water.
-
Structural Elucidation of Metabolites
The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular formula of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is employed to elucidate the detailed structure of the metabolite.
-
1D NMR: ¹H NMR provides information about the number and types of protons and their immediate chemical environment. ¹³C NMR provides information about the number and types of carbon atoms in the molecule.
-
2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of protons and carbons within the molecule, allowing for the complete assembly of the chemical structure.
-
-
Optical Rotation and Circular Dichroism: The specific rotation ([α]D) is measured to determine the optical activity of the compound. Electronic Circular Dichroism (ECD) spectroscopy, often coupled with quantum-mechanical calculations, is used to determine the absolute configuration of stereocenters.[5]
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the presence of specific functional groups (e.g., carbonyls, hydroxyls) in the molecule.[5]
Visualizing Experimental Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the typical workflow for the analysis of Ircinia metabolites and a generalized signaling pathway that could be investigated when assessing the bioactivity of these compounds.
References
- 1. New cytotoxic furanosesterterpenes from an Okinawan marine sponge, Ircinia sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. description de Ircinia oros - Grey leather sponge [european-marine-life.org]
- 3. Discovery of Ircinianin Lactones B and C—Two New Cyclic Sesterterpenes from the Marine Sponge Ircinia wistarii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiprotozoal Linear Furanosesterterpenoids from the Marine Sponge Ircinia oros - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Variabilin: A Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of Variabilin, a furanosesterterpenoid marine natural product with cytotoxic properties, is crucial for maintaining laboratory safety and environmental protection. Due to its cytotoxic nature, this compound and all materials contaminated with it must be handled and disposed of as hazardous cytotoxic waste, in accordance with institutional protocols and national regulations.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. All personnel handling this compound should be trained on the proper use of personal protective equipment (PPE), which includes, at a minimum, a lab coat, safety goggles, and appropriate chemical-resistant gloves. All manipulations of solid or concentrated solutions of this compound should be performed in a certified chemical fume hood to prevent inhalation of aerosols or dust.
Segregation and Collection of this compound Waste
Proper segregation of waste at the point of generation is the first and most critical step in the disposal process. All items that come into contact with this compound are to be considered contaminated and must be disposed of as cytotoxic waste.
Waste streams should be categorized as follows:
-
Solid Waste: This includes contaminated PPE (gloves, lab coats, etc.), bench paper, pipette tips, vials, and any other solid materials that have been exposed to this compound. This waste must be collected in a designated, leak-proof container lined with a yellow chemotherapy waste bag and clearly labeled as "Cytotoxic Waste for Incineration."
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in a dedicated, shatter-proof, and leak-proof container. This container must be clearly labeled with "Hazardous Waste," "Cytotoxic," and the chemical constituents, including "this compound." Never dispose of liquid this compound waste down the drain.
-
Sharps Waste: Needles, syringes, scalpels, and other contaminated sharps must be immediately placed into a puncture-resistant sharps container specifically designated for cytotoxic sharps. This container should be yellow and clearly labeled as "Cytotoxic Sharps for Incineration."
The following table summarizes the segregation and container requirements for this compound waste:
| Waste Type | Container | Labeling |
| Solid Waste | Leak-proof container with a yellow chemotherapy waste bag | "Cytotoxic Waste for Incineration" |
| Liquid Waste | Shatter-proof, leak-proof container | "Hazardous Waste," "Cytotoxic," "this compound" and other chemical components |
| Sharps Waste | Puncture-resistant yellow sharps container | "Cytotoxic Sharps for Incineration" |
On-Site Storage and Disposal Procedures
Contaminated waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be clearly marked, away from general traffic, and designed to prevent spills. All waste containers must be kept closed except when adding waste.
Once waste containers are full, follow your institution's procedures for pickup by the EHS department or a licensed hazardous waste contractor. Do not attempt to transport hazardous waste off-site yourself.
The primary and recommended disposal method for cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal facility. This process ensures the complete destruction of the cytotoxic compounds.
Experimental Protocol: Decontamination of Work Surfaces
In the event of a small spill of this compound, immediate decontamination is necessary. The following procedure outlines a general method for cleaning and decontaminating work surfaces.
Materials:
-
Personal Protective Equipment (PPE) as described above
-
Absorbent pads
-
Detergent solution (e.g., laboratory-grade soap in water)
-
Two sets of chemical-resistant gloves
-
Yellow chemotherapy waste bags and container
Procedure:
-
Restrict Access: Cordon off the spill area to prevent further contamination.
-
Contain the Spill: Gently cover the spill with absorbent pads, working from the outside in.
-
Prepare for Cleaning: Don two pairs of chemical-resistant gloves.
-
Initial Cleaning: Carefully remove the absorbent pads and place them in the cytotoxic solid waste container.
-
Decontamination:
-
Using a disposable cloth soaked in a detergent solution, wipe the spill area in a circular motion, starting from the outside and working inwards. Dispose of the cloth in the cytotoxic solid waste.
-
Using a new cloth, repeat the cleaning process.
-
Wipe the area with a cloth soaked in 70% ethanol or isopropanol and allow it to air dry.
-
-
Final Disposal:
-
Carefully remove the outer pair of gloves and dispose of them in the cytotoxic solid waste.
-
Remove the remaining PPE and dispose of it in the appropriate cytotoxic waste container.
-
-
Wash Hands: Thoroughly wash your hands with soap and water.
-
Report the Spill: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Regulatory Framework
The disposal of this compound as a cytotoxic hazardous waste is governed by federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1] Laboratories are responsible for the proper identification, management, and disposal of hazardous waste from "cradle to grave."[1]
The following workflow diagram illustrates the decision-making and procedural steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific safety and disposal protocols and the relevant local, state, and federal regulations.
References
Personal protective equipment for handling Variabilin
Disclaimer: This document provides guidance on the safe handling of Variabilin based on general laboratory safety principles for potentially hazardous, novel bioactive compounds. As specific toxicological data for this compound is not currently available, a conservative approach should be taken, treating it as a potentially cytotoxic substance. Always consult your institution's safety officer and the latest safety data sheets (SDS) for any chemicals used in your procedures.
Personal Protective Equipment (PPE) for Handling this compound
Due to the unknown specific hazards of this compound, a sesterterpenoid isolated from a marine sponge, it is crucial to use comprehensive personal protective equipment (PPE) to minimize exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1][2][3]
| Protection Type | Required PPE | Specifications and Best Practices |
| Respiratory Protection | NIOSH-approved Respirator | A full-face or half-mask air-purifying respirator should be used, especially when handling powdered this compound or creating aerosols.[2] Ensure proper fit testing and use of appropriate cartridges for organic vapors and particulates. |
| Eye and Face Protection | Safety Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[4] A face shield should be worn in conjunction with goggles to protect the entire face from splashes.[4] |
| Hand Protection | Chemical-Resistant Gloves (Double Gloving) | Wear two pairs of nitrile or neoprene gloves that are rated for handling cytotoxic or hazardous chemicals.[1] Check for any signs of degradation and change gloves frequently, especially if contamination is suspected. Avoid latex gloves due to potential allergic reactions and poor chemical resistance. |
| Body Protection | Chemical-Resistant Gown or Lab Coat | A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[5] Cuffed sleeves are recommended to provide a barrier with inner gloves. A dedicated lab coat may be used for low-concentration work, but it should not be taken outside the laboratory. |
| Foot Protection | Closed-Toed Shoes and Shoe Covers | Fully enclosed, slip-resistant shoes are mandatory in the laboratory.[6] Disposable shoe covers should be worn when there is a risk of spills. |
Operational Plan: Safe Handling Workflow
The following workflow outlines the key steps for safely handling this compound in a research setting, from preparation to disposal. All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.[7]
Caption: Workflow for the safe handling of this compound.
Disposal Plan for this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure. All waste should be treated as hazardous chemical waste.[8]
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Collect in a clearly labeled, sealed, and puncture-resistant container designated for cytotoxic or hazardous chemical waste. |
| Liquid this compound Waste | Collect in a sealed, leak-proof, and clearly labeled container. Do not pour down the drain.[6] |
| Contaminated Labware (e.g., pipette tips, vials) | Dispose of in a designated hazardous waste container. Sharps should be placed in a puncture-resistant sharps container. |
| Contaminated PPE (e.g., gloves, gown) | Remove carefully to avoid cross-contamination and place in a designated hazardous waste bag or container.[9] |
Emergency Procedures for Accidental Exposure
In the event of accidental exposure to this compound, immediate action is critical. The following diagram outlines the emergency procedures.[9][10]
Caption: Emergency procedures for accidental this compound exposure.
Experimental Protocols Cited:
While specific experimental protocols for this compound are not provided here, the safety and handling procedures outlined are based on established guidelines for working with potentially cytotoxic and hazardous chemicals in a laboratory setting. These include standard operating procedures for the use of personal protective equipment, handling of chemical substances, and disposal of hazardous waste.[8][11] Researchers should develop detailed, experiment-specific protocols that incorporate these safety measures.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 3. hazmatschool.com [hazmatschool.com]
- 4. hsa.ie [hsa.ie]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. une.edu [une.edu]
- 7. www2.ciimar.up.pt [www2.ciimar.up.pt]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 9. pogo.ca [pogo.ca]
- 10. awarens.ca [awarens.ca]
- 11. worksafe.qld.gov.au [worksafe.qld.gov.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
